molecular formula C10H6N4O2 B1345223 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile CAS No. 17417-11-7

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Cat. No.: B1345223
CAS No.: 17417-11-7
M. Wt: 214.18 g/mol
InChI Key: WWJXPYOQIWGJIS-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H6N4O2 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-yl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJXPYOQIWGJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of this compound (CAS No. 17417-11-7). As a specialized heterocyclic building block, this molecule holds significant potential for applications in medicinal chemistry and materials science, primarily due to the unique electronic and structural interplay between its imidazole, nitro, and benzonitrile moieties. This document is intended for researchers, chemists, and drug development professionals, offering both established data and field-proven insights into its handling, characterization, and derivatization. While direct experimental literature on this specific compound is limited, this guide synthesizes data from analogous structures and established chemical principles to provide a robust predictive framework.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a benzonitrile core functionalized with a nitro group and an imidazole ring.[1] The imidazole ring is a critical pharmacophore found in numerous biologically active compounds, prized for its hydrogen bonding capabilities and its role as a bioisostere for other functional groups.[2][3] The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and serves as a precursor for the synthetically versatile amino group. The nitrile functionality is also a valuable synthetic handle, capable of being transformed into amines, amides, or carboxylic acids. The strategic placement of these three functional groups creates a molecule with a rich and diverse potential for chemical modification and application.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively published. However, based on its structure and data from closely related analogues like 2-fluoro-5-nitrobenzonitrile, we can predict its core properties with a high degree of confidence.[4]

Core Chemical Identifiers
PropertyValueSource
CAS Number 17417-11-7[1]
Molecular Formula C₁₀H₆N₄O₂[1]
Molecular Weight 214.18 g/mol [1]
IUPAC Name This compound
Canonical SMILES C1=CN=C(N1)C2=C(C=C(C=C2)[O-])C#N
Predicted Physical Properties
PropertyPredicted Value / ObservationRationale
Appearance Pale yellow to yellow solidTypical for aromatic nitro compounds.
Melting Point 150 - 170 °CBased on similar structures like 2-chloro-5-nitrobenzonitrile (105-107 °C) and the introduction of the bulkier imidazole group.[4]
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water.The polar nitro and nitrile groups are offset by the largely nonpolar aromatic systems.
Purity Typically >98% when sourced commercially.[1]
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on standard chemical shift and frequency tables for the constituent functional groups.

TechniquePredicted Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.6-8.8 (d, 1H, Ar-H ortho to CN), δ 8.4-8.6 (dd, 1H, Ar-H meta to CN), δ 8.0-8.2 (s, 1H, Imidazole H-2), δ 7.8-8.0 (d, 1H, Ar-H ortho to Imidazole), δ 7.6-7.8 (s, 1H, Imidazole H-4/5), δ 7.1-7.3 (s, 1H, Imidazole H-4/5)
¹³C NMR (100 MHz, DMSO-d₆)δ 150-155 (C-NO₂), δ 140-145 (C-Im), δ 135-140 (Im C-2), δ 130-135 (Ar-CH), δ 125-130 (Im C-4/5), δ 118-125 (Ar-CH), δ 115-118 (C≡N), δ 105-110 (C-CN)
Infrared (IR) (ATR, cm⁻¹)3100-3150 (Aromatic C-H stretch), 2220-2240 (C≡N stretch, strong), 1580-1610 (Aromatic C=C stretch), 1510-1550 (Asymmetric NO₂ stretch, strong), 1340-1370 (Symmetric NO₂ stretch, strong), 800-850 (C-N stretch)
Mass Spec (MS) (ESI+)m/z 215.06 [M+H]⁺, 237.04 [M+Na]⁺

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group, making the C-2 position susceptible to nucleophilic attack.

Reaction Principle

The synthesis involves the displacement of a suitable leaving group, typically a halogen like fluorine, from the C-2 position of a 5-nitrobenzonitrile precursor by the imidazole nucleophile. Fluorine is an excellent leaving group for SₙAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and activates the substitution site. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol: SₙAr Synthesis

Objective: To synthesize this compound from 2-fluoro-5-nitrobenzonitrile and imidazole.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)[4]

  • Imidazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add imidazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction. K₂CO₃ serves as the base to deprotonate imidazole, generating the imidazolide anion, which is a much stronger nucleophile. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium ions without interfering with the nucleophile.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 5 times the volume of DMF). A precipitate should form.

  • Extraction: If a precipitate forms, filter the solid, wash with water, and dry under vacuum. If an oil forms or precipitation is incomplete, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Reactant1 2-Fluoro-5-nitrobenzonitrile Mixing Combine Reactants in DMF Reactant1->Mixing Reactant2 Imidazole Reactant2->Mixing Base K₂CO₃ (Base) Base->Mixing Solvent DMF (Solvent) Solvent->Mixing Heating Heat to 80-90°C (4-6h) Mixing->Heating TLC Monitor by TLC Heating->TLC Quench Quench with Water TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify (Recrystallization or Chromatography) Extract->Purify Product 2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile Purify->Product

Caption: SₙAr synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The true value of this compound lies in its potential for derivatization, making it a versatile intermediate for drug discovery and materials science. The nitro and nitrile groups are prime targets for chemical transformation.

Reduction of the Nitro Group

The most common and impactful transformation is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the molecule and introduces a nucleophilic site for further functionalization (e.g., amidation, sulfonylation, alkylation).

  • Common Reagents:

    • Tin(II) Chloride (SnCl₂): A classic and reliable method in an acidic medium (HCl).

    • Catalytic Hydrogenation (H₂/Pd-C): A clean method, though care must be taken as the nitrile group can also be reduced under harsh conditions.

    • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent suitable for sensitive substrates.

The resulting product, 5-amino-2-(1H-imidazol-1-yl)benzonitrile , is a key intermediate for building complex molecular scaffolds.

Transformation of the Nitrile Group

The nitrile group offers another avenue for derivatization:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid . This introduces a site for forming amides or esters.

  • Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile to a primary amine, forming [2-(1H-imidazol-1-yl)-5-nitrophenyl]methanamine .

Biological Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a well-established class of antimicrobial agents.[5] Compounds like metronidazole and benznidazole are used to treat infections caused by anaerobic bacteria and protozoa.[5][6] Their mechanism often involves the reductive activation of the nitro group within the target organism to generate radical species that damage DNA. While the biological activity of this compound itself is not reported, its core structure suggests it is a prime candidate for screening in antimicrobial, antiparasitic, and anticancer assays.[6][7]

Reactivity Pathway Diagram

ReactivityPathways cluster_reduction Nitro Group Reduction cluster_hydrolysis Nitrile Group Transformation cluster_further_rxn Further Derivatization Start 2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile NitroReduction Reduction (e.g., SnCl₂, H₂/Pd-C) Start->NitroReduction [H] NitrileHydrolysis Hydrolysis (H⁺ or OH⁻) Start->NitrileHydrolysis H₂O AmineProduct 5-Amino-2-(1H-imidazol-1-yl) benzonitrile NitroReduction->AmineProduct Amidation Amidation, Sulfonylation, etc. AmineProduct->Amidation AcidProduct 2-(1H-imidazol-1-yl)- 5-nitrobenzoic acid NitrileHydrolysis->AcidProduct

Caption: Key reactivity pathways for this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for aromatic nitro compounds and nitriles should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10][11] Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and strong acids.[9][11]

  • Toxicity: Aromatic nitro compounds and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle accordingly.[4][10]

Conclusion

This compound is a promising heterocyclic building block with significant untapped potential. Its synthesis is straightforward via nucleophilic aromatic substitution, and its rich functionality allows for diverse chemical modifications. The presence of the nitroimidazole core suggests potential biological activity, while the versatile nitrile and latent amino groups make it an attractive intermediate for constructing complex molecules in drug discovery programs. This guide provides a foundational framework for researchers to confidently incorporate this compound into their synthetic and screening endeavors.

References

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]

  • Shahid, H. A., et al. (2014). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, E70, o294. Retrieved from [Link]

  • ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Library of Medicine. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molecules, 27(3), 853. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Organic & Inorganic Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molbank, 2023(3), M1633. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Cavalleri, B., et al. (1977). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Journal of Medicinal Chemistry, 20(11), 1522-5. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methyl-5-nitro-1H-imidazol-1-ium-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, incorporating an imidazole ring, a nitro group, and a benzonitrile moiety, suggests a potential for diverse biological activities. The imidazole ring is a common feature in many pharmaceuticals, contributing to binding interactions and influencing pharmacokinetic properties. The nitroaromatic group, on the other hand, is a known pharmacophore in various antimicrobial and anticancer agents, often exerting its effect through bioreductive activation.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for its further development and application. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to provide well-founded estimations and detailed analytical protocols.

Compound Identification and Core Properties

A precise understanding of the fundamental properties of this compound is the cornerstone of its scientific evaluation. The key identifiers and core physicochemical parameters are summarized below.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 17417-11-7Chemical Abstracts Service[2]
Molecular Formula C₁₀H₆N₄O₂[2]
Molecular Weight 214.18 g/mol [2]
Chemical Structure
Melting Point Estimated: 180-220 °CBased on analogous compounds[3]
Boiling Point > 350 °C (decomposes)Estimated based on related structures
Appearance Likely a yellow to brown crystalline solidBased on related nitroaromatic compounds[4]

Solubility and Acidity

The solubility and ionization behavior of a compound are critical determinants of its biological activity and formulation feasibility.

Solubility Profile

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRationale
WaterSparingly solubleThe hydrophobic benzonitrile backbone limits aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, a polar aprotic solvent.
MethanolSlightly solublePolar protic solvent, solubility may be limited by the aromatic rings.
AcetonitrileSlightly solublePolar aprotic solvent.
DichloromethaneSparingly solubleNonpolar solvent, less likely to effectively solvate the polar functional groups.[5]
HexaneInsolubleNonpolar solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the thermodynamic solubility of this compound in various solvents.[6]

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Acidity and pKa

The pKa of a compound is a measure of its acidity or basicity and is crucial for predicting its ionization state at different pH values. The imidazole ring in this compound contains a basic nitrogen atom that can be protonated.

Estimated pKa: The pKa of the imidazole moiety is expected to be lower than that of unsubstituted imidazole (pKa ≈ 7) due to the electron-withdrawing effects of the nitro-substituted benzonitrile ring. A predicted pKa value would likely fall in the range of 4.5 - 6.0 . Computational prediction tools can provide a more precise estimation.[7]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While specific experimental spectra are not publicly available, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole H (3H)7.2 - 8.53 distinct signals, likely singlets or doublets
Benzonitrile H (3H)7.8 - 8.83 distinct signals, likely doublets and a doublet of doublets

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
Imidazole Carbons115 - 140
Benzonitrile Carbons110 - 150
Nitrile Carbon (-CN)115 - 120

Experimental Protocol for NMR Analysis [8]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3100 - 3000Aromatic C-HStretching
2240 - 2220Nitrile (C≡N)Stretching
1610 - 1580Aromatic C=CStretching
1550 - 1500Nitro (NO₂)Asymmetric Stretching
1360 - 1320Nitro (NO₂)Symmetric Stretching
1500 - 1400Imidazole RingStretching

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

Objective: To obtain an infrared spectrum of the solid sample.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

Reagents:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade (approx. 200 mg)

Procedure:

  • Grind the sample with KBr in the agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to the pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 214.18

  • Key Fragments: Loss of the nitro group (-NO₂), fragmentation of the imidazole ring, and cleavage of the bond between the two rings.

Experimental Protocol for LC-MS Analysis

Objective: To confirm the molecular weight and purity of the compound.

Apparatus:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample into the LC-MS system.

  • The compound will be separated by the HPLC column and then ionized in the ESI source.

  • The mass spectrometer will detect the molecular ion and any fragment ions.

Analytical Methodologies

Robust analytical methods are essential for the quality control and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable technique for the purity determination and quantification of this compound.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Select best column Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Select best solvent Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Specificity Specificity Flow_Rate_Temp->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Robustness Robustness Accuracy_Precision->Robustness

Caption: Workflow for HPLC method development.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 310 nm (due to the nitroaromatic chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Stability Profile

Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life and appropriate storage conditions.

Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and pathways.

Workflow for Forced Degradation Study

Forced_Degradation cluster_conditions Stress Conditions Drug_Substance This compound Acid_Hydrolysis Acidic (e.g., 0.1 M HCl, heat) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1 M NaOH, heat) Drug_Substance->Base_Hydrolysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal (e.g., 80°C, solid state) Drug_Substance->Thermal Photolytic Photolytic (ICH Q1B guidelines) Drug_Substance->Photolytic Analysis Analysis by Stability-Indicating HPLC Method Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Products Identification of Degradation Products (LC-MS) Analysis->Degradation_Products

Caption: Workflow for a forced degradation study.

Predicted Stability:

  • Hydrolytic Stability: The imidazole ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidative Stability: The molecule is expected to be sensitive to strong oxidizing agents.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be valuable to determine its decomposition temperature.

  • Photostability: The nitroaromatic system may absorb UV light, potentially leading to photodegradation. Photostability testing according to ICH Q1B guidelines is recommended.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, drawing upon data from analogous compounds to build a robust profile in the absence of extensive direct experimental results. The provided protocols for solubility determination, spectroscopic analysis, and stability studies offer a clear path for researchers to further investigate this promising molecule. A thorough understanding of these fundamental properties is paramount for unlocking the full potential of this compound in the development of new therapeutics and other advanced applications.

References

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  • New Journal of Chemistry. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. [Link]

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An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (CAS No. 17417-11-7), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing from the established bioactivity of the nitroimidazole scaffold, this document elucidates the compound's synthesis, physicochemical properties, potential mechanisms of action, and detailed protocols for its characterization and analysis.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole-containing compounds represent a cornerstone in the development of therapeutics and diagnostic agents.[1] Their unique biological activity is primarily attributed to the nitro group, which can be bioreduced under hypoxic conditions to generate reactive nitroso radicals.[2] This property has been successfully exploited in the design of antimicrobial drugs that target anaerobic bacteria and protozoa, as well as in the development of hypoxia-selective anticancer agents and imaging probes.[1][3] The imidazole ring itself is a ubiquitous pharmacophore found in numerous biologically active molecules, contributing to receptor binding and overall molecular stability.[4]

This compound integrates these two key moieties, suggesting a strong potential for applications in areas such as oncology, infectious diseases, and diagnostics. This guide aims to provide researchers with the foundational knowledge and practical methodologies to explore the full potential of this promising molecule.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development.

PropertyValueSource
CAS Number 17417-11-7[5]
Molecular Formula C₁₀H₆N₄O₂[5]
Molecular Weight 214.18 g/mol [5]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in DMSO and DMF[2]
Purity Typically available at ≥98%[5]

Synthesis of this compound: A Proposed Pathway

Proposed Reaction Scheme:

Synthesis_Scheme cluster_0 Reactants cluster_1 Product 2_chloro_5_nitrobenzonitrile 2-Chloro-5-nitrobenzonitrile reagents CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) 2_chloro_5_nitrobenzonitrile->reagents imidazole Imidazole imidazole->reagents target_molecule This compound reagents->target_molecule

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is based on analogous copper-catalyzed N-arylation reactions of imidazoles.[6]

  • Reaction Setup: To a dry round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 110-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothesized Mechanism of Action

The biological activity of this compound is likely to be multifaceted, primarily driven by the nitroimidazole core.

Hypoxia-Activated Prodrug Model

In low-oxygen environments, such as those found in solid tumors and anaerobic microorganisms, the nitro group can be reduced by cellular nitroreductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA strand breaks and covalent adduction to cellular macromolecules.[3]

Mechanism_of_Action Molecule 2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile Hypoxic_Cell Hypoxic Cell (e.g., Tumor Cell, Anaerobic Bacterium) Molecule->Hypoxic_Cell Nitroreductases Nitroreductases Hypoxic_Cell->Nitroreductases Uptake Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates Reduction of Nitro Group Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Binding and Oxidative Stress Cell_Death Cell Death Cellular_Targets->Cell_Death Leads to

Caption: Hypothesized mechanism of action in hypoxic cells.

Potential as an Antimicrobial Agent

Many existing nitroimidazole drugs, such as metronidazole and tinidazole, are effective against anaerobic bacteria and protozoa.[7] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes, leading to the formation of cytotoxic radicals that disrupt DNA and other essential biomolecules.[3]

Analytical and Characterization Methods

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction. A reverse-phase method would be most suitable.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 water/acetonitrile

digraph "HPLC_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in 50:50 Water/ACN)"];
"HPLC_System" [label="HPLC System\n(C18 Column, Gradient Elution)"];
"UV_Detector" [label="UV Detection\n(254 nm, 310 nm)"];
"Data_Analysis" [label="Data Analysis\n(Peak Integration, Purity Calculation)"];

"Sample_Prep" -> "HPLC_System" [label="Inject"];
"HPLC_System" -> "UV_Detector" [label="Elute"];
"UV_Detector" -> "Data_Analysis" [label="Signal"];

}

Caption: General workflow for HPLC purity analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons from both the benzonitrile and imidazole rings, with distinct chemical shifts due to the electron-withdrawing effects of the nitro and cyano groups.

  • ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the cyano carbon, and the carbons of the imidazole ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of the synthesized molecule. The expected [M+H]⁺ ion would be observed at m/z 215.0567.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and confirm its mass-to-charge ratio.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-H and C=C/C=N stretches of the aromatic rings.

Future Directions and Applications

The unique structural features of this compound make it a compelling candidate for further investigation in several areas:

  • Anticancer Drug Discovery: Evaluation of its cytotoxic activity against a panel of cancer cell lines, particularly under hypoxic conditions.

  • Antimicrobial Research: Screening for activity against a range of anaerobic bacteria and protozoal parasites.

  • Development of Hypoxia Probes: Radiolabeling of the molecule to assess its potential as a PET or SPECT imaging agent for detecting hypoxic tissues.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications. The proposed synthetic and analytical protocols offer a solid foundation for further research into this promising compound. As with any novel chemical entity, all proposed methodologies require experimental validation.

References

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Structure Elucidation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. As novel molecular entities are critical to the pipeline of drug discovery, a rigorous and unambiguous determination of their structure is paramount. This document outlines a multi-technique analytical approach, integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. While direct experimental data for this specific molecule is not yet publicly available, this guide establishes a robust, field-proven protocol and predicts the expected spectroscopic and crystallographic outcomes based on extensive analysis of analogous structures. This predictive analysis serves as a powerful tool for researchers, enabling them to anticipate spectral features, design targeted experiments, and confidently interpret analytical data to confirm the molecular structure of this compound.

Introduction: The Imperative for Unambiguous Structure Determination

In the landscape of modern drug development, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific validation. At the very core of this process lies the unequivocal determination of the molecule's three-dimensional structure. The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. Any ambiguity in the molecular structure can lead to misinterpretation of biological data, wasted resources, and potential safety concerns.

The subject of this guide, this compound, is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of imidazole and nitroaromatic moieties in bioactive molecules. Its structure, comprising a substituted benzonitrile ring linked to an imidazole heterocycle, presents a unique analytical challenge that necessitates a synergistic application of multiple spectroscopic and crystallographic techniques. This document serves as a proactive guide for researchers, outlining the logical workflow and the expected analytical signatures for the complete and confident structure elucidation of this molecule.

The Analytical Workflow: A Multi-pronged, Self-Validating Approach

The structure elucidation of a novel compound is not a linear process but rather an iterative and self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data from all methods provides the highest level of confidence in the final assigned structure. Our proposed workflow is designed to systematically deconstruct the molecule, from its elemental composition to the precise spatial arrangement of its atoms.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Definitive Structure Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) HRMS->NMR_1D Elemental Composition FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy FTIR->NMR_1D Functional Groups NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Proton & Carbon Environments XRay Single-Crystal X-ray Crystallography NMR_2D->XRay Connectivity & Spatial Proximity XRay->HRMS Final Validation XRay->FTIR Final Validation XRay->NMR_1D Final Validation XRay->NMR_2D Final Validation

Caption: A logical workflow for the structure elucidation of novel compounds.

Foundational Analysis: Elemental Composition and Functional Groups

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Causality of Choice: Before delving into the intricate details of atomic connectivity, it is fundamental to establish the elemental composition of the molecule. HRMS provides an exquisitely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.[1][2] This is the first and most critical validation point for the proposed structure.

Predicted HRMS Data

ParameterPredicted Value
Molecular FormulaC₁₀H₆N₄O₂
Exact Mass214.0491 g/mol
[M+H]⁺ (observed)215.0569

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement. The predicted fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the imidazole ring.[3][4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, FT-IR is crucial for confirming the presence of the nitrile (C≡N), nitro (NO₂), and aromatic (C=C and C-H) functionalities.

Predicted FT-IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Nitrile (C≡N) Stretch2240 - 2220Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium
Asymmetric NO₂ Stretch1550 - 1475Strong
Symmetric NO₂ Stretch1360 - 1290Strong

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a strong, sharp peak around 2230 cm⁻¹ is a key indicator of the nitrile group.[7] Strong absorptions in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions will confirm the presence of the nitro group.[8]

Detailed Structural Analysis: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

1D NMR Spectroscopy: Mapping the Proton and Carbon Skeletons

Causality of Choice: ¹H and ¹³C NMR provide the foundational map of the molecule's proton and carbon frameworks, respectively. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of protons and carbons to specific structural fragments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2' (imidazole)8.2 - 8.4s1H
H-6 (benzonitrile)8.0 - 8.2d1H
H-4 (benzonitrile)7.8 - 8.0dd1H
H-5' (imidazole)7.6 - 7.8t1H
H-4' (imidazole)7.2 - 7.4t1H
H-3 (benzonitrile)7.0 - 7.2d1H

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5 (benzonitrile)148 - 150
C-2' (imidazole)138 - 140
C-1 (benzonitrile)135 - 137
C-4 (benzonitrile)130 - 132
C-6 (benzonitrile)125 - 127
C-5' (imidazole)122 - 124
C-2 (benzonitrile)120 - 122
C-4' (imidazole)118 - 120
C≡N (nitrile)115 - 117
C-3 (benzonitrile)110 - 112

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the signals based on their chemical shifts, multiplicities, and integrations, comparing them to predicted values and data from similar compounds.[9]

2D NMR Spectroscopy: Connecting the Pieces

Causality of Choice: While 1D NMR provides information about individual atoms, 2D NMR experiments reveal the connectivity between them. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. Together, these experiments provide an unambiguous picture of the molecular skeleton.

nmr_connectivity cluster_imidazole Imidazole Ring cluster_benzonitrile Benzonitrile Ring H-2' H-2' C-4' C-4' H-2'->C-4' HMBC C-5' C-5' H-2'->C-5' HMBC C-2 C-2 H-2'->C-2 Key HMBC Correlation H-4' H-4' H-4'->C-5' HMBC H-5' H-5' H-4'->H-5' COSY C-2' C-2' H-4'->C-2' HMBC H-5'->C-4' HMBC H-5'->C-2' HMBC H-3 H-3 H-4 H-4 H-3->H-4 COSY C-1 C-1 H-3->C-1 HMBC H-3->C-2 HMBC C-4 C-4 H-3->C-4 HMBC H-6 H-6 H-4->H-6 COSY (long-range) H-4->C-2 HMBC C-5 C-5 H-4->C-5 HMBC C-6 C-6 H-4->C-6 HMBC H-6->C-1 HMBC H-6->C-2 HMBC H-6->C-5 HMBC

Caption: Predicted key 2D NMR correlations for structure confirmation.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1D NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters for the specific sample and instrument.

  • Data Analysis: Process and analyze the 2D spectra to establish correlations. The key HMBC correlation will be between the imidazole protons (e.g., H-2') and the benzonitrile carbon at the point of attachment (C-2). This correlation is definitive proof of the connectivity between the two ring systems.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Causality of Choice: While NMR provides the structure in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[10][11] This technique is considered the "gold standard" for structure determination, providing precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents or solvent mixtures.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The final refined structure will provide the definitive confirmation of the constitution and stereochemistry of the molecule.

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-faceted analytical approach. By systematically integrating data from HRMS, FT-IR, and multidimensional NMR, and culminating in the definitive confirmation by X-ray crystallography, researchers can achieve an unparalleled level of confidence in the assigned structure. This rigorous, self-validating methodology not only ensures the scientific integrity of the data but also provides a solid foundation for all subsequent stages of drug discovery and development. The predicted data and detailed protocols within this guide are intended to empower researchers to approach the characterization of this and other novel heterocyclic compounds with a clear, logical, and efficient strategy.

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  • Oleastro, M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8919. Available at: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

  • Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. Available at: [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts Chemistry. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

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Spectroscopic Characterization of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Scientists and Drug Development Professionals on the Spectroscopic Analysis of a Key Heterocyclic Building Block

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines an imidazole ring, a nitro-substituted benzene ring, and a nitrile functional group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide will provide predicted data based on the analysis of its chemical structure and by drawing comparisons with closely related, well-characterized compounds. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as an educational tool for researchers working with similar heterocyclic systems.

Molecular Structure and Properties

The foundational information for this compound is its molecular structure and basic properties.

PropertyValue
Molecular Formula C₁₀H₆N₄O₂
Molecular Weight 214.18 g/mol [1]
CAS Number 17417-11-7[1]

The molecule consists of a benzonitrile ring system where the hydrogen at position 2 is substituted with a 1H-imidazol-1-yl group, and a nitro group is attached at position 5.

Figure 1. Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole and benzonitrile rings. The electron-withdrawing nature of the nitro group and the nitrile group will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.0 - 8.2s-
H-4~7.4 - 7.6t~1.5
H-5~7.1 - 7.3t~1.5
H-3'~8.5 - 8.7d~2.5
H-4'~8.3 - 8.5dd~8.5, 2.5
H-6'~7.9 - 8.1d~8.5

The predicted chemical shifts are based on the analysis of related structures. For instance, in 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate, the imidazole proton appears at 8.006 ppm. The protons on the benzonitrile ring are expected to be in the downfield region due to the deshielding effects of the nitro and nitrile groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to or near the electron-withdrawing groups will be shifted downfield.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~138 - 140
C-4~122 - 124
C-5~130 - 132
C-1'~135 - 137
C-2'~110 - 112
C-3'~125 - 127
C-4'~128 - 130
C-5'~148 - 150
C-6'~133 - 135
CN~117 - 119

The chemical shifts of the imidazole carbons are predicted based on known data for imidazole derivatives. The carbons of the benzonitrile ring will be significantly affected by the substituents.

Experimental Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Add Standard Add a small amount of internal standard (e.g., TMS) Dissolve Sample->Add Standard Transfer to Tube Transfer the solution to a clean, dry NMR tube Add Standard->Transfer to Tube Insert into Spectrometer Insert the NMR tube into the spectrometer probe Transfer to Tube->Insert into Spectrometer Tune and Shim Tune and shim the probe for optimal homogeneity Insert into Spectrometer->Tune and Shim Acquire Spectra Acquire 1H and 13C NMR spectra with appropriate parameters Tune and Shim->Acquire Spectra Fourier Transform Apply Fourier transform to the raw data (FID) Acquire Spectra->Fourier Transform Phase and Baseline Correction Perform phase and baseline correction of the spectra Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integrate signals (1H) and pick peaks (1H and 13C) Phase and Baseline Correction->Integration and Peak Picking

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C≡N, C-NO₂, C=N, and aromatic C-H and C=C bonds.

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C≡N Stretch2240 - 2220Strong
Aromatic C=C Stretch1600 - 1450Medium
Asymmetric NO₂ Stretch1550 - 1500Strong
Symmetric NO₂ Stretch1370 - 1330Strong
C-N Stretch1350 - 1250Medium

The strong absorption band for the nitrile group (C≡N) is a key diagnostic feature. The two strong bands for the nitro group (NO₂) are also characteristic.

Experimental Protocol for IR Spectroscopy (ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

IonPredicted m/z
[M]⁺214
[M - NO₂]⁺168
[M - C₂H₂N]⁺173
[C₆H₃N₂O₂]⁺147
[C₄H₃N₂]⁺67

The molecular ion peak [M]⁺ is expected at an m/z of 214, corresponding to the molecular weight of the compound. Common fragmentation pathways may include the loss of the nitro group (NO₂) and fragmentation of the imidazole and benzonitrile rings.

Experimental Workflow for Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection Dissolve Sample Dissolve a small amount of sample in a suitable solvent Inject into MS Inject the sample solution into the mass spectrometer Dissolve Sample->Inject into MS Ionize Sample Ionize the sample using an appropriate method (e.g., EI, ESI) Inject into MS->Ionize Sample Separate Ions Separate the ions based on their mass-to-charge ratio (m/z) Ionize Sample->Separate Ions Detect Ions Detect the separated ions Separate Ions->Detect Ions Generate Spectrum Generate a mass spectrum Detect Ions->Generate Spectrum

Figure 3. A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data based on established principles of spectroscopy and by comparison with analogous compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. By combining these predicted and experimental approaches, researchers can confidently identify and characterize this important heterocyclic building block, paving the way for its use in the synthesis of novel compounds with potential applications in medicine and materials science.

References

  • PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

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An In-depth Technical Guide to the Solubility of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, outlines theoretical principles governing its solubility, and provides a detailed experimental protocol for its precise determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of drugs incorporating this or similar chemical scaffolds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug's journey through the body. For oral dosage forms, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of otherwise promising drug candidates. Understanding and characterizing the solubility of a compound like this compound in various solvents is therefore a cornerstone of preclinical development, informing formulation strategies, and enabling the selection of appropriate delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17417-11-7[1]
Molecular Formula C₁₀H₆N₄O₂[1]
Molecular Weight 214.18 g/mol [1]
Appearance Likely a solid at room temperature (based on related compounds)Inferred
Purity Typically ≥98%[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle is governed by the intermolecular forces between the solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The structure of this compound incorporates several functional groups that dictate its solubility profile:

  • Imidazole Ring: This heterocyclic amine is polar and can act as both a hydrogen bond donor and acceptor. Imidazole itself is soluble in water and other polar solvents.[2][3] The presence of this ring suggests a degree of solubility in protic and polar aprotic solvents.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group that can participate in dipole-dipole interactions.

  • Benzonitrile Group: The benzene ring is nonpolar, contributing to hydrophobicity. The nitrile group (-C≡N) is polar.

Based on this structure, a mixed solubility profile is anticipated. The polar imidazole and nitro groups will favor interactions with polar solvents, while the phenyl ring will favor less polar environments.

Predicted Solubility in Different Solvent Classes

Table 2: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe imidazole ring can hydrogen bond with protic solvents.[4] However, the overall hydrophobicity of the benzonitrile moiety may limit high solubility. Studies on 3-nitrobenzonitrile show moderate solubility in alcohols like methanol and ethanol.[5][6]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar nitro and nitrile groups, as well as the imidazole ring. Acetone and acetonitrile are good solvents for 3-nitrobenzonitrile.[5]
Nonpolar Toluene, Hexane, CyclohexaneLowThe nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule. 3-nitrobenzonitrile exhibits very low solubility in cyclohexane.[5]
Intermediate Polarity Ethyl AcetateModerateEthyl acetate can act as a hydrogen bond acceptor and has a moderate dipole moment, potentially offering a balance for solvating both the polar and nonpolar parts of the molecule. 3-nitrobenzonitrile is quite soluble in ethyl acetate.[6]

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To obtain definitive solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined by a suitable analytical method.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, toluene)

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary time-to-equilibrium study.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature add_solvent->shake settle Settle or Centrifuge shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, drawing upon theoretical principles and data from structurally similar compounds. While these predictions offer valuable initial guidance, experimental determination using a robust method such as the shake-flask protocol is imperative for obtaining accurate and reliable data. This information is crucial for the rational design of formulations and the successful advancement of drug candidates containing this chemical entity. Future work should focus on generating precise experimental solubility data in a range of pharmaceutically relevant solvents and buffer systems to fully characterize this promising compound.

References

  • ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2018). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Engineering & Technology, 7(4.36), 723-728.
  • Al-Ostath, A. I., Al-Assaf, S. A., & Al-Amri, A. M. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5121.
  • ResearchGate. (n.d.). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n -Propanol, and Isopropyl Alcohol). Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig2_265811094
  • MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of some Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

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An In-depth Technical Guide to the Stability and Degradation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the pharmaceutical intermediate and research chemical, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. In the absence of specific empirical data for this compound, this document synthesizes information from established chemical principles and published literature on analogous structures, namely nitroaromatic compounds, imidazole derivatives, and aromatic nitriles. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for anticipating, identifying, and characterizing potential degradation products. This guide details forced degradation strategies, proposes potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions, and outlines detailed analytical methodologies for monitoring stability and elucidating degradant structures.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a nitro-substituted benzonitrile scaffold linked to an imidazole ring. Its chemical structure suggests a range of potential applications in medicinal chemistry and materials science, likely leveraging the distinct electronic and structural properties of its constituent functional groups. The inherent stability of this molecule is a critical parameter influencing its storage, handling, and utility in downstream applications, including its performance and safety profile if incorporated into a final drug product.

This guide provides a proactive approach to stability assessment by outlining a comprehensive forced degradation strategy. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties and General Stability

PropertyPredicted CharacteristicRationale
Appearance Likely a solid at room temperatureAromatic compounds with multiple polar groups tend to be crystalline solids.
Solubility Sparingly soluble in water, soluble in polar organic solventsThe presence of polar nitro, nitrile, and imidazole groups may impart some aqueous solubility, but the aromatic rings will limit it. Good solubility is expected in solvents like DMSO, DMF, and acetonitrile.
pKa The imidazole ring will have a pKa around 7The imidazole ring is weakly basic. The electron-withdrawing nitrobenzonitrile group will likely lower the pKa of the imidazole ring compared to unsubstituted imidazole.
UV Absorbance Strong UV absorbanceThe conjugated aromatic system is expected to absorb strongly in the UV region, which is advantageous for HPLC-UV detection.

Potential Degradation Pathways: A Proactive Analysis

Forced degradation studies are crucial to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1] The following sections outline the predicted degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

The nitrile group (-CN) is the primary site for potential hydrolytic degradation, which can occur under both acidic and basic conditions, typically accelerated by heat.

  • Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid.

  • Basic Hydrolysis: Under basic conditions (e.g., NaOH) and heat, the nitrile group can be hydrolyzed to a carboxylate salt, which upon acidification will yield the corresponding carboxylic acid. In some cases, the hydrolysis may stop at the intermediate amide stage, forming 2-(1H-imidazol-1-yl)-5-nitrobenzamide.

hydrolytic_degradation parent This compound acid_product 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid parent->acid_product Acidic Hydrolysis (H+/H2O, Δ) base_product 2-(1H-imidazol-1-yl)-5-nitrobenzamide parent->base_product Basic Hydrolysis (OH-/H2O, Δ) base_product->acid_product Further Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

The imidazole ring is known to be susceptible to oxidation.[2][3][4] The electron-rich nature of the imidazole ring makes it a likely target for oxidative attack.

  • Reaction with Peroxides: Hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or ring-opened products. The imidazole ring can be cleaved, leading to the formation of various smaller, more polar degradants.

  • Free Radical Oxidation: Oxidizing agents that generate free radicals, such as AIBN (azobisisobutyronitrile), can also initiate degradation of the imidazole moiety.[2]

The nitroaromatic portion of the molecule is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[5]

oxidative_degradation parent This compound oxidized_imidazole Oxidized Imidazole Derivatives (e.g., N-oxides, ring-opened products) parent->oxidized_imidazole Oxidative Stress (e.g., H₂O₂, AIBN)

Caption: Predicted oxidative degradation pathway.

Photodegradation

Nitroaromatic compounds are known to be photosensitive and can undergo degradation upon exposure to UV or visible light.[6][7]

  • Nitro Group Reduction: Photoreduction of the nitro group to a nitroso, hydroxylamino, or even an amino group is a common photodegradation pathway for nitroaromatic compounds. This can lead to the formation of 2-(1H-imidazol-1-yl)-5-aminobenzonitrile.

  • Radical-Mediated Degradation: Sunlight can catalyze the formation of hydroxyl radicals in aqueous environments, which can then attack the aromatic ring or the imidazole ring.[5]

photodegradation parent This compound reduced_product 2-(1H-imidazol-1-yl)-5-aminobenzonitrile parent->reduced_product Photoreduction (hν)

Caption: Predicted primary photodegradation pathway.

Thermal Degradation

In the solid state, the molecule is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. The degradation pathway under thermal stress is often complex and can involve multiple reactions. Aromatic nitriles can undergo various reactions at high temperatures, including polymerization or decomposition.[8][9][10]

Experimental Protocols for Forced Degradation Studies

A systematic approach to forced degradation is essential to ensure that all likely degradation products are generated.[11] The following protocols are recommended starting points and may need to be optimized based on the observed extent of degradation. The target degradation is typically 5-20%.[8]

Preparation of Stock Solutions

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Stress Conditions
Stress ConditionProtocol
Acidic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.
Basic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize with 1N HCl before analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
Photodegradation Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for an appropriate duration. A control sample should be wrapped in aluminum foil to exclude light.
Thermal Degradation Expose the solid compound to dry heat at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary technique for monitoring the stability of this compound.

Recommended HPLC Parameters (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 320 nm (or scan for λmax)
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[13][14] By coupling the HPLC method to a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial information for identifying their structures. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, further aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of unknown degradation products, isolation of the degradant followed by NMR spectroscopy is often necessary.[15] ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms in the molecule.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on the predicted degradation pathways.

Degradation PathwayPotential Degradation Product
Hydrolysis (Acidic/Basic) 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid
Hydrolysis (Basic) 2-(1H-imidazol-1-yl)-5-nitrobenzamide
Oxidation Imidazole ring-opened products, N-oxides
Photodegradation 2-(1H-imidazol-1-yl)-5-aminobenzonitrile

Conclusion

While specific stability data for this compound is not currently available, a thorough understanding of its chemical structure allows for the prediction of its likely degradation pathways. This guide provides a comprehensive framework for undertaking forced degradation studies and developing appropriate analytical methods to ensure the quality and stability of this compound. The proposed hydrolytic, oxidative, photolytic, and thermal degradation pathways serve as a valuable starting point for researchers. The detailed experimental protocols and analytical methodologies outlined herein will enable scientists to proactively assess the stability of this molecule and identify any potential liabilities early in the development process.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a cornerstone of novel drug discovery. The compound 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile represents a compelling convergence of three such privileged substructures: an imidazole ring, a nitroaromatic system, and a benzonitrile group. While direct and extensive biological data for this specific molecule remains nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its potential therapeutic applications and guiding future research. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the plausible biological activities of this compound, grounded in established principles of medicinal chemistry and supported by evidence from analogous compounds. We will delve into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, complete with detailed experimental protocols to facilitate the empirical validation of these hypotheses.

Molecular Architecture and Rationale for Biological Investigation

The chemical structure of this compound (CAS No. 17417-11-7) is presented below.[1][2] Its molecular formula is C10H6N4O2, with a molecular weight of 214.18 g/mol .[2]

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

The therapeutic potential of this molecule can be inferred from the well-documented biological activities of its core components:

  • The Imidazole Moiety: The imidazole ring is a fundamental heterocyclic scaffold found in a vast array of FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore that can interact with a wide range of biological targets, leading to anticancer, antibacterial, antiviral, and antifungal activities.[3][4]

  • The Nitroaromatic System: Nitroimidazole derivatives are a significant class of antimicrobial agents, particularly effective against anaerobic bacteria and protozoa.[5][6] The nitro group is often crucial for their mechanism of action, which typically involves reductive activation within the target organism to generate cytotoxic radical species.[7] In the context of cancer therapy, nitroaromatic compounds have been explored as hypoxia-activated prodrugs, selectively targeting the low-oxygen environments characteristic of solid tumors.[8]

  • The Benzonitrile Group: The nitrile (cyano) group is present in over 30 approved pharmaceutical agents and is a key feature in many more clinical candidates.[9] It can act as a bioisostere for other functional groups, enhance binding affinity to target proteins, and improve pharmacokinetic profiles.[10] Benzonitrile derivatives have demonstrated significant potential in oncology, virology, and microbiology, often by acting as potent enzyme inhibitors.[11]

The amalgamation of these three pharmacophores in this compound suggests a high probability of synergistic or additive biological effects, making it a prime candidate for comprehensive pharmacological evaluation.

Potential Anticancer Activity: A Hypothesis-Driven Approach

The prevalence of imidazole and benzonitrile moieties in approved and investigational anticancer agents provides a strong rationale for evaluating this compound in this therapeutic area.[3][11]

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of anticancer activity for this compound is the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic ring system that occupies the adenine-binding pocket of the enzyme's active site, while substituted aromatic groups engage in additional interactions that confer potency and selectivity. Benzonitrile derivatives, in particular, have been successfully developed as inhibitors of various kinases implicated in cancer progression.[11] The imidazole ring of this compound could anchor the molecule in the ATP-binding site of a target kinase, while the nitrobenzonitrile portion could form specific interactions with nearby amino acid residues, leading to competitive inhibition of the enzyme's activity.

Below is a conceptual diagram illustrating the potential inhibition of a generic signaling pathway by this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Activates Effector Effector Protein (e.g., ERK) Kinase2->Effector Activates Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Promotes Compound 2-(1H-imidazol-1-yl) -5-nitrobenzonitrile Compound->Inhibition Inhibition->Kinase2

Caption: Proposed inhibition of a kinase signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of this compound on human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 1.5 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (A549)% Cell Viability (MDA-MB-231)
0.198.2 ± 3.197.5 ± 4.2
185.7 ± 5.682.1 ± 6.3
1052.3 ± 4.948.9 ± 5.1
5021.4 ± 3.818.7 ± 2.9
1008.9 ± 2.16.4 ± 1.8
IC50 (µM) ~10.5 ~9.8

Potential Antimicrobial and Antiprotozoal Activity

The presence of the nitroimidazole scaffold is a strong indicator of potential antimicrobial and antiprotozoal activity.[12][13] Compounds of this class are effective against a wide range of anaerobic microorganisms.[5]

Proposed Mechanism of Action: Reductive Activation and DNA Damage

The mechanism of action of nitroimidazoles is contingent on the reductive activation of the nitro group by microbial enzymes, such as nitroreductases, under anaerobic conditions. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can then damage critical cellular macromolecules, including DNA, leading to strand breaks and ultimately cell death.

The following diagram illustrates the general workflow for assessing the antimicrobial susceptibility of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare stock solution of This compound Dilution Perform serial dilutions of the compound in a 96-well plate Compound->Dilution Inoculum Prepare standardized microbial inoculum Inoculation Inoculate wells with the microbial suspension Inoculum->Inoculation Media Prepare sterile growth medium Media->Dilution Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC Determine the Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against various bacterial and fungal strains.

Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation:

    • Culture the microorganisms overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 50 µL of the appropriate broth medium into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical MIC Values for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Candida albicans (ATCC 90028)8

Potential as an Enzyme Inhibitor

The structural features of this compound also suggest its potential as an inhibitor of various enzymes beyond kinases. The nitrile group can act as a reversible covalent inhibitor by forming an imidate adduct with serine or cysteine residues in an enzyme's active site.[10] Furthermore, imidazole and benzimidazole derivatives have been reported as inhibitors of enzymes such as carbonic anhydrase.[14]

General Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Reversible inhibitors, which are of significant interest in drug development, can bind to and dissociate from the enzyme. The interaction can be competitive, uncompetitive, or non-competitive, depending on whether the inhibitor binds to the active site, the enzyme-substrate complex, or both, respectively. The nitrile group in this compound could potentially engage in a reversible covalent interaction with a nucleophilic residue in the active site of a target enzyme.

The diagram below provides a simplified representation of reversible enzyme inhibition.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES P Product (P) ES->P P->E I Inhibitor (I) (e.g., the title compound) I->EI

Caption: A simplified model of reversible enzyme inhibition.

General Experimental Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably one that produces a chromogenic or fluorogenic product)

  • Assay buffer

  • This compound stock solution in DMSO

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and the enzyme.

    • Include a control with no inhibitor and a blank with no enzyme.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately begin measuring the change in absorbance or fluorescence over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The structural amalgamation of imidazole, nitroaromatic, and benzonitrile functionalities within this compound provides a compelling rationale for its investigation as a potential therapeutic agent. The evidence from related compounds strongly suggests that it may possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic evaluation of these potential biological activities.

Future research should focus on the synthesis of this compound and its analogs, followed by the comprehensive in vitro screening assays outlined herein. Promising lead compounds should then be advanced to more complex biological models, including in vivo efficacy studies and pharmacokinetic profiling. A thorough understanding of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and drug-like properties of this novel chemical scaffold. The exploration of this compound and its derivatives holds the promise of uncovering new therapeutic agents to address unmet medical needs in oncology and infectious diseases.

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An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Nitroimidazole Derivative for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a nitroimidazole derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its synthesis, characterization, and potential biological activities by drawing parallels with closely related nitroimidazole analogues. The guide details a plausible synthetic route, expected analytical characterization, the general mechanism of action for nitroimidazoles, and established protocols for in vitro biological evaluation. This document serves as a foundational resource for researchers initiating studies on this and similar nitroimidazole compounds.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazoles are a prominent class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. This structural motif is the pharmacophore responsible for the broad-spectrum activity of numerous established therapeutic agents.[1][2][3] For decades, nitroimidazole derivatives have been indispensable in treating anaerobic bacterial and parasitic infections.[4][5] Prominent examples include metronidazole and benznidazole, the latter being a key treatment for Chagas disease.[2][3] The mechanism of action is generally accepted to involve the reductive activation of the nitro group under hypoxic conditions, prevalent in anaerobic organisms and solid tumors, to generate reactive nitroso and hydroxylamine intermediates. These reactive species can covalently modify and damage critical biomolecules such as DNA, leading to cytotoxicity.[6]

The versatility of the nitroimidazole scaffold extends beyond antimicrobial applications, with ongoing research exploring their potential as anticancer agents, radiosensitizers for cancer therapy, and hypoxia imaging agents.[7][8][9] The specific compound, this compound (Figure 1), combines the reactive nitroimidazole core with a benzonitrile moiety, suggesting potential for investigation across these therapeutic areas.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 2-fluoro-5-nitrobenzonitrile with imidazole in the presence of a suitable base and solvent. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen.

G reagent1 2-Fluoro-5-nitrobenzonitrile conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions reagent2 Imidazole reagent2->conditions product This compound conditions->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on the synthesis of similar compounds.[4]

  • Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques. Expected spectral data are inferred from the analysis of structurally related compounds.[10][11][12][13][14]

Technique Expected Observations
¹H NMR Aromatic protons of the benzonitrile and imidazole rings in the range of 7.0-9.0 ppm.
¹³C NMR Resonances for the aromatic carbons, the nitrile carbon, and the imidazole carbons.
FT-IR (cm⁻¹) Characteristic peaks for C≡N (nitrile) stretching (~2230), C-N stretching, C=C aromatic stretching, and N-O stretching of the nitro group (~1520 and ~1350).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (214.18 g/mol ).[15]

Mechanism of Action: The Nitro-reductive Activation Pathway

The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group.[6] This process is significantly more efficient in hypoxic environments, providing a degree of selectivity for anaerobic organisms or the oxygen-deficient regions of solid tumors.

G cluster_0 Cellular Environment (Hypoxic) Nitroimidazole Nitroimidazole Nitro_Radical Nitro Radical Anion Nitroimidazole->Nitro_Radical Nitroreductases (+e-) Nitroso Nitroso Intermediate Nitro_Radical->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine DNA_Damage DNA Damage Nitroso->DNA_Damage Reactive_Species Other Reactive Species Hydroxylamine->Reactive_Species Hydroxylamine->DNA_Damage Reactive_Species->DNA_Damage

Caption: General mechanism of action for nitroimidazole derivatives.

Potential Biological Activities and In Vitro Evaluation

Based on the activities of related nitroimidazole and benzimidazole compounds, this compound could be investigated for several biological applications.

Antimicrobial Activity

Nitroimidazoles are well-established antimicrobial agents.[4][5][16] The subject compound could be screened against a panel of anaerobic bacteria and protozoan parasites.

Illustrative In Vitro Antimicrobial Assay Protocol (Broth Microdilution): [1]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria) for a specified period.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity

The hypoxic environment of solid tumors makes them a potential target for nitroimidazole-based therapies.[7][8][9][17] The cytotoxicity of this compound can be evaluated against various cancer cell lines.

Illustrative In Vitro Cytotoxicity Assay Protocol (MTT Assay): [18]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the nitroimidazole family. This technical guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles for this class of compounds. Future research should focus on the actual synthesis and rigorous characterization of this molecule, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities, mechanism of action, pharmacokinetic profile, and toxicological properties. Such investigations will be crucial in determining its potential as a novel therapeutic agent.

References

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  • de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1326. Available at: [Link]

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  • El-Gazzar, A. B. A., et al. (2022). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 65(15), 10447-10467. Available at: [Link]

  • In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)- propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (2022). ResearchGate. Available at: [Link]

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An In-depth Technical Guide to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to detail its probable synthesis, physicochemical properties, and potential therapeutic applications. By examining the well-documented activities of its core components—the nitroimidazole and benzonitrile moieties—we can infer a strong potential for this compound in the development of novel therapeutics, particularly in oncology and infectious diseases. This document serves as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction: The Convergence of Two Potent Pharmacophores

The imidazole ring is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic.[1] Its presence is crucial to the function of many enzymes and proteins, and it serves as a key building block in a wide array of pharmaceuticals.[1] Similarly, the benzonitrile scaffold is a recognized pharmacophore present in various therapeutic agents.[2] The strategic combination of these two moieties, further functionalized with a nitro group, in this compound suggests a molecule designed for specific biological interactions and potential therapeutic efficacy.

The nitro group, particularly on an aromatic ring, is a key feature in many antimicrobial and anticancer agents.[3][4] Nitroaromatic compounds can function as prodrugs, undergoing bioreductive metabolism in hypoxic environments—a characteristic of solid tumors and anaerobic bacteria—to form reactive radical species that induce cellular damage.[3] This guide will explore the discovery, or more accurately, the rational design principles behind this compound, its logical synthetic pathway, and its inferred biological activities based on the extensive research into its constituent chemical functionalities.

A History Rooted in Rational Drug Design

The rationale for attaching a benzonitrile group to the imidazole ring likely stems from the desire to modulate the electronic properties and biological targeting of the molecule. The nitrile group is a strong electron-withdrawing group, which can influence the reduction potential of the nitro group and the overall pharmacokinetic profile of the compound. Furthermore, benzonitrile derivatives themselves have been investigated for a range of biological activities, including cytotoxicity.[5] Therefore, the design of this compound can be seen as a logical step in the exploration of novel nitroaromatic compounds with potential therapeutic applications.

Synthesis and Characterization: A Plausible Pathway

The most probable and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in organic chemistry is ideal for coupling a nucleophile, such as imidazole, with an electron-deficient aromatic ring.

Proposed Synthetic Pathway

The synthesis would likely proceed by reacting imidazole with an activated benzonitrile derivative, such as 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, in the presence of a suitable base. The electron-withdrawing nitro and cyano groups on the benzonitrile ring activate the ortho position to nucleophilic attack, facilitating the displacement of the halogen.

Synthesis of this compound reagent1 2-Chloro-5-nitrobenzonitrile reaction + reagent1->reaction reagent2 Imidazole reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product Heat

Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard SNAr reactions and would require optimization for specific laboratory conditions.

Materials:

  • 2-Chloro-5-nitrobenzonitrile

  • Imidazole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NO₂, -C≡N).

Inferred Biological Activity and Mechanism of Action

The biological activity of this compound can be inferred from the known pharmacology of its constituent moieties.

The Role of the Nitroimidazole Moiety

Nitroimidazoles are a well-established class of drugs with potent activity against anaerobic bacteria and protozoa.[6] Their mechanism of action involves the reduction of the nitro group within the target organism, which has a low-redox potential. This reduction generates highly reactive nitroso and hydroxylamine intermediates, which can damage DNA and other critical cellular components, leading to cell death.[3]

Furthermore, 2-nitroimidazoles have been extensively investigated as radiosensitizers and cytotoxins for hypoxic tumor cells.[7][8] The low oxygen environment within solid tumors facilitates the reduction of the nitro group, leading to selective toxicity in cancer cells.

The Contribution of the Benzonitrile Moiety

Benzonitrile derivatives have demonstrated a wide range of biological activities. Some have been shown to exhibit cytotoxic effects on various cell lines.[5][9] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, and its strong electron-withdrawing nature can influence the overall electronic properties of the molecule. Studies on nitrobenzonitrile derivatives have also indicated potential mutagenic effects.[10][11]

Hypothesized Dual Mechanism of Action

Based on the above, this compound is hypothesized to act as a prodrug with a dual mechanism of action, particularly in hypoxic environments.

Hypothesized Mechanism of Action cluster_cell Hypoxic Cell (Tumor/Anaerobic Microbe) Compound This compound Nitroreductases Nitroreductases Compound->Nitroreductases Reduction ReactiveSpecies Reactive Nitro Intermediates Nitroreductases->ReactiveSpecies Generates DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Damage Protein Damage ReactiveSpecies->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Hypothesized mechanism of action in hypoxic cells.

Potential Therapeutic Applications

Given its inferred mechanism of action, this compound holds promise in several therapeutic areas:

  • Oncology: As a hypoxia-activated prodrug, it could be a candidate for the treatment of solid tumors that are often resistant to conventional therapies due to their hypoxic microenvironment.

  • Infectious Diseases: Its nitroimidazole core suggests potential efficacy against anaerobic bacteria and protozoal infections.

  • Drug Discovery Lead: This molecule can serve as a scaffold for the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future Directions and Research

The lack of specific data on this compound highlights a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The proposed synthetic route needs to be experimentally validated, and the compound fully characterized.

  • In Vitro Biological Evaluation: The cytotoxicity of the compound should be assessed against a panel of cancer cell lines under both normoxic and hypoxic conditions. Its antimicrobial activity against various anaerobic bacteria and protozoa should also be determined.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which the compound exerts its biological effects is crucial. This would involve studies on its reduction by nitroreductases and its interaction with cellular macromolecules.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent and selective compounds.

Conclusion

While the discovery and history of this compound are not explicitly detailed in the current scientific literature, its rational design is evident from the well-established medicinal chemistry of its constituent pharmacophores. The proposed synthesis via nucleophilic aromatic substitution is chemically sound and provides a clear path for its preparation. Based on the known biological activities of nitroimidazoles and benzonitriles, this compound is a promising candidate for further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule and its potential contributions to drug discovery.

References

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A Theoretical and Computational Blueprint for Drug Discovery: Unveiling the Potential of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of synthetic chemistry and computational analysis has revolutionized modern drug discovery. This guide provides a comprehensive theoretical and computational framework for the investigation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a molecule of significant interest owing to its nitroimidazole scaffold, a pharmacophore renowned for its diverse biological activities.[1][2][3][4] This document, intended for researchers and drug development professionals, delineates a synergistic approach that integrates synthesis, spectroscopic characterization, and a suite of computational methodologies. We will explore Density Functional Theory (DFT) for elucidating molecular structure and reactivity, Hirshfeld surface analysis for decoding intermolecular interactions, and molecular docking to predict binding affinities with protein targets. The overarching goal is to present a holistic, self-validating protocol for the comprehensive evaluation of this and similar novel chemical entities, thereby accelerating their journey from concept to clinical consideration.

Introduction: The Therapeutic Promise of Nitroimidazoles

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties.[1][2][3][4][5] The paradigmatic example is metronidazole, a widely used antibiotic.[6] The biological activity of these compounds is often attributed to the nitro group, which can be bioreduced in anaerobic environments to generate reactive nitroso and hydroxylamine intermediates that induce cellular damage in pathogens. The imidazole ring, a ubiquitous moiety in biological systems, contributes to the molecule's ability to engage in various non-covalent interactions, enhancing its binding to biological targets.[7] The title compound, this compound, integrates these key pharmacophoric features with a benzonitrile group, which can further modulate its electronic properties and binding interactions. A thorough understanding of its structural, electronic, and intermolecular characteristics is therefore paramount for unlocking its therapeutic potential.

Synthesis and Spectroscopic Characterization: An Evidenced-Based Approach

While a specific synthesis for this compound is not detailed in the available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for analogous compounds.[5][8][9]

Proposed Synthetic Pathway

A likely synthetic strategy would involve the nucleophilic substitution reaction between imidazole and 2-chloro-5-nitrobenzonitrile.

Synthetic_Pathway Imidazole Imidazole reaction + Imidazole->reaction CNB 2-Chloro-5-nitrobenzonitrile CNB->reaction Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product This compound reaction->Product Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • To a solution of imidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imidazolate anion.

  • Add 2-chloro-5-nitrobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Validation

The synthesized compound's identity and purity would be rigorously confirmed using a combination of spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C≡N stretch of the nitrile, the N-O stretches of the nitro group, and the C-H and C=N vibrations of the aromatic and imidazole rings.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The number of signals and their multiplicities will provide unambiguous evidence for the proposed structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, further corroborating the molecular formula.

Computational Deep Dive: From Molecular Geometry to Biological Interactions

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental design and optimization.

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[6][10][11][12]

Methodology:

  • Geometry Optimization: The molecular structure of this compound will be optimized using a functional such as B3LYP with a basis set like 6-311G(d,p) in the gas phase using software like Gaussian.[6][13][14]

  • Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies will be calculated. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[6][7]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. This is critical for understanding how the molecule might interact with biological targets.[7][11][12]

DFT_Workflow Input Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq FMO FMO Analysis (HOMO, LUMO, Energy Gap) Opt->FMO MEP MEP Mapping Opt->MEP Output Optimized Structure, Reactivity Descriptors, Charge Distribution Freq->Output FMO->Output MEP->Output

Caption: Workflow for DFT analysis of the target molecule.

Expected Insights: The nitro group and the nitrile group are expected to be electron-withdrawing, leading to a polarized molecule with distinct regions of positive and negative electrostatic potential. The HOMO is likely to be localized on the imidazole and benzonitrile rings, while the LUMO may be concentrated around the nitro group, indicating its susceptibility to nucleophilic attack and bioreduction.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in the crystalline state.[10][13][14][15][16]

Methodology:

  • Crystal Structure Input: A crystallographic information file (CIF) of the compound, obtained from single-crystal X-ray diffraction, is required.

  • Hirshfeld Surface Generation: Using software like CrystalExplorer, the Hirshfeld surface is generated.[13] This surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions (e.g., H···H, C···H, O···H) appear as distinct patterns on the plot, and their relative contributions can be quantified.

Expected Insights: The Hirshfeld analysis will reveal the dominant intermolecular interactions, such as hydrogen bonds (if any), π-π stacking between the aromatic rings, and other van der Waals forces. Understanding these interactions is crucial for predicting the crystal packing and solid-state properties of the compound. For instance, prominent spikes in the fingerprint plot would indicate the presence of strong hydrogen bonds, which are often critical for drug-receptor binding.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[17][18][19][20][21] This provides valuable insights into the binding mode and affinity of a potential drug candidate.

Methodology:

  • Target Selection: Based on the known biological activities of nitroimidazoles, a relevant protein target would be selected. For example, for potential antibacterial activity, a bacterial enzyme could be chosen.

  • Ligand and Receptor Preparation: The 3D structure of this compound (optimized from DFT) and the crystal structure of the target protein (obtained from the Protein Data Bank) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: Using software such as AutoDock Vina, the ligand is docked into the active site of the receptor.[21] The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Poses: The top-ranked docking poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

Molecular_Docking_Workflow Ligand Ligand Preparation (this compound) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (Target Protein) Receptor->Docking Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking->Analysis Output Predicted Binding Mode and Affinity Analysis->Output

Caption: A streamlined workflow for molecular docking studies.

Expected Insights: Molecular docking studies will predict whether this compound can bind to a specific therapeutic target and will elucidate the molecular basis for this interaction. The binding energy will provide a quantitative estimate of the binding affinity, which can be used to prioritize compounds for further experimental testing.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Calculated DFT Parameters for this compound

ParameterValue
HOMO Energy (eV)Calculated Value
LUMO Energy (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value

Table 2: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts

Contact TypePercentage Contribution (%)
H···HCalculated Value
C···H/H···CCalculated Value
O···H/H···OCalculated Value
N···H/H···NCalculated Value
OtherCalculated Value

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Example TargetCalculated Valuee.g., TYR123, SER45, LEU67

Conclusion and Future Directions

This technical guide outlines a robust, multi-faceted approach for the comprehensive investigation of this compound. By integrating synthesis, spectroscopic characterization, and a suite of powerful computational tools, researchers can gain a deep understanding of its physicochemical properties and biological potential. The proposed workflow provides a self-validating system, where computational predictions can be experimentally verified, and experimental results can inform further computational modeling. This iterative process is fundamental to modern, rational drug design.

Future work should focus on the actual synthesis and experimental validation of the computational predictions. Biological assays to determine the antimicrobial, anticancer, or other therapeutic activities of the compound are the logical next step. The insights gained from this comprehensive study will not only elucidate the potential of this compound as a drug candidate but will also contribute to the broader understanding of the structure-activity relationships of nitroimidazole derivatives.

References

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  • PubMed. (2023, July 1). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2016, June 25). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011, June 30). Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol. Retrieved from [Link]

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  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Semantic Scholar. (2011, October 25). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Retrieved from [Link]

  • MDPI. (n.d.). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • ResearchGate. (2025, October 14). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

  • Semantic Scholar. (2013, April 1). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Retrieved from [Link]

  • Rasayan Journal. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, May 27). Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, August 5). 6-amino-3-methyl- 1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). molecular docking studies of some pyrazol-1-yl-1, 3- thiazole derivatives. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-chloro-5-nitrobenzonitrile and imidazole. This guide is intended for researchers and professionals in organic synthesis and drug development. It offers an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for characterization, underpinned by authoritative scientific principles.

Introduction and Significance

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The imidazole moiety is a common feature in many pharmacologically active molecules, while the nitroaromatic scaffold is a precursor for a wide range of functional group transformations.[1][2] Nitroimidazole derivatives, in particular, are known for their significant therapeutic properties, including antimicrobial and antiparasitic activities.[3][4]

The synthesis described herein employs a classic Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is a cornerstone of modern organic synthesis for constructing C-N bonds on aromatic rings, especially those activated by electron-withdrawing groups.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloro-5-nitrobenzonitrile to this compound proceeds through the SNAr mechanism. This process is fundamentally different from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

Pillars of the SNAr Mechanism:

  • Activation of the Aromatic Ring: The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. In 2-chloro-5-nitrobenzonitrile, both the nitro (-NO₂) group and the cyano (-CN) group serve this purpose. These groups delocalize the electron density of the ring, making the carbon atom attached to the leaving group (chlorine) highly electrophilic and susceptible to nucleophilic attack.[5][6] The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the reaction intermediate.[5][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the nucleophile, imidazole, on the electrophilic carbon bearing the chlorine atom. This step is typically the rate-determining step of the reaction.[8] This addition temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[7][8]

  • Rearomatization and Expulsion of the Leaving Group: The aromatic system is restored in the final step through the expulsion of the leaving group, in this case, the chloride ion (Cl⁻). This rapid step re-establishes the energetically favorable aromatic ring and yields the final product.[7][8]

SNAr_Mechanism Figure 1: SNAr Reaction Mechanism Reactants 2-Chloro-5-nitrobenzonitrile + Imidazole Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Base Base (e.g., K₂CO₃) Base->Reactants Deprotonates Imidazole (optional) Product This compound Intermediate->Product Leaving Group Expulsion (Rearomatization) Byproduct KCl + H₂O + CO₂

Caption: Figure 1: SNAr Reaction Mechanism

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and should be performed by trained personnel.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Purity / Grade
2-Chloro-5-nitrobenzonitrile16588-02-6182.561.83 g (10.0 mmol)>98%
Imidazole288-32-468.080.82 g (12.0 mmol)>99%
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g (20.0 mmol)Anhydrous, >99%
N,N-Dimethylformamide (DMF)68-12-273.0940 mLAnhydrous
Ethyl Acetate141-78-688.11~200 mLACS Grade
Deionized Water7732-18-518.02~500 mL-
Brine (Saturated NaCl)7647-14-558.44~50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Safety Precautions & Hazard Analysis
  • 2-Chloro-5-nitrobenzonitrile: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[9][10] Absorption may lead to methemoglobin formation.[10]

  • Imidazole: Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of damaging the unborn child.

  • N,N-Dimethylformamide (DMF): Aprotic solvent. Harmful in contact with skin or if inhaled. Can be absorbed through the skin. It is a suspected teratogen.

  • Potassium Carbonate: Causes skin and serious eye irritation.

Mandatory Safety Measures:

  • All operations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is required at all times: nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Avoid inhalation of dust and vapors.[9][11]

  • Ensure all glassware is dry before use, especially when handling anhydrous solvents.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (1.83 g, 10.0 mmol).

    • Add imidazole (0.82 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Addition of Solvent and Reaction:

    • Add 40 mL of anhydrous DMF to the flask via a syringe.

    • Begin vigorous stirring to create a suspension.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain the reaction at this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot (2-chloro-5-nitrobenzonitrile) is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate should form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation of the crude product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two additional 50 mL portions of cold deionized water to remove residual DMF and inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-chloro-5-nitrobenzonitrile, Imidazole, K₂CO₃ B Add Anhydrous DMF A->B C Heat to 80-90 °C B->C D Stir for 6-8 hours (Monitor by TLC) C->D E Cool to RT & Quench in Cold Water D->E F Filter Crude Product E->F G Recrystallize from Ethanol/Water F->G H Filter & Dry Final Product G->H

Caption: Figure 2: Experimental Workflow

Results and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Yield and Physical Properties
ParameterExpected Result
Product Name This compound
Molecular Formula C₁₀H₆N₄O₂
Molecular Weight 214.18 g/mol [12][13]
Theoretical Yield 2.14 g (from 10 mmol scale)
Expected Actual Yield 75-90%
Appearance Pale yellow to off-white solid
Melting Point Literature values vary; expect a sharp melting point
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expect signals corresponding to the protons on the benzonitrile ring (typically in the δ 7.5-8.5 ppm region, showing characteristic splitting patterns).

    • Expect signals for the three protons on the imidazole ring (typically in the δ 7.0-8.0 ppm region).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expect signals for the 10 unique carbon atoms in the molecule. Key signals include the nitrile carbon (-CN), carbons of the nitro-substituted ring, and carbons of the imidazole ring.

  • FT-IR (ATR, cm⁻¹):

    • Characteristic peak for the nitrile (-C≡N) stretch around 2230 cm⁻¹.

    • Strong asymmetric and symmetric stretches for the nitro group (-NO₂) around 1530 and 1350 cm⁻¹.

    • C-H and C=C stretching frequencies for the aromatic rings.

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 215.06.

References

  • IJCRT.org. (2022, June 6). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE. Retrieved from [Link]

  • Khan, S. B., Anis, I., Singh, K., & Shah, M. R. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o548. doi:10.1107/S1600536810004186
  • ResearchGate. (n.d.). Synthesis of 2,4,5-trisubstituted imidazoles from alkyne and benzonitrile. Retrieved from [Link]

  • MDPI. (2022, January 27). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITRO-1H-IMIDAZOLE. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2023, December 26). (PDF) Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Tf. Retrieved from [Link]

  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • NIH. (n.d.). 2-[1-Chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]benzoic acid. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Crash Course. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. Retrieved from [Link]

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Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring an imidazole ring linked to a nitro-substituted benzonitrile core, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, making it amenable to further functionalization, while the imidazole moiety is a well-established pharmacophore known to interact with various biological targets. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying scientific rationale to ensure successful and reproducible synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNA r)

The synthesis of this compound is achieved through a classic nucleophilic aromatic substitution (SNA r) reaction. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbon atom of 2-chloro-5-nitrobenzonitrile that bears the chlorine atom.

The viability of this reaction is predicated on two key electronic features of the 2-chloro-5-nitrobenzonitrile substrate:

  • Presence of a Good Leaving Group: The chlorine atom is a competent leaving group, capable of departing with its bonding electrons.

  • Activation by Electron-Withdrawing Groups: The potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the chlorine atom, are paramount. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing the transition state and facilitating the substitution.[1]

The reaction is typically facilitated by a base, which deprotonates the imidazole, enhancing its nucleophilicity. The choice of solvent is also critical, with polar aprotic solvents generally favored as they can solvate the cationic species and do not interfere with the nucleophile.

Experimental Protocol

This protocol details the synthesis of this compound from 2-chloro-5-nitrobenzonitrile and imidazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-nitrobenzonitrile≥98%Commercially AvailableCorrosive, handle with care.[2]
Imidazole≥99%Commercially AvailableCorrosive, handle with care.[3][4]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent to prevent side reactions.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Deionized WaterFor work-up.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

Synthesis_Workflow Reagents 1. Reagent Preparation - 2-Chloro-5-nitrobenzonitrile - Imidazole - K₂CO₃ - Anhydrous DMF Reaction 2. Reaction Setup - Combine reagents in flask - Heat to 80-90°C with stirring Reagents->Reaction Add Monitoring 3. Reaction Monitoring - TLC analysis for completion Reaction->Monitoring Stir & Heat Workup 4. Aqueous Work-up - Cool reaction mixture - Quench with water - Extract with Ethyl Acetate Monitoring->Workup Upon Completion Purification 5. Purification - Wash organic layer with brine - Dry over MgSO₄ - Concentrate in vacuo - Recrystallize Workup->Purification Isolate Crude Product Characterization 6. Product Characterization - NMR, FTIR, MS Purification->Characterization Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-nitrobenzonitrile (1.82 g, 10 mmol), imidazole (0.75 g, 11 mmol, 1.1 equivalents), and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents).

    • Rationale: An excess of imidazole and a stronger base (potassium carbonate) are used to drive the reaction to completion by ensuring the deprotonation of imidazole to its more nucleophilic imidazolate form.

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediate of the SNA r reaction without protonating the nucleophile.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity, then heat the reaction to 80-90°C using a heating mantle. Maintain this temperature and continue stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the 2-chloro-5-nitrobenzonitrile spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold deionized water. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

    • Rationale: Washing with brine reduces the solubility of the organic product in the aqueous phase, improving the efficiency of the extraction.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.[5]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the product does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR The spectrum should show characteristic signals for the protons of the benzonitrile and imidazole rings. Aromatic protons on the benzonitrile ring are expected in the downfield region (δ 7.5-8.5 ppm). Imidazole protons typically appear between δ 7.0-8.0 ppm.[6]
¹³C NMR The spectrum should display signals corresponding to all carbon atoms in the molecule. The cyano carbon will appear at a characteristic downfield shift (around 115-120 ppm). Aromatic and imidazole carbons will resonate in the region of δ 110-150 ppm.[7]
FTIR The spectrum will show characteristic absorption bands for the functional groups present: a sharp peak for the cyano group (C≡N) around 2230 cm⁻¹, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 and 1350 cm⁻¹ respectively, and C-H stretching of the aromatic and imidazole rings around 3100-3000 cm⁻¹.[8][9][10]
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (214.18 g/mol ).

Safety and Handling

  • 2-Chloro-5-nitrobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Imidazole: Imidazole is corrosive and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed. Handle with appropriate PPE in a fume hood.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Use in a well-ventilated fume hood and avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions. Check the quality of the reagents.
Inactive base.Use freshly opened or properly stored anhydrous potassium carbonate.
Formation of side products Reaction temperature too high.Lower the reaction temperature and monitor the reaction more closely.
Presence of water.Ensure all glassware is dry and use anhydrous solvents.
Difficulty in purification Oily product.Try a different recrystallization solvent or consider column chromatography for purification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the nucleophilic aromatic substitution reaction and adhering to the described experimental procedures, researchers can reliably synthesize this important building block for their drug discovery and development programs. Proper characterization and adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

  • Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Imidazole Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). ACS Publications. Retrieved from [Link]

  • Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. (n.d.). Google Patents.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Safety Data Sheet for 2M Imidazole (B1077) CAE. (2023, December 19). New England Biolabs. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018, August 8). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia. Retrieved from [Link]

  • Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. (2024, March 2). Carl ROTH. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
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  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. Retrieved from [Link]

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purification of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile by Recrystallization

Abstract

This application note provides a comprehensive, technically grounded protocol for the purification of this compound via recrystallization. This method is designed for researchers, medicinal chemists, and process development scientists aiming to achieve high purity levels (typically >99%) for this key heterocyclic building block. The narrative explains the fundamental principles of solvent selection based on the compound's structural characteristics and outlines a detailed, step-by-step methodology from solvent screening to final product characterization. Troubleshooting guidance and critical safety protocols are integrated to ensure a robust and reproducible purification process.

Introduction: The Rationale for High-Purity Material

This compound (CAS No. 17417-11-7) is a valuable intermediate in the synthesis of complex pharmaceutical agents and functional materials.[1] The presence of the imidazole, nitro, and benzonitrile moieties imparts unique electronic and structural properties, making it a versatile precursor. However, synthetic routes can often yield crude products with residual starting materials, isomers, or byproducts from side reactions.[2] For subsequent applications, particularly in drug development, achieving high purity is non-negotiable.

Recrystallization is a powerful and economical purification technique for solid compounds.[3] It leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] A successful recrystallization protocol is predicated on the selection of an optimal solvent that dissolves the compound completely at an elevated temperature but allows for its near-complete precipitation as pure crystals upon cooling, while retaining impurities in the solution (mother liquor).[3] This guide provides the scientific basis and a practical, field-proven workflow for this process.

Compound Characteristics and Properties

A foundational understanding of the target molecule's properties is essential for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 17417-11-7[1]
Molecular Formula C₁₀H₆N₄O₂[1]
Molecular Weight 214.18 g/mol [1]
Appearance (Crude) Typically off-white to yellow or light brown solidGeneral Observation
Appearance (Purified) White to pale yellow crystalline solidExpected Outcome
Typical Crude Purity ~98%[1]

The Science of Solvent Selection: A Mechanistic Approach

The choice of solvent is the most critical parameter in recrystallization. The principle of "like dissolves like" provides the initial guidance.[5] this compound is a highly polar molecule due to the combined electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, and the polar nature of the imidazole ring. This dictates that polar solvents will be the most effective candidates.[5]

An ideal solvent for this compound must satisfy the following criteria[4]:

  • High Solvating Power at Elevated Temperatures: It must completely dissolve the crude material near its boiling point.

  • Low Solvating Power at Low Temperatures: It must exhibit poor solubility for the compound at ambient or sub-ambient (0-4 °C) temperatures to maximize crystal recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.

Based on these principles, polar protic solvents, particularly alcohols, are excellent starting points for screening.[5] A mixed-solvent system may be employed if no single solvent provides the ideal solubility gradient.[6][7]

Solvent/SystemBoiling Point (°C)Rationale & Considerations
Ethanol (95%) ~78A highly effective polar protic solvent for many polar organic compounds, including those with imidazole and nitro groups. Often a first choice for screening.[6][8]
Methanol ~65More polar than ethanol; may show high solubility even at room temperature. If so, it is unsuitable as a single solvent but could be part of a mixed system.
Isopropanol ~82Slightly less polar than ethanol, which can sometimes provide a better solubility curve for moderately polar compounds.
Acetonitrile ~82A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Ethanol/Water VariableA powerful mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol), and the "poor" solvent (water) is added to induce precipitation.[7]

Experimental Protocols

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All handling of the solid compound and solvents must be performed inside a certified chemical fume hood.[9][10]

  • Hazard Awareness: Nitroaromatic and benzonitrile compounds are toxic and should be handled with care.[11] Avoid inhalation of dust and skin contact.[10][12] Imidazole derivatives can also present significant hazards.

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Solvent_Screen Step 1: Solvent Screening (Small Scale Test) Dissolution Step 2: Dissolution Dissolve crude solid in minimum hot solvent Solvent_Screen->Dissolution Hot_Filtration Step 3: Hot Filtration (Optional) Remove insoluble impurities Dissolution->Hot_Filtration Crystallization Step 4: Crystallization Slowly cool solution to induce crystal growth Hot_Filtration->Crystallization Isolation Step 5: Isolation Collect crystals via vacuum filtration Crystallization->Isolation Washing Step 6: Washing Rinse crystals with small amount of cold solvent Isolation->Washing Drying Step 7: Drying Dry crystals under vacuum to remove residual solvent Washing->Drying Characterization Step 8: Characterization Verify purity (MP, HPLC, NMR) and determine yield Drying->Characterization

Sources

Application Notes and Protocols for Antimicrobial Assays Using 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Nitroimidazoles in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical entities with potent and novel mechanisms of action. The nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Their efficacy is rooted in a unique bio-reductive activation pathway. Within the low-oxygen environment of anaerobic organisms, the nitro group of these compounds is reduced by nitroreductases to generate highly reactive nitroso radicals.[2] These radicals can then induce lethal DNA damage, leading to cell death.[2]

This application note provides a comprehensive guide for the evaluation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile , a novel nitroimidazole derivative, for its potential antimicrobial properties. We present detailed protocols for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics. These assays are fundamental in characterizing the antimicrobial profile of a new compound and are designed to be conducted with scientific rigor, ensuring data integrity and reproducibility. The methodologies described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), providing a framework for robust and reliable antimicrobial susceptibility testing.[3]

Hypothesized Mechanism of Action

The antimicrobial activity of this compound is hypothesized to follow the established mechanism of other 5-nitroimidazole compounds. The core of this action is the reductive activation of the nitro group within the microbial cell.

G cluster_cell Anaerobic Microbial Cell Compound 2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile Reduction Nitroreductase-mediated Reduction Compound->Reduction Uptake Radicals Reactive Nitroso Radicals Reduction->Radicals DNA_Damage DNA Strand Breaks and Damage Radicals->DNA_Damage Interaction Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Hypothesized bio-reductive activation of this compound.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Microbial Strains:

    • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)

    • Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)

    • Anaerobic bacteria (e.g., Bacteroides fragilis ATCC 25285)

    • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria[4]

    • Thioglycollate broth or other suitable anaerobic broth for anaerobic bacteria

    • RPMI 1640 medium for fungal strains

    • Tryptic Soy Agar (TSA) or other appropriate agar for colony counting

  • Reagents:

    • Sterile phosphate-buffered saline (PBS)

    • Resazurin sodium salt (for viability indication, optional)

  • Equipment:

    • Sterile 96-well microtiter plates

    • Multichannel and single-channel micropipettes

    • Incubators (aerobic and anaerobic)

    • Spectrophotometer or nephelometer

    • Plate reader (optional)

    • Sterile culture tubes and flasks

    • Vortex mixer

    • Colony counter

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This protocol is based on the broth microdilution method as recommended by CLSI.[3]

G cluster_workflow MIC Determination Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read and Record MIC E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is a common solvent for organic compounds that are poorly soluble in aqueous media. Preparing a high-concentration stock allows for minimal solvent carryover into the assay wells.

  • Serial Dilutions:

    • Dispense 100 µL of sterile broth into wells 2-12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of the test compound at twice the desired highest starting concentration (prepared by diluting the stock solution in broth).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

    • Rationale: Serial dilutions create a gradient of compound concentrations to pinpoint the lowest concentration that inhibits growth.

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

    • Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells 1-11. The final volume in these wells will be 200 µL.

    • Rationale: This step introduces the microorganisms to the various concentrations of the test compound.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Anaerobic bacteria and fungi may require different incubation times and conditions.

    • Rationale: Incubation allows for microbial growth in the absence of an effective concentration of the antimicrobial agent.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

    • Rationale: The absence of turbidity indicates that the compound has inhibited microbial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7] This assay is a direct extension of the MIC test.

Step-by-Step Methodology:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Rationale: This step samples the microbial population that has been exposed to the inhibitory and potentially bactericidal concentrations of the compound.

  • Plating:

    • Spread the aliquot onto a fresh agar plate (e.g., TSA).

    • Rationale: This allows for the enumeration of viable microorganisms that survived the exposure to the compound.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay until colonies are visible.

    • Rationale: This provides time for any surviving microorganisms to grow and form colonies.

  • Determining the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8]

    • Rationale: This quantifies the bactericidal activity of the compound.

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[9]

G cluster_workflow Time-Kill Assay Workflow A Prepare Inoculum and Compound Concentrations B Incubate Cultures A->B C Sample at Pre-defined Time Points (0, 2, 4, 8, 24h) B->C D Perform Serial Dilutions and Plate Samples C->D E Incubate Plates and Count Colonies D->E F Plot log10 CFU/mL vs. Time E->F

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a standardized microbial inoculum as described for the MIC assay.

    • In sterile flasks or tubes, add the inoculum to broth containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without the compound.

    • Rationale: Testing multiple concentrations relative to the MIC provides a comprehensive view of the compound's dose-dependent killing kinetics.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[10]

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Rationale: This allows for the quantification of viable bacteria at different time points of exposure to the compound.

  • Incubation and Colony Counting:

    • Incubate the plates until colonies are visible and then count the number of colonies (CFU).

    • Rationale: The number of colonies reflects the number of viable microorganisms at each time point.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in CFU/mL.

    • Rationale: This graphical representation provides a clear visualization of the rate and extent of microbial killing.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and organized table.

Table 1: Example of MIC and MBC Data for this compound

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus29213
Escherichia coli25922
Bacteroides fragilis25285
Candida albicans90028

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antimicrobial characterization of this compound. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain valuable insights into the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • National Institutes of Health. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl) benzoic acid as a new synthesized imidazole derivative. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Compound

The compound 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a synthetic molecule featuring two key pharmacophores: an imidazole ring and a nitrobenzonitrile moiety. The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in a wide array of therapeutic agents with activities spanning from antifungal to anticancer and anti-inflammatory.[1][2][3][4] Its biological versatility stems from its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes.[5] The nitroaromatic group, particularly within nitroimidazole derivatives, is strongly associated with antimicrobial and antiparasitic properties, often exerting its effect under hypoxic conditions.[6][7][8][9]

Given the absence of specific biological data for this compound, a structured in vitro testing cascade is essential to elucidate its pharmacological profile. This document provides a comprehensive guide for researchers, outlining a logical progression of assays to assess its cytotoxic, anticancer, antimicrobial, and enzyme-inhibitory potential. The protocols herein are designed to be self-validating, with clear endpoints and rationale for each experimental step.

Strategic In Vitro Testing Workflow

A tiered approach is recommended to efficiently screen this compound. This workflow ensures that foundational data on cytotoxicity informs the design of more complex and resource-intensive functional assays.

Testing_Workflow A Phase 1: Foundational Assays B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 and Sub-toxic Concentration Range B->C D Phase 2: Functional Screening C->D Inform Concentration Selection E Anticancer Activity Assays D->E F Antimicrobial Susceptibility Testing D->F G Enzyme Inhibition Assays D->G H Cell Proliferation & Apoptosis Assays E->H I MIC/MBC Determination F->I J Kinase/Protease Inhibition Profiling G->J

Caption: Strategic workflow for the in vitro evaluation of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial and most critical step is to determine the compound's intrinsic cytotoxicity across a range of concentrations. This data is fundamental for distinguishing between targeted pharmacological effects and general toxicity in subsequent assays.[10][11][12][13][14]

Protocol 1: General Cell Viability (MTT Assay)

This protocol provides a robust method to assess the effect of this compound on the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[10][12][15]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293).[10][16]

  • This compound (stock solution in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[15]

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterDescription
IC₅₀ The concentration of the compound that reduces cell viability by 50%.
Sub-toxic Range Concentrations below the IC₅₀ that will be used in subsequent functional assays.

Phase 2: Functional Screening

Based on the cytotoxic profile, a series of functional assays can be conducted at sub-toxic concentrations to explore the specific biological activities of this compound.

A. Anticancer Activity

The presence of the imidazole moiety suggests potential anticancer activity.[1]

This assay assesses the ability of a single cell to grow into a colony, providing insight into the compound's long-term effects on cell proliferation and survival.

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat the cells with sub-toxic concentrations of this compound for 24 hours.

  • Replace the medium with fresh, compound-free medium and incubate for 10-14 days until visible colonies form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

B. Antimicrobial Activity

The nitroimidazole structure is a strong indicator of potential antimicrobial, particularly antibacterial and antiparasitic, activity.[6][7]

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound in a suitable microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, or a protozoan parasite).

  • Incubate under appropriate conditions for the microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

C. Enzyme Inhibition

Imidazole-containing compounds are known inhibitors of various enzymes, including cytochrome P450s and kinases.[2][5][17]

This protocol provides a framework for assessing the inhibitory effect of the compound on a representative kinase.

Principle: Kinase activity is measured by the amount of phosphorylated substrate produced, which can be detected using various methods (e.g., fluorescence, luminescence).

Procedure:

  • In a suitable assay buffer, combine the kinase, a fluorescently labeled peptide substrate, and various concentrations of this compound.

  • Initiate the reaction by adding ATP.

  • Incubate for a specified time at room temperature.

  • Stop the reaction and measure the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition relative to a no-inhibitor control.

Kinase_Inhibition_Pathway cluster_0 Kinase Catalytic Cycle Kinase Kinase ATP ATP Kinase->ATP Binds Substrate Substrate Protein Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP->Kinase Substrate->Kinase ADP ADP Phospho_Substrate->ADP Inhibitor 2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile Inhibitor->Kinase

Sources

Application Notes and Protocols for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile as a potential enzyme inhibitor. Lacking specific preclinical data for this compound, this guide is built upon the well-established bioactivities of its core chemical moieties: the imidazole ring, a prevalent feature in many kinase inhibitors, and the nitrobenzonitrile scaffold, also explored in inhibitor design. We hypothesize that this compound may act as a kinase inhibitor. These application notes provide a plausible synthetic route, detailed protocols for preliminary enzyme inhibition screening, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition through kinetic studies. This guide is intended to serve as a foundational resource for researchers initiating the characterization of this and similar novel chemical entities.

Introduction and Rationale

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions allow it to interact with a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][2] Many successful kinase inhibitors, such as the anticancer drug nilotinib, feature an N-arylimidazole motif.[3][4] The benzonitrile group, on the other hand, is present in various bioactive molecules and has been incorporated into inhibitors of enzymes like phosphodiesterase 4 (PDE4) and anaplastic lymphoma kinase (ALK).[5]

The combination of these two pharmacophores in this compound suggests a strong potential for enzyme inhibitory activity. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the benzonitrile ring, potentially influencing binding affinity and selectivity for a target enzyme. Given the prevalence of imidazole and benzonitrile structures in kinase inhibitors, we hypothesize that this compound is a candidate for kinase inhibition.

This guide outlines the necessary steps to synthesize and evaluate the enzyme inhibitory potential of this compound, with a focus on a generic protein kinase as a representative enzyme class.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This approach is well-suited for coupling N-H containing heterocycles with aryl halides.[1][6]

Proposed Synthetic Scheme

Synthesis_Scheme imidazole Imidazole reagents CuI (cat.), L-proline (cat.), K2CO3, DMSO, 110 °C imidazole->reagents fluorobenzonitrile 2-Fluoro-5-nitrobenzonitrile fluorobenzonitrile->reagents product This compound reagents->product IC50_Workflow start Prepare Serial Dilutions of Inhibitor assay Perform Enzyme Assay at Each Concentration start->assay data Measure Enzyme Activity assay->data plot Plot % Inhibition vs. [Inhibitor] (log scale) data->plot fit Fit Data to a Sigmoidal Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50 Lineweaver_Burk cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a1 a2 a1->a2 a3 a3->a2 a_label Vmax unchanged, Km increased b1 b2 b1->b2 b3 b4 b3->b4 b_label Vmax decreased, Km unchanged c1 c2 c1->c2 c3 c4 c3->c4 c_label Vmax and Km decreased

Sources

Application Notes and Protocols for Screening 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile Against Parasitic Protozoa

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiprotozoal Agents

Parasitic protozoan diseases, including Leishmaniasis, Chagas disease, and Malaria, continue to impose a significant global health burden, disproportionately affecting tropical and subtropical regions. The existing therapeutic arsenal is limited by issues of toxicity, variable efficacy, and the emergence of drug-resistant parasite strains. Nitroimidazoles have long been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Their mechanism of action is contingent on the reductive activation of the nitro group, a process preferentially occurring in the low-oxygen environment of these organisms, leading to the generation of cytotoxic radicals that inflict damage upon essential cellular macromolecules.[1] 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a nitroimidazole derivative, presents a promising scaffold for the development of new antiprotozoal agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound against a panel of medically important parasitic protozoa.

Compound Profile: this compound

CharacteristicDataSource
IUPAC Name This compoundN/A
CAS Number 17417-11-7N/A
Molecular Formula C₁₀H₆N₄O₂N/A
Molecular Weight 214.18 g/mol N/A
Structure Chemical structure of this compoundN/A
Solubility To be determined experimentally in relevant solvents (e.g., DMSO).N/A

Part 1: In Vitro Efficacy Screening

The initial phase of screening involves a battery of in vitro assays to determine the compound's activity against various life cycle stages of the target parasites and to assess its selectivity by evaluating its toxicity against mammalian cells.

Antileishmanial Activity against Leishmania donovani

Visceral leishmaniasis, caused by Leishmania donovani, is a fatal disease if left untreated. Screening will be performed against both the promastigote (insect) and amastigote (mammalian) stages of the parasite.

This assay provides a preliminary assessment of the compound's direct effect on the replicative, extracellular stage of the parasite.

Materials:

  • Leishmania donovani promastigotes (e.g., MHOM/ET/67/L82)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • This compound (test compound)

  • Amphotericin B (positive control)

  • Resazurin sodium salt

  • 96-well microtiter plates

Procedure:

  • Culture L. donovani promastigotes in M199 medium at 26°C to mid-log phase.

  • Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in culture medium.

  • In a 96-well plate, add 100 µL of promastigote suspension (1 x 10⁶ parasites/mL) to each well.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), parasites with vehicle (DMSO, negative control), and parasites with Amphotericin B (positive control).

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation, 590 nm emission) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the log of the compound concentration.

This is a more clinically relevant assay, as it evaluates the compound's ability to eliminate the intracellular, disease-causing stage of the parasite.

Materials:

  • Murine macrophages (e.g., J774.A1 or primary peritoneal macrophages)

  • RPMI-1640 medium with 10% FBS

  • L. donovani stationary-phase promastigotes

  • Giemsa stain

  • 24-well plates with coverslips

Procedure:

  • Seed macrophages in 24-well plates containing coverslips and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate for another 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value.

Antiplasmodial Activity against Plasmodium falciparum

Malaria remains a major global health threat. The SYBR Green I-based assay is a robust and widely used method for high-throughput screening of antiplasmodial compounds.[2][3][4]

Materials:

  • Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum

  • Human O+ erythrocytes

  • RPMI-1640 medium supplemented with AlbuMAX II

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Artemisinin or chloroquine (positive controls)

Procedure:

  • Maintain synchronized P. falciparum cultures in human erythrocytes.

  • Prepare a parasite culture at the ring stage with 1% parasitemia and 2% hematocrit.

  • In a 96-well plate, add 180 µL of the parasite culture to wells containing 20 µL of serially diluted test compound.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.[4]

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence (485 nm excitation, 530 nm emission).

  • Calculate IC₅₀ values.

Antitrypanosomal Activity against Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, is a chronic and potentially life-threatening illness. Screening should target the intracellular amastigote form.

This assay utilizes a transgenic T. cruzi strain expressing the E. coli β-galactosidase gene, allowing for a colorimetric readout of parasite viability.

Materials:

  • T. cruzi Tulahuen strain expressing β-galactosidase

  • L6 or Vero cells

  • DMEM medium with 10% FBS

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Benznidazole (positive control)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere.

  • Infect the cells with trypomastigotes. After 24 hours, wash to remove extracellular parasites.

  • Add medium containing serial dilutions of the test compound.

  • Incubate for 72-96 hours.

  • Lyse the cells and add CPRG substrate.

  • Measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value.

Cytotoxicity against Mammalian Cells

To determine the selectivity of the compound, its toxicity against a mammalian cell line is assessed in parallel.

Materials:

  • L929 (mouse fibroblast) or Vero (monkey kidney epithelial) cells

  • Appropriate culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin (positive control)

  • Resazurin sodium salt

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubate for 72 hours.

  • Add resazurin and incubate for 4-6 hours.

  • Measure fluorescence as described in Protocol 1.

  • Calculate the 50% cytotoxic concentration (CC₅₀).

Data Presentation and Interpretation

Summarize the in vitro data as shown in the table below. The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical parameter for prioritizing compounds. A higher SI indicates greater selectivity for the parasite over mammalian cells.

Assay Parasite/Cell Line IC₅₀ / CC₅₀ (µM) Selectivity Index (SI)
Antileishmanial L. donovani promastigotes
L. donovani amastigotes
Antiplasmodial P. falciparum (3D7)
P. falciparum (Dd2)
Antitrypanosomal T. cruzi amastigotes
Cytotoxicity L929 cellsN/A

Part 2: Mechanism of Action Studies

Understanding how a compound exerts its antiparasitic effect is crucial for lead optimization. For nitroimidazoles, the primary mechanism involves reductive activation.

The Role of Nitroreductases

The nitro group of this compound is likely reduced by parasitic nitroreductases to generate reactive nitrogen species.

This assay measures the ability of parasite lysates to reduce the nitro group of the test compound.

Materials:

  • Parasite cell lysates (L. donovani, P. falciparum, T. cruzi)

  • NADPH

  • DTNB (Ellman's reagent)

  • Reaction buffer

Procedure:

  • Prepare cell-free extracts of the parasites.

  • In a 96-well plate, combine the parasite lysate, NADPH, and the test compound.

  • Incubate under anaerobic conditions.

  • Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.

  • Alternatively, a coupled assay can be used where the reduction of a chromogenic or fluorogenic substrate by the activated compound is measured.[5]

Downstream Effects: DNA Damage

The reactive metabolites generated from nitroimidazole reduction are known to cause DNA damage.[1][6]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Parasites treated with the test compound

  • Low melting point agarose

  • Lysis solution

  • Electrophoresis buffer

  • DNA stain (e.g., SYBR Gold)

Procedure:

  • Expose parasites to the test compound for a defined period.

  • Embed the parasites in agarose on a microscope slide.

  • Lyse the cells to release the DNA.

  • Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail".

  • Stain the DNA and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[7]

Visualization of the Proposed Mechanism

G Compound 2-(1H-imidazol-1-yl) -5-nitrobenzonitrile Parasite Parasite Cell Compound->Parasite Enters NTR Nitroreductase (NTR) Parasite->NTR Radical Reactive Nitrogen Species (RNS) NTR->Radical Reductive Activation DNA Parasite DNA Radical->DNA Proteins Parasite Proteins Radical->Proteins Damage DNA Damage & Protein Dysfunction DNA->Damage Proteins->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Part 3: In Vivo Efficacy and Preliminary Toxicity

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a physiological context.

General Considerations for In Vivo Studies
  • Animal Models: The choice of animal model is critical and disease-specific. BALB/c mice are commonly used for leishmaniasis and Chagas disease, while humanized mouse models are increasingly employed for malaria.[8][9][10][11]

  • Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing regimens.

Protocol 8: Murine Model of Visceral Leishmaniasis

Model:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Infect mice intravenously with 1 x 10⁷ L. donovani amastigotes.

  • Initiate treatment 14 days post-infection. Administer the test compound orally or intraperitoneally daily for 5-10 consecutive days.

  • Include a vehicle control group and a positive control group (e.g., miltefosine).

  • At the end of the treatment period, euthanize the mice and collect the liver and spleen.

  • Determine the parasite burden in the organs by preparing Giemsa-stained tissue imprints and counting the number of amastigotes per 1000 host cell nuclei.

  • Express the results as Leishman-Donovan Units (LDU) and calculate the percentage of inhibition compared to the vehicle control group.

Protocol 9: Murine Model of Acute Chagas Disease

Model:

  • Female Swiss or BALB/c mice (4-6 weeks old)

Procedure:

  • Infect mice intraperitoneally with 1 x 10⁴ bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[8]

  • Monitor parasitemia daily by examining a fresh blood smear.

  • Initiate treatment when parasitemia is detectable. Administer the test compound orally for 20 consecutive days.[8]

  • Include vehicle and benznidazole control groups.

  • Monitor parasitemia levels throughout the treatment period.

  • Assess the cure rate by methods such as hemoculture or PCR on blood samples after a post-treatment follow-up period.

Protocol 10: Humanized Mouse Model of Malaria

Model:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes.[9]

Procedure:

  • Engraft mice with human erythrocytes.

  • Infect the mice intravenously with P. falciparum-infected human erythrocytes.

  • Once a stable parasitemia is established, begin treatment with the test compound (e.g., for 4 consecutive days).[9]

  • Monitor parasitemia daily by flow cytometry or microscopy of Giemsa-stained blood smears.

  • Evaluate the efficacy based on the reduction in parasitemia compared to the vehicle control group.

Visualization of the In Vivo Screening Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation InVitro Primary Screening (IC₅₀ & CC₅₀) MoA Mechanism of Action Studies InVitro->MoA Active Compounds Tox Preliminary Toxicity & PK/PD MoA->Tox Promising Candidates Efficacy Efficacy in Disease Models (Leishmaniasis, Chagas, Malaria) Tox->Efficacy Lead Lead Efficacy->Lead Identification of Lead Compound(s)

Caption: A streamlined workflow for antiprotozoal drug discovery.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound as a potential antiprotozoal agent. A systematic approach, beginning with a broad in vitro screening panel and progressing to mechanism of action studies and in vivo efficacy models, is essential for the identification and validation of new drug candidates. The data generated from these studies will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts in the fight against neglected parasitic diseases.

References

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  • MDPI. (2022). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. Retrieved from [Link]

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Sources

Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile Scaffolds

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with potent and selective biological activity is a paramount objective. The this compound core represents a promising starting point for the development of targeted therapeutics. This scaffold combines several key features that are attractive for medicinal chemists: the imidazole ring, a well-known pharmacophore capable of coordinating with metallic centers in enzymes[1]; the nitrobenzonitrile moiety, which can be synthetically versatile for generating diverse analogs[2][3]; and the overall structural motif that has been implicated in the inhibition of enzymes like Cytochrome P450 17A1 (CYP17A1)[4][5][6][7].

CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, and its inhibition is a validated strategy for the treatment of castration-resistant prostate cancer[5][8]. Non-steroidal inhibitors of CYP17A1 are of particular interest to overcome the limitations of steroidal agents[4][5]. The development of potent and selective inhibitors requires a systematic exploration of the structure-activity relationship (SAR), which delineates how modifications to a molecule's structure influence its biological activity.

These application notes provide a comprehensive guide for researchers embarking on SAR studies of this compound analogs. We will detail the strategic design of an analog library, provide robust protocols for synthesis and biological evaluation, and offer insights into the interpretation of SAR data to guide lead optimization.

Part 1: Strategic Design of an Analog Library for SAR Exploration

A successful SAR campaign hinges on the logical and systematic modification of the lead compound. For the this compound scaffold, we propose a multi-pronged approach to probe the chemical space around three key regions: the benzonitrile ring, the imidazole moiety, and the linker between them (if applicable).

Key Regions for Modification:

  • Benzonitrile Ring Substitutions: The electronic and steric properties of the benzonitrile ring can significantly impact binding affinity and selectivity.

    • Rationale: The nitro group is a strong electron-withdrawing group and may be crucial for activity. However, its reduction in hypoxic tumor environments could also be a factor[9]. Exploring alternative electron-withdrawing and electron-donating groups will clarify the role of electronics. Modifications at other positions will probe for additional binding pockets.

  • Imidazole Ring Modifications: The imidazole ring is often involved in coordinating to the heme iron of cytochrome P450 enzymes[7].

    • Rationale: Substitution on the imidazole ring can modulate its basicity and steric profile, thereby influencing its coordinating ability and overall binding orientation.

  • Introduction of Linkers: Introducing flexible or rigid linkers between the imidazole and benzonitrile moieties can alter the conformational landscape of the molecule.

    • Rationale: Varying the linker length and composition can optimize the spatial orientation of the key pharmacophoric elements to achieve a better fit within the enzyme's active site.

The following diagram illustrates the proposed workflow for a systematic SAR study.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead Lead Compound This compound Analogs Analog Library Generation - Benzonitrile Ring Mods - Imidazole Ring Mods - Linker Variations Lead->Analogs Systematic Modification InVitro In Vitro Assays - Enzyme Inhibition (IC50) - Selectivity Profiling - Mechanism of Action Analogs->InVitro Screening SAR_Analysis SAR Analysis Identify key structural features for activity and selectivity InVitro->SAR_Analysis Data Interpretation New_Analogs Design of Next-Generation Analogs SAR_Analysis->New_Analogs Iterative Design New_Analogs->Analogs Refined Synthesis

Caption: A workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Part 2: Experimental Protocols

General Synthetic Protocol for this compound Analogs

The synthesis of the target analogs can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between imidazole (or its substituted derivatives) and an appropriately substituted fluoronitrobenzo-nitrile precursor.[2]

Materials:

  • Substituted 2-fluoro-5-nitrobenzonitrile or other suitable precursors

  • Imidazole or substituted imidazoles

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of the substituted 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add imidazole (1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford the desired this compound analog.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Enzyme Inhibition Assay Protocol (Example: CYP17A1)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target enzyme, such as CYP17A1. The assay can be adapted for other enzymes with appropriate substrates and detection methods.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5 (for lyase activity)

  • Substrate (e.g., progesterone for hydroxylase activity, 17α-hydroxyprogesterone for lyase activity)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Multi-well plates (e.g., 96-well)

  • Plate reader for detecting the product or consumption of a co-substrate

Step-by-Step Protocol:

  • Prepare a reaction mixture containing potassium phosphate buffer, CYP17A1, POR, and cytochrome b5 (if measuring lyase activity) in a 96-well plate.

  • Add the synthesized inhibitor compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., abiraterone for CYP17A1).

  • Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate and NADPH.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a quenching solution like acetonitrile).

  • Quantify the product formation or substrate depletion using a suitable analytical method (e.g., LC-MS/MS or a fluorescent probe).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). It is important to note that IC₅₀ values can be influenced by experimental conditions, and for a more rigorous comparison, the inhibitor constant (Ki) should be determined.[4][10]

The following diagram illustrates the principle of a competitive enzyme inhibition assay.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I (Competitive) S Substrate P Product I Inhibitor ES->E ES->P k_cat EI->E

Caption: A simplified diagram of competitive enzyme inhibition.

Part 3: Data Presentation and SAR Interpretation

The results of the in vitro screening should be tabulated to facilitate the analysis of the structure-activity relationship.

Table 1: Hypothetical SAR Data for this compound Analogs against CYP17A1

Compound IDR¹ (Benzonitrile Ring)R² (Imidazole Ring)IC₅₀ (nM) against CYP17A1
Lead-001 5-NO₂H150
Analog-002 5-CNH250
Analog-003 5-CF₃H120
Analog-004 5-ClH300
Analog-005 4-NO₂H>1000
Analog-006 5-NO₂2-CH₃450
Analog-007 5-NO₂4-Ph80
Analog-008 5-CF₃4-Ph50

Interpretation of Hypothetical SAR Data:

  • Role of the Benzonitrile 5-substituent: The data suggests that a strong electron-withdrawing group at the 5-position is crucial for activity. The trifluoromethyl group (Analog-003) is slightly more potent than the nitro group (Lead-001), while the cyano (Analog-002) and chloro (Analog-004) groups lead to a decrease in potency. Shifting the nitro group to the 4-position (Analog-005) results in a significant loss of activity, indicating a specific binding interaction at the 5-position.

  • Impact of Imidazole Substitution: A methyl group at the 2-position of the imidazole ring (Analog-006) is detrimental to activity, possibly due to steric hindrance that disrupts the coordination with the heme iron. In contrast, a phenyl group at the 4-position (Analog-007) enhances potency, suggesting the presence of a hydrophobic pocket that can be exploited for additional binding interactions.

  • Synergistic Effects: The combination of the optimal benzonitrile substituent (5-CF₃) and imidazole substituent (4-Ph) in Analog-008 results in the most potent compound in this series, highlighting a synergistic effect between these two modifications.

Conclusion and Future Directions

The systematic SAR exploration of the this compound scaffold has provided valuable insights into the structural requirements for potent enzyme inhibition. The identification of key pharmacophoric features and beneficial substitutions will guide the design of next-generation analogs with improved potency and selectivity. Future work should focus on:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) for the most potent analogs to better understand their interaction with the enzyme.[11][12][13]

  • Selectivity Profiling: Assessing the inhibitory activity of promising compounds against a panel of related enzymes to evaluate their selectivity profile.

  • In Vivo Evaluation: Advancing the most promising candidates to in vivo models to assess their pharmacokinetic properties and efficacy.

By following the protocols and strategies outlined in these application notes, researchers can effectively navigate the complexities of SAR studies and accelerate the development of novel therapeutics based on the this compound scaffold.

References

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry. [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC. PubMed Central. [Link]

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Application Notes and Protocols: Elucidating the Mechanism of Action of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a small molecule characterized by a nitrobenzonitrile scaffold linked to an imidazole ring.[1] The presence of the imidazole moiety, a common feature in numerous pharmacologically active compounds, suggests potential interactions with heme-containing enzymes.[2] Specifically, this structural motif is prevalent in inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.[2][3] Furthermore, the nitroaromatic group raises the possibility of bioreductive activation under hypoxic conditions, a mechanism exploited by certain anticancer and antimicrobial agents.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. We will delve into protocols to assess its inhibitory effects on key drug-metabolizing CYP enzymes and the specific isoform, aromatase (CYP19A1), which is a critical target in hormone-dependent cancers.[5] Additionally, we will outline methods to evaluate the compound's impact on cell viability, providing a holistic view of its pharmacological profile.

Hypothesized Mechanisms of Action

Based on its chemical structure, two primary mechanisms of action are proposed for this compound:

  • Cytochrome P450 Inhibition: The imidazole nitrogen can coordinate with the heme iron atom in the active site of CYP enzymes, leading to reversible or irreversible inhibition.[3] This can result in significant drug-drug interactions if co-administered with other medications metabolized by the same CYP isoforms.[6][7]

  • Aromatase Inhibition: Aromatase (CYP19A1) is a specific CYP enzyme responsible for the final step of estrogen biosynthesis.[5] Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, possess triazole or imidazole rings that chelate the heme iron, blocking estrogen production.[8] Given its structure, this compound is a candidate for a novel aromatase inhibitor.

The following diagram illustrates the proposed inhibitory action on CYP enzymes.

cluster_CYP Cytochrome P450 Enzyme cluster_Inhibitor Test Compound cluster_Metabolism Metabolic Pathway CYP CYP Enzyme (Heme-Iron Center) Metabolite Metabolite (Polar, Excretable) CYP->Metabolite Catalyzes Oxidation Inhibitor 2-(1H-imidazol-1-yl) -5-nitrobenzonitrile Inhibitor->CYP Binds to Heme Iron, Blocks Substrate Binding Substrate Substrate (e.g., Drug, Toxin) Substrate->CYP Binds to Active Site

Caption: Proposed mechanism of CYP450 inhibition.

Experimental Protocols

Section 1: Broad-Spectrum Cytochrome P450 Inhibition Screening

The initial step is to determine if this compound exhibits inhibitory activity against the major drug-metabolizing CYP isoforms. The P450-Glo™ assays provide a rapid and sensitive luminescent method for this purpose.[9][10][11]

Protocol 1.1: P450-Glo™ Screening Assay

Principle: This assay quantifies CYP activity by measuring the amount of luciferin generated from a luminogenic substrate. The light output from the subsequent luciferase reaction is directly proportional to the CYP activity.[11]

Materials:

  • P450-Glo™ Screening Systems for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 (Promega)

  • Recombinant human CYP enzymes (microsomes)

  • This compound

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4)

  • NADPH regeneration solution

  • Luciferin Detection Reagent

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine the recombinant CYP enzyme, the appropriate luminogenic substrate, and potassium phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add the diluted test compound or positive control to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the NADPH regeneration solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Detection: Add the Luciferin Detection Reagent to stop the CYP reaction and initiate the luminescent reaction.[9]

  • Measurement: After a 20-minute incubation at room temperature, measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Curve Fitting Use non-linear regression to fit the dose-response curve.
Section 2: Characterization of Inhibition - Determination of Ki

Once an IC50 value is determined, it is crucial to calculate the inhibition constant (Ki) to understand the inhibitor's potency. The Ki is a more absolute measure of binding affinity than the IC50.[12]

Protocol 2.1: Ki Determination

Principle: The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation.[13] This requires determining the Michaelis-Menten constant (Km) of the substrate for the enzyme.

Procedure:

  • Determine Km: Measure the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. Plot the velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

  • Determine IC50: Perform the inhibition assay as described in Protocol 1.1, using a substrate concentration equal to the determined Km.

  • Calculate Ki: Use the Cheng-Prusoff equation for competitive inhibition:

    Ki = IC50 / (1 + ([S] / Km))

    Where:

    • [S] is the substrate concentration used in the IC50 determination.

    • Km is the Michaelis-Menten constant.

Interpretation: A lower Ki value indicates a more potent inhibitor. This value is critical for predicting potential in vivo drug-drug interactions.[14]

The following workflow illustrates the process of determining the inhibitory potential of the compound.

Start Start: Compound This compound Screening Protocol 1.1: Broad-Spectrum CYP Inhibition Screening (P450-Glo™ Assay) Start->Screening Aromatase_Assay Protocol 3.1: Aromatase (CYP19A1) Inhibition Assay Start->Aromatase_Assay Cell_Viability Protocol 4.1: Cell Viability Assay (MTT) Start->Cell_Viability IC50 Data Analysis: Determine IC50 Values Screening->IC50 Ki_Det Protocol 2.1: Determine Km and Ki IC50->Ki_Det End End: Characterize Mechanism of Action Ki_Det->End Aro_IC50 Data Analysis: Determine Aromatase IC50 Aromatase_Assay->Aro_IC50 Aro_IC50->End Cytotoxicity Data Analysis: Determine CC50/GI50 Cell_Viability->Cytotoxicity Cytotoxicity->End

Caption: Experimental workflow for MOA studies.

Section 3: Aromatase (CYP19A1) Inhibition Assay

Given the structural similarities to known aromatase inhibitors, a specific assay for CYP19A1 is warranted.

Protocol 3.1: Fluorescence-Based Aromatase Inhibition Assay

Principle: This assay uses a non-fluorescent substrate that is converted by aromatase into a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • This compound

  • Letrozole (positive control)

  • NADPH

  • Black, flat-bottom 96-well plates

Procedure:

  • Follow a similar compound dilution and reaction setup as in Protocol 1.1, substituting the specific aromatase enzyme and substrate.

  • Use letrozole as the positive control.

  • Initiate the reaction with NADPH.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis:

  • Calculate the percentage of aromatase inhibition and determine the IC50 value as described for the P450-Glo™ assays.

Section 4: Cell Viability and Cytotoxicity Assessment

Understanding the effect of this compound on cell health is crucial. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[15]

Protocol 4.1: MTT Cell Viability Assay

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, or MCF-7 for breast cancer context)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a dilution series of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (CC50).

Cell LineRationale
HepG2 Human liver carcinoma cell line; useful for assessing potential hepatotoxicity due to CYP inhibition.
MCF-7 Estrogen receptor-positive human breast cancer cell line; relevant for evaluating the downstream effects of aromatase inhibition.[17]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for elucidating the mechanism of action of this compound. The initial screening will reveal its potential as a broad-spectrum CYP inhibitor, while the specific aromatase assay will investigate its potential as a targeted therapy. The cell viability assays will provide crucial information on its cytotoxic profile.

Positive results from these studies would warrant further investigation, including:

  • Mode of Inhibition Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.[18]

  • Time-Dependent Inhibition: Assessing if the compound is a mechanism-based inhibitor.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic profile in animal models.

By systematically applying these protocols, researchers can build a comprehensive understanding of the pharmacological properties of this compound, paving the way for its potential development as a therapeutic agent or its identification as a compound with significant drug-drug interaction liabilities.

References

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  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

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  • MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023, October 14). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Retrieved from [Link]

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A Comprehensive Guide to Target Identification and Deconvolution for the Novel Compound 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The de-orphaning of novel bioactive compounds—identifying their molecular targets—is a pivotal and often challenging step in drug discovery and chemical biology. This guide provides a comprehensive, multi-modal strategy for the target identification of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a compound for which specific biological targets are not yet publicly characterized. We present an integrated workflow that begins with hypothesis generation using computational methods, proceeds to label-free target engagement validation within a native cellular context, and culminates in unbiased target discovery using chemical proteomics. Each section details the scientific rationale behind the chosen methodologies, provides robust, step-by-step protocols, and outlines data interpretation to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, field-proven framework for elucidating the mechanism of action of novel chemical entities.

Introduction: Charting a Course for a Novel Chemical Entity

The compound this compound is a small molecule featuring two key pharmacophores: a nitroaromatic system and an imidazole ring. While direct biological data for this specific molecule is scarce, its structural components provide a logical foundation for forming initial hypotheses.

  • Nitroaromatic Moiety: Nitroimidazole-containing drugs, such as benznidazole and metronidazole, are well-established therapeutics for parasitic infections.[1][2] Their mechanism often involves the enzymatic reduction of the nitro group under hypoxic conditions, prevalent in certain pathogens and solid tumors, to generate reactive radical species that damage cellular macromolecules.[3][4] This suggests potential applications in infectious disease or oncology.

  • Imidazole Moiety: The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in molecules with a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[5]

Given this background, a systematic investigation is required to elucidate the specific protein targets that mediate the biological effects of this compound. A successful target identification campaign relies not on a single experiment, but on the convergence of evidence from multiple, orthogonal approaches.[6] This guide details a powerful three-pronged strategy:

  • In Silico Prediction: To generate an initial, ranked list of potential protein targets.

  • Label-Free Validation: To confirm direct compound-target engagement in living cells without chemical modification of the compound.

  • Affinity-Based Discovery: To capture binding partners in an unbiased, proteome-wide manner.

This integrated workflow is designed to be self-validating, providing the high-confidence data necessary to drive a successful drug development program.

Part 1: In Silico Target Prediction - The Hypothesis Generation Engine

Rationale and Causality

Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective means to scan the entire known proteome for potential binding partners. Reverse docking, which screens a single ligand against a vast library of protein structures, is an ideal starting point.[7] This approach leverages structural bioinformatics to predict binding events, providing a focused list of testable hypotheses and informing the design of subsequent biological assays.

Experimental Protocol: Reverse Docking Workflow

This protocol outlines the steps for performing a reverse docking screen to identify potential protein targets.

Objective: To predict and rank potential protein binders for this compound.

Materials:

  • A high-performance computing cluster.

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE).

  • Docking software (e.g., AutoDock, GOLD, INVDOCK).[7]

  • A database of 3D protein structures (e.g., RCSB PDB, sc-PDB).

  • Bioinformatics tools for pathway analysis (e.g., DAVID, Metascape).

Procedure:

  • Ligand Preparation: a. Generate the 3D structure of this compound. b. Perform geometry optimization and energy minimization using a suitable force field (e.g., OPLS, MMFF94). c. Generate possible ionization states and tautomers at a physiological pH (7.4).

  • Target Database Preparation: a. Curate a database of high-resolution protein crystal structures. For broad screening, use the entire PDB; for focused screening, use subsets like kinases, GPCRs, or proteins from a specific pathogen. b. Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and protonation states. c. Identify all potential binding pockets on each protein using a cavity detection algorithm (e.g., FTSite, SITEHOUND).[8]

  • Reverse Docking Execution: a. Systematically dock the prepared ligand into every identified binding site in the target database. b. Use a validated scoring function to estimate the binding affinity (e.g., docking score, binding free energy) for each pose.

  • Post-Processing and Hit Prioritization: a. Rank all protein-ligand complexes based on their docking scores. b. Apply filtering criteria: consider only scores below a certain threshold (e.g., < -7.0 kcal/mol) and poses with plausible interactions (e.g., hydrogen bonds, pi-stacking). c. Perform clustering analysis of the top-ranked protein hits to identify overrepresented protein families. d. Submit the list of top candidate genes for pathway enrichment analysis to identify biological processes that may be modulated by the compound.

Data Presentation: Hypothetical Reverse Docking Hits

The output of a reverse docking screen should be summarized to facilitate hypothesis selection.

RankProtein TargetGene NameDocking Score (kcal/mol)Putative Biological Pathway
1Hypoxia-inducible factor 1-alphaHIF1A-9.8Hypoxia Response / Angiogenesis
2Cytochrome P450 1A1CYP1A1-9.5Xenobiotic Metabolism
3Casein kinase 2 subunit alphaCSNK2A1-9.2Wnt Signaling Pathway
4Trypanothione reductaseTryR-8.9Oxidative Stress (Trypanosoma cruzi)
5p38 mitogen-activated protein kinaseMAPK14-8.7Inflammatory Response
Visualization: Computational Workflow

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Ligand 1. Ligand Preparation (3D Structure, Energy Minimization) Docking 3. Reverse Docking (Screen Ligand vs. All Targets) Ligand->Docking TargetDB 2. Target Database Curation (PDB, sc-PDB) TargetDB->Docking Scoring 4. Scoring & Ranking Docking->Scoring Filtering 5. Hit Filtering & Clustering Scoring->Filtering Pathway 6. Pathway Analysis Filtering->Pathway Hypothesis Testable Hypotheses (Ranked Target List) Pathway->Hypothesis

Caption: Workflow for in silico target prediction using reverse docking.

Part 2: Label-Free Target Validation - Confirming In-Cell Engagement

Rationale and Causality

Computational predictions are theoretical. It is imperative to confirm that the compound physically engages with its predicted targets in a physiological environment. Label-free methods are superior for initial validation because they use the unmodified compound, eliminating the risk that a chemical tag might alter its binding behavior or cellular uptake.[9] We will employ two orthogonal, well-established methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to its target protein typically increases the protein's thermodynamic stability.[10] CETSA measures this stabilization by heating cell lysates or intact cells treated with the compound across a temperature gradient. Stabilized target proteins will remain soluble at higher temperatures compared to their unbound state.[10][11]

Protocol: CETSA for a Candidate Protein

Objective: To determine if this compound engages a specific target protein (e.g., HIF1A from the docking screen) in intact cells.

Materials:

  • Mammalian cell line expressing the target of interest (e.g., HeLa, HEK293T).

  • Cell culture reagents (DMEM, FBS, etc.).

  • This compound (test compound) and DMSO (vehicle control).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR machine or thermal cycler with a gradient function.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw).

  • Centrifuge capable of >20,000 x g at 4°C.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein.

Procedure:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[12]

  • Thermal Challenge: a. Harvest, wash, and resuspend the cells in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling to 4°C for 3 minutes.[13]

  • Lysis and Fractionation: a. Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen. b. Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis: a. Normalize total protein concentration across all samples. b. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein. c. Quantify the band intensities to generate a "melting curve" for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Data Presentation: Hypothetical CETSA Melt Curve Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
46100100
508598
545182
581545
62512

Visualization: CETSA Experimental Workflow

A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse & Centrifuge B->C D 4. Collect Soluble Fraction C->D E 5. Analyze by Western Blot (Quantify Target Protein) D->E F Result: Thermal Shift Indicates Engagement E->F

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS relies on the principle that ligand binding can stabilize a protein. However, instead of thermal denaturation, DARTS measures protection against enzymatic proteolysis.[14][15] A target protein bound to a small molecule will be less susceptible to digestion by a broad-specificity protease like pronase.[16]

Protocol: DARTS for a Candidate Protein

Objective: To determine if this compound protects a candidate protein from proteolysis in a cell lysate.

Materials:

  • Cell lysate from a relevant cell line.

  • This compound (test compound) and DMSO (vehicle control).

  • Protease (e.g., Pronase or Subtilisin).

  • Proteolysis buffer (e.g., M-PER with T-PER).

  • SDS-PAGE loading buffer (to quench the reaction).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein.

Procedure:

  • Lysate Preparation and Treatment: a. Prepare a native cell lysate and determine its protein concentration. b. Aliquot the lysate into several tubes. c. Add varying concentrations of the test compound or vehicle (DMSO) to the aliquots and incubate for 1 hour at room temperature.[17]

  • Protease Digestion: a. Add a pre-determined concentration of pronase to each tube (the optimal protease:protein ratio must be determined empirically). b. Incubate for a specific time (e.g., 30 minutes) at room temperature. c. Include a "no protease" control.

  • Quenching and Analysis: a. Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling the samples for 5 minutes. b. Analyze the samples by SDS-PAGE and Western blotting for the target protein. c. A stronger band for the full-length protein in the compound-treated lanes compared to the vehicle-treated lanes indicates protection from proteolysis and thus, binding.

Data Presentation: Hypothetical DARTS Dose-Response Data

Compound Conc. (µM)% Full-Length Target Remaining
0 (Vehicle)25
0.130
155
1085
10090

Visualization: DARTS Experimental Workflow

A 1. Incubate Lysate (Compound vs. Vehicle) B 2. Add Protease (e.g., Pronase) A->B C 3. Digest for Fixed Time B->C D 4. Quench Reaction (Add SDS-PAGE Buffer) C->D E 5. Analyze by Western Blot (Quantify Target Protein) D->E F Result: Protection Indicates Engagement E->F

Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.

Part 3: Affinity-Based Proteomics - Unbiased Target Discovery

Rationale and Causality

While label-free methods are excellent for validating hypothesized targets, they can be difficult to adapt for unbiased, proteome-wide discovery. Chemical proteomics, specifically affinity purification coupled with mass spectrometry (AP-MS), addresses this challenge.[18][19] This approach involves synthesizing a chemical probe by attaching a reporter tag (like biotin) to the parent compound. This probe is used as "bait" to fish out binding proteins from a cell lysate, which are then identified by mass spectrometry.[20]

Step 1: Design and Synthesis of an Affinity Probe

Principle: The design of the probe is critical. A linker must be attached to a position on the molecule that does not disrupt its interaction with the target protein(s). For this compound, a potential attachment point could be the benzonitrile ring, though this requires multi-step synthesis. A more pragmatic approach is to synthesize an analog that incorporates a linker, for example, by replacing a hydrogen with a functional group suitable for click chemistry.

Synthetic Strategy Outline:

  • Synthesize a derivative of the parent compound that contains a reactive handle, such as a terminal alkyne. This could be achieved by modifying the starting materials used in the original synthesis.[21][22]

  • Separately, prepare a reporter tag (e.g., biotin) that contains a complementary azide group.

  • Couple the alkyne-modified compound to the azide-biotin tag using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

  • Purify the final probe by HPLC and confirm its structure by NMR and mass spectrometry.

  • Crucial Control: The activity of the final probe must be tested in a relevant bioassay to ensure it retains the biological activity of the parent compound.

Step 2: Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the spectrum of proteins that bind to the biotinylated probe in a competitive and unbiased manner.

Materials:

  • Biotinylated affinity probe and unmodified parent compound.

  • Cell lysate from a relevant cell line or tissue.

  • Streptavidin-conjugated magnetic beads.

  • Lysis and wash buffers.

  • Elution buffer (e.g., containing SDS or biotin).

  • Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin).

  • LC-MS/MS instrument (e.g., Orbitrap).

Procedure:

  • Lysate Incubation: a. Prepare native cell lysate. Pre-clear the lysate with unconjugated beads to reduce non-specific binding. b. Divide the lysate into two conditions:

    • Probe Only: Incubate with the biotinylated probe.
    • Competition: Pre-incubate with a 100-fold excess of the unmodified parent compound for 1 hour, then add the biotinylated probe.
  • Capture: Add streptavidin beads to both lysates and incubate for 1-2 hours at 4°C to capture the probe and its binding partners.

  • Washing: Pellet the beads and wash them extensively with a series of stringent buffers to remove non-specifically bound proteins.

  • Elution and Digestion: a. Elute the bound proteins from the beads. b. Reduce, alkylate, and digest the eluted proteins into peptides using sequencing-grade trypsin.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. b. Use the acquired spectra to identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Data Analysis: Identify specific binders as proteins that are significantly enriched in the "Probe Only" sample compared to the "Competition" sample.

Data Presentation: Hypothetical AP-MS Hit List
Protein TargetGene NameFold Enrichment (Probe vs. Competition)p-valueNotes
Hypoxia-inducible factor 1-alphaHIF1A15.21.2e-5Validated by CETSA/DARTS
Carbonic anhydrase 9CA912.84.5e-5Hypoxia-related protein
Thioredoxin reductase 1TXNRD19.58.1e-4Redox-active enzyme
Casein kinase 2 subunit alphaCSNK2A17.12.0e-3Validated by CETSA/DARTS
Visualization: AP-MS Experimental Workflow

cluster_0 Incubation LysateA Cell Lysate + Biotin-Probe Capture 2. Capture on Streptavidin Beads LysateA->Capture LysateB Cell Lysate + Excess Free Compound + Biotin-Probe LysateB->Capture Wash 3. Wash Beads Capture->Wash Elute 4. Elute & Digest Proteins Wash->Elute MS 5. Analyze by LC-MS/MS Elute->MS Result Specific Binders Identified by Competition MS->Result

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Conclusion: Synthesizing Evidence for High-Confidence Target Identification

The identification of a small molecule's target is not the result of a single "magic bullet" experiment, but rather the culmination of a systematic, multi-pronged investigation. For a novel compound like this compound, the strategy outlined in this guide provides a robust and logical path forward.

By integrating the predictive power of in silico modeling , the physiological relevance of label-free engagement assays (CETSA and DARTS) , and the unbiased discovery potential of affinity proteomics , researchers can build a compelling case for one or more high-confidence targets. The true strength of this approach lies in the cross-validation of hits: a protein identified by reverse docking, confirmed to engage the compound by CETSA, and specifically pulled down in a competitive AP-MS experiment is a target of the highest confidence. This rigorous, evidence-based framework minimizes artifacts and provides the solid foundation required to advance a promising molecule from a biological curiosity to a potential therapeutic agent.

References

  • ResearchGate. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • ResearchGate. (2009). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. [Link]

  • National Institutes of Health. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]

  • National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Institutes of Health. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. [Link]

  • National Institutes of Health. (2012). Activity-based protein profiling: A graphical review. [Link]

  • National Institutes of Health. (2022). Systematic computational strategies for identifying protein targets and lead discovery. [Link]

  • PubMed. (2011). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. [Link]

  • PubMed. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • PNAS. (2009). Target identification using drug affinity responsive target stability (DARTS). [Link]

  • ACS Publications. (2011). Identification of Direct Protein Targets of Small Molecules. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • National Institutes of Health. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

  • Cambridge University Press. (2020). Computational Approach for Drug Target Identification. [Link]

  • PNAS. (2009). Target identification using drug affinity responsive target stability (DARTS). [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Nature Protocol Exchange. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. [Link]

  • Taylor & Francis Online. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. [Link]

  • JoVE. (2019). Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Section 1: Understanding the Core Reaction Mechanism

Before troubleshooting, it's crucial to understand the reaction you are performing. The synthesis of this compound from 2-chloro-5-nitrobenzonitrile and imidazole is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Question: What is a Nucleophilic Aromatic Substitution (SNAr) reaction and why is it relevant here?

Answer: Unlike aliphatic SN2 reactions, nucleophilic substitution on an aromatic ring is generally difficult because aromatic rings are electron-rich.[1] However, the SNAr mechanism becomes highly efficient if the aromatic ring possesses two key features:

  • A Good Leaving Group: In this synthesis, the chloride ion (Cl⁻) on the 2-chloro-5-nitrobenzonitrile is an effective leaving group.

  • Strong Electron-Withdrawing Groups (EWGs): The ring must be "activated" by powerful EWGs, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[2][3]

In our target synthesis, the nitro group at the 5-position is para to the chlorine at the 2-position. This positioning is critical as it delocalizes the negative charge of the intermediate complex, stabilizing it and facilitating the reaction.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Troubleshooting_Workflow cluster_checks Diagnostic Steps cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Are starting materials pure? - Is imidazole anhydrous? - Is the base strong and dry? - Are molar ratios correct? start->check_reagents check_conditions 2. Assess Reaction Conditions - Is the solvent appropriate and dry? - Is the temperature optimal? - Is reaction time sufficient? check_reagents->check_conditions Reagents OK sol_reagents Re-purify starting materials. Use fresh, anhydrous reagents. Increase nucleophile equivalents. check_reagents->sol_reagents Issue Found check_workup 3. Evaluate Workup & Purification - Was the product lost during extraction? - Is the pH correct during washes? - Is the purification method suitable? check_conditions->check_workup Conditions OK sol_conditions Switch to a higher boiling polar aprotic solvent (e.g., DMF, DMSO). Increase reaction temperature. Consider microwave-assisted heating. check_conditions->sol_conditions Issue Found sol_workup Perform careful extractions. Adjust pH to ensure product is neutral. Optimize recrystallization solvent system. check_workup->sol_workup Issue Found

Caption: Troubleshooting workflow for low reaction yield.

Question: My reaction is slow or appears incomplete by TLC analysis. What are the most likely causes?

Answer: An incomplete reaction is typically due to issues with reactivity. Consider the following:

  • Insufficiently Basic Conditions: Imidazole is amphoteric; it can act as both an acid and a base. [4]To act as an effective nucleophile, it must be deprotonated by a base. If your base is weak or wet (e.g., old K₂CO₃), it may not be efficient at generating the imidazolide anion.

  • Incorrect Solvent Choice: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to dissolve the reagents and stabilize the charged intermediate. Non-polar or protic solvents will significantly hinder the reaction rate.

  • Low Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. [5]Room temperature reactions may be exceedingly slow. Refluxing in a suitable solvent is often necessary.

Question: I have a clean conversion to the product, but my isolated yield is poor. Where could the product be lost?

Answer: Significant product loss after a complete reaction points to problems in the workup and purification stages.

  • Aqueous Workup: The product has a basic imidazole ring. If you perform an acidic wash, you may protonate the imidazole, making the product water-soluble and causing it to be lost to the aqueous layer. Ensure any aqueous washes are neutral or slightly basic. A method involving alkalization and then re-acidification has been used for purification of related imidazole compounds. [6]* Precipitation/Recrystallization: If the product is isolated by precipitation from the reaction mixture, ensure the solution is sufficiently cooled and given enough time to crystallize. When performing recrystallization, choosing the right solvent system is critical to avoid leaving a significant amount of product dissolved in the mother liquor.

Question: My final product is impure, showing persistent side products. What are these impurities likely to be?

Answer: While this reaction is generally clean, impurities can arise from:

  • Unreacted Starting Material: The most common impurity is unreacted 2-chloro-5-nitrobenzonitrile. This indicates an incomplete reaction (see above).

  • Hydrolysis of the Nitrile: Under overly harsh basic conditions and high temperatures, particularly in the presence of water, the nitrile group (-CN) can hydrolyze to a carboxamide or carboxylic acid. This is less common but possible.

  • Complex Side Reactions: At very high temperatures, decomposition or polymerization can occur, leading to a complex mixture of byproducts.

Section 3: FAQs for Reaction Optimization

This section addresses common questions about proactively optimizing the reaction for higher yield and purity.

Question: What is the optimal base and solvent combination?

Answer: The choice of base and solvent is interdependent. A stronger base generally leads to a faster reaction but can also promote side reactions if not controlled.

BaseSolventTemperature (°C)Comments
K₂CO₃ / Na₂CO₃DMF, Acetonitrile80 - 150A common, cost-effective choice. Requires higher temperatures due to moderate basicity and lower solubility. [7]
Cs₂CO₃DMF, Dioxane80 - 120More soluble than K₂CO₃, often leading to better results under milder conditions.
t-BuOKTHF, DMF55 - 95A very strong, non-nucleophilic base that can significantly accelerate the reaction, even at lower temperatures. [8]Requires strictly anhydrous conditions.

Recommendation: For initial trials, K₂CO₃ in DMF at 100-120 °C is a robust starting point. For difficult substrates or to improve yield, switching to t-BuOK in THF or DMF at a lower temperature is a powerful optimization step. [8] Question: Can microwave-assisted synthesis improve my results?

Answer: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for this type of reaction. [9][10]The uniform and rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. [8][10][11]A typical microwave protocol might involve heating the reactants in a sealed vessel at 100-150 °C for 10-40 minutes. [8][12] Question: Is a catalyst required for this reaction?

Answer: For this specific SNAr reaction, a catalyst is generally not required, as the activated aromatic ring is sufficiently electrophilic. However, for less activated aryl halides, a related reaction, the Ullmann condensation, uses a copper catalyst to facilitate C-N bond formation. [5][13]If you are struggling with a particularly unreactive substrate, exploring a copper(I)-catalyzed Ullmann-type protocol could be an advanced optimization strategy. [14][15]This typically involves a copper(I) salt (e.g., CuI) and a ligand in a high-boiling polar solvent.

Section 4: Experimental Protocols

CAUTION: Always perform a risk assessment before conducting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Standard Thermal Synthesis

This protocol provides a reliable baseline for the synthesis of this compound.

Materials:

  • 2-chloro-5-nitrobenzonitrile (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzonitrile, imidazole, and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or isopropanol) to yield the final product.

Protocol 4.2: Optimized Microwave-Assisted Synthesis

This protocol leverages microwave heating to accelerate the reaction.

Materials:

  • 2-chloro-5-nitrobenzonitrile (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 0.3 M concentration)

Procedure:

  • In a dedicated microwave reaction vial, combine 2-chloro-5-nitrobenzonitrile and imidazole.

  • Add anhydrous THF, followed by the careful addition of potassium tert-butoxide.

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and heat to 95 °C for 40 minutes with magnetic stirring. [8]5. After the reaction, cool the vial to room temperature using compressed air.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization.

References

  • Shahid, H. A., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2017). US20170362212A1 - Process for preparation of luliconazole.
  • ResearchGate. (2022). Synthesis of 2,4,5-trisubstituted imidazoles from alkyne and benzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. Available at: [Link]

  • Oriental Journal of Chemistry. (2018). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available at: [Link]

  • ResearchGate. (2024). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. Available at: [Link]

  • ResearchGate. (2010). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]

  • International Journal of Current Pharmaceutical Review and Research. (2018). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Available at: [Link]

  • MDPI. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Google Patents. (2004). WO2004075860A2 - Process for purification of zoledronic acid.
  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Synlett. (2021). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a critical step in the development of various pharmaceutical intermediates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where imidazole displaces a halogen, usually chlorine, from an activated aromatic ring.[1] The strong electron-withdrawing nitro group in the para-position to the leaving group activates the 2-position for nucleophilic attack.[2] While the reaction is generally robust, several common side products can arise, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and the crude product is a complex mixture according to TLC and LC-MS analysis. What are the likely causes?

A1: Low yield and product complexity typically point to either an incomplete reaction or the prevalence of competing reaction pathways. Let's break down the primary suspects:

  • Incomplete Reaction: The most straightforward cause is the failure of the starting materials to react completely. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of the reactants. Imidazole, particularly when used with a base like potassium carbonate, may have limited solubility in common aprotic polar solvents like DMF or DMSO at lower temperatures.

    • Causality: The SNAr reaction has an activation energy barrier that must be overcome.[3] If the temperature is too low or the reaction time too short, a significant portion of the starting materials will remain unreacted.

    • Solution:

      • Verify Starting Material Purity: Ensure your 2-chloro-5-nitrobenzonitrile and imidazole are of high purity.

      • Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 120°C) and monitor the reaction progress by TLC or HPLC.

      • Extend Reaction Time: If temperature increases are not viable, extend the reaction time and track the consumption of the limiting reagent.

      • Improve Solubility: Consider using a solvent system that better solubilizes all components, or use a phase-transfer catalyst if working in a biphasic system.

  • Competing Hydrolysis of Starting Material: If your reaction conditions have even trace amounts of water, the starting material, 2-chloro-5-nitrobenzonitrile, can be hydrolyzed to 2-hydroxy-5-nitrobenzonitrile, especially in the presence of a strong base at elevated temperatures.

    • Causality: The activated aromatic ring is susceptible to attack by other nucleophiles present, including hydroxide ions (OH⁻) generated from the base and water.

    • Solution:

      • Use Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use a non-hydroxide base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

      • Base Selection: Employ a milder, non-nucleophilic base to deprotonate the imidazole. K₂CO₃ is often a good choice.

Q2: My final product is contaminated with an impurity that has a molecular weight of M+18 (or M-17 from the nitrile), suggesting hydrolysis of the nitrile group. How can I prevent this?

A2: The hydrolysis of the benzonitrile group to the corresponding benzamide or benzoic acid is a very common side reaction, particularly during reaction work-up or under harsh reaction conditions.

  • Causality: The nitrile group can undergo acid- or base-catalyzed hydrolysis in the presence of water. This is often exacerbated by high temperatures or prolonged exposure to acidic or basic aqueous solutions during the work-up procedure. The resulting products are 2-(1H-imidazol-1-yl)-5-nitrobenzamide and, upon further hydrolysis, 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid.

  • Preventative Measures:

    • Control Reaction pH: Avoid using excessively strong bases (like NaOH or KOH) during the reaction itself. If a strong base is required, use it judiciously and at the lowest effective temperature.

    • Careful Work-up: When quenching the reaction, use a buffered or weakly acidic solution instead of a strong acid, if possible. Minimize the time the product is in contact with aqueous acidic or basic layers. Neutralize the solution promptly and extract the product.

    • Temperature Control: Keep the temperature as low as feasible during both the reaction and the work-up to minimize the rate of hydrolysis.

Q3: I've isolated my product, but NMR analysis shows it's contaminated with a structural isomer that is very difficult to separate by recrystallization. What is the source of this isomer?

A3: This is almost certainly due to isomeric impurities present in your 2-chloro-5-nitrobenzonitrile starting material.

  • Causality: The commercial synthesis of 2-chloro-5-nitrobenzonitrile often involves the nitration of 2-chlorobenzonitrile. This electrophilic substitution can yield small quantities of other isomers, most commonly 2-chloro-3-nitrobenzonitrile . This isomeric impurity will react with imidazole under the same conditions as your primary starting material, leading to the formation of 2-(1H-imidazol-1-yl)-3-nitrobenzonitrile . This isomer often has very similar physical properties (polarity, solubility) to the desired product, making separation challenging.

  • Troubleshooting and Mitigation Protocol:

    • Analyze the Starting Material: Before starting the synthesis, analyze your 2-chloro-5-nitrobenzonitrile raw material by GC-MS or ¹H NMR to quantify any isomeric impurities.

    • Purify the Starting Material: If significant isomeric impurities are detected (>1-2%), it is highly recommended to purify the 2-chloro-5-nitrobenzonitrile before use. Recrystallization or flash column chromatography can be effective.

    • Optimize Product Purification: If the isomeric byproduct has already formed, a careful multi-step recrystallization with different solvent systems may work. However, preparative HPLC or meticulous column chromatography is often required for complete separation.

Part 2: Frequently Asked Questions (FAQs)
  • Q: What are the most common side products I should look for in the synthesis of this compound?

    • A: The most prevalent impurities are typically:

      • Unreacted Starting Materials: 2-chloro-5-nitrobenzonitrile and imidazole.

      • Isomeric Product: 2-(1H-imidazol-1-yl)-3-nitrobenzonitrile, arising from impurities in the starting material.

      • Nitrile Hydrolysis Products: 2-(1H-imidazol-1-yl)-5-nitrobenzamide and 2-(1H-imidazol-1-yl)-5-nitrobenzoic acid.

      • Starting Material Hydrolysis Product: 2-hydroxy-5-nitrobenzonitrile.

  • Q: Which analytical techniques are best for identifying these side products?

    • A: A combination of techniques is ideal. LC-MS is excellent for detecting and identifying products by their mass-to-charge ratio. ¹H NMR is crucial for structural confirmation and identifying isomers, as the proton splitting patterns for the aromatic region will differ significantly. HPLC with a UV detector is the best method for quantifying the purity of the final product and the relative amounts of each impurity.

  • Q: What is a recommended purification strategy for the final product?

    • A: For general purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is often sufficient to remove unreacted starting materials and some hydrolysis products. If isomeric impurities are present, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is generally required for effective separation.

Part 3: Data Summary and Visualization
Table 1: Common Side Products and Their Characteristics
Side Product NameChemical StructureCommon CauseRecommended Detection Method
2-(1H-imidazol-1-yl)-3-nitrobenzonitrileIsomeric impurity in 2-chloro-5-nitrobenzonitrile starting material.¹H NMR, LC-MS, GC-MS (of starting material)
2-(1H-imidazol-1-yl)-5-nitrobenzoic acidBase or acid-catalyzed hydrolysis of the nitrile group.LC-MS, IR (broad O-H stretch), ¹H NMR (disappearance of nitrile, appearance of carboxylic acid proton)
2-(1H-imidazol-1-yl)-5-nitrobenzamidePartial hydrolysis of the nitrile group.LC-MS, IR (N-H stretches, C=O stretch)
2-hydroxy-5-nitrobenzonitrileHydrolysis of the starting material (2-chloro-5-nitrobenzonitrile) by water/base.LC-MS, GC-MS
Diagram 1: Reaction Pathways in the Synthesis

This diagram illustrates the desired synthetic route and the competing side reactions that can occur.

Synthesis_Pathways cluster_reactants Starting Materials cluster_products Products & Byproducts SM1 2-chloro-5-nitrobenzonitrile Impurity Isomeric Impurity (2-chloro-3-nitrobenzonitrile) SM1->Impurity often contains Product Desired Product This compound SM1->Product Main S_NAr Reaction (Anhydrous, Heat) SideProduct3 SM Hydrolysis Byproduct (2-hydroxy-5-nitrobenzonitrile) SM1->SideProduct3 SM Hydrolysis (H2O, Heat) SM2 Imidazole SM2->Product Main S_NAr Reaction (Anhydrous, Heat) SideProduct1 Isomeric Byproduct 2-(1H-imidazol-1-yl)-3-nitrobenzonitrile SM2->SideProduct1 S_NAr of Impurity Base Base (e.g., K2CO3) Base->Product Main S_NAr Reaction (Anhydrous, Heat) Base->SideProduct1 S_NAr of Impurity Base->SideProduct3 SM Hydrolysis (H2O, Heat) Impurity->SideProduct1 S_NAr of Impurity SideProduct2 Hydrolysis Byproduct (Benzoic Acid Derivative) Product->SideProduct2 Nitrile Hydrolysis (H2O, Acid/Base, Heat)

Caption: Main reaction and common side reaction pathways.

Part 4: Experimental Protocols
Protocol 1: Recommended Synthesis of this compound

This protocol is designed to minimize the formation of common side products.

  • Starting Material Analysis: Before proceeding, confirm the purity of 2-chloro-5-nitrobenzonitrile using HPLC or GC-MS. The concentration of isomers should be below 1%.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrobenzonitrile (1.0 eq), imidazole (1.2 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

  • Reaction: Heat the mixture to 100-110°C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-water with stirring. A precipitate should form.

  • Isolation: Filter the solid product, wash thoroughly with water to remove residual DMF and salts, and then with a small amount of cold ethanol or isopropanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or perform column chromatography for higher purity.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Gradient Example: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Note: This method should effectively separate the starting material, the desired product, and the common isomeric and hydrolysis byproducts.

References
  • Begunov, R. S., et al. (2023). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro- and 2-(5-nitro-1H-benzimidazol-1-yl)anilines. Mendeleev Communications, 33(5), 650-652. Available at: [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society, 1190-1196.
  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Hartman, G. D., & Bogen, S. L. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 42(10), 1559-1569. Available at: [Link]

  • Terrier, F. (2013).

Sources

troubleshooting poor yield in 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on troubleshooting poor yields and optimizing reaction conditions.

Introduction

The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds. The most common method for its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzonitrile and imidazole. While seemingly straightforward, this reaction can be prone to issues leading to suboptimal yields and the formation of impurities. This guide provides a structured, in-depth approach to troubleshooting these challenges, grounded in chemical principles and supported by literature.

Troubleshooting Guide: Addressing Poor Yield

This section is designed as a decision-making tool to help you identify and resolve the root causes of low product yield.

Question: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yields in this SNAr reaction can typically be attributed to one or more of the following factors: reaction conditions, quality of starting materials, or inefficient work-up and purification. Let's break down each of these areas.

The delicate balance of base, solvent, and temperature is paramount for the success of this reaction.

a) Choice and Stoichiometry of the Base:

The base plays a crucial role in deprotonating imidazole, thus activating it as a nucleophile. An inappropriate choice or amount of base can lead to side reactions or incomplete conversion.

  • Expert Insight: While stronger bases like sodium hydride (NaH) can be effective, they can also promote the formation of unwanted side products if not used under strictly anhydrous conditions. Weaker bases like potassium carbonate (K2CO3) are often a safer and more effective choice, minimizing side reactions while still efficiently promoting the reaction. The use of an excess of imidazole can also serve as a base, though this can complicate purification.

b) Solvent Selection:

The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

  • Expert Insight: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving the anion more reactive. However, the purity of these solvents is critical, as water can compete with the imidazole as a nucleophile, leading to the formation of 2-hydroxy-5-nitrobenzonitrile.

c) Temperature Control:

The reaction temperature directly influences the reaction rate.

  • Expert Insight: While higher temperatures can accelerate the reaction, they can also promote the decomposition of the starting materials or the desired product, especially in the presence of a strong base. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

Troubleshooting Workflow for Reaction Conditions

G cluster_conditions Troubleshooting Reaction Conditions start Low Yield Observed check_base Evaluate Base: - Type (e.g., K2CO3 vs. NaH) - Stoichiometry start->check_base check_solvent Assess Solvent: - Purity (anhydrous?) - Type (DMF, DMSO) check_base->check_solvent Base is appropriate optimize Systematically Optimize: 1. Base 2. Solvent 3. Temperature check_base->optimize Base is suspect check_temp Review Temperature: - Too high/low? check_solvent->check_temp Solvent is pure & suitable check_solvent->optimize Solvent is suspect check_temp->optimize Temp is within range check_temp->optimize Temp is suspect

Caption: Decision tree for troubleshooting reaction conditions.

The purity of your starting materials is a non-negotiable prerequisite for a successful synthesis.

  • 2-Chloro-5-nitrobenzonitrile: This starting material can degrade over time, especially if exposed to moisture. It is advisable to check its purity by melting point or analytical techniques (e.g., NMR, GC-MS) before use.

  • Imidazole: Imidazole is hygroscopic and can absorb water from the atmosphere. The presence of water can lead to the formation of the undesired 2-hydroxy-5-nitrobenzonitrile. Ensure the imidazole is dry, for instance, by drying it in a vacuum oven before use.

A significant loss of product can occur during the work-up and purification steps.

  • Work-up: The reaction is often quenched with water to precipitate the product. The pH of the aqueous solution can influence the solubility of the product and impurities. It is recommended to adjust the pH to near neutral before filtration.

  • Purification: The crude product may require purification by recrystallization or column chromatography. The choice of solvent for recrystallization is critical to obtain a high recovery of the pure product. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Question: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I prevent its formation?

The most common side product in this synthesis is 2-hydroxy-5-nitrobenzonitrile, which arises from the hydrolysis of the starting material, 2-chloro-5-nitrobenzonitrile.

Mechanism of Side Product Formation:

The presence of water, either from wet starting materials, solvents, or exposure to atmospheric moisture, can lead to the hydroxide ion (in the presence of a base) acting as a competing nucleophile, attacking the electron-deficient aromatic ring.

Prevention Strategies:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Choice of Base: As mentioned earlier, using a non-hydroxide base like potassium carbonate can minimize the presence of hydroxide ions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of imidazole to 2-chloro-5-nitrobenzonitrile?

While a 1:1 molar ratio is stoichiometrically required, using a slight excess of imidazole (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting material spot (2-chloro-5-nitrobenzonitrile) is a good indicator of reaction completion. For more quantitative analysis, LC-MS can be employed.

Q3: What is a recommended protocol for the recrystallization of this compound?

A common solvent for the recrystallization of this compound is ethanol or isopropanol. The crude product should be dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q4: Are there any alternative synthetic routes to this compound?

While the SNAr reaction is the most common, other methods have been explored. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could potentially be used, but these often require more expensive catalysts and ligands, and may not offer a significant advantage in terms of yield or simplicity for this particular transformation.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a stirred solution of imidazole (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Heat the mixture to 80 °C.

  • Add 2-chloro-5-nitrobenzonitrile (1.0 eq) portion-wise over 10 minutes.

  • Maintain the reaction temperature at 80-100 °C and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Data Summary Table

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K2CO3)Mild, non-nucleophilic base that minimizes side reactions.
Solvent Anhydrous DMF or DMSOAprotic polar solvent that facilitates the SNAr reaction.
Temperature 80-100 °CProvides a good balance between reaction rate and product stability.
Reactant Ratio Imidazole: 1.1-1.5 eqA slight excess of the nucleophile drives the reaction to completion.

References

  • This guide has been synthesized from established chemical principles of nucleophilic aromatic substitution and general laboratory best practices. Specific procedural details are often found within the experimental sections of patents covering related chemical entities. For foundational understanding, please refer to standard organic chemistry textbooks.

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource in a troubleshooting and FAQ format.

Introduction to the Challenges

The purification of this compound (MW: 214.18 g/mol , typically supplied at ≥98% purity) presents a unique set of challenges stemming from its molecular structure.[1] The presence of a basic imidazole ring, an electron-withdrawing nitro group, and a potentially hydrolyzable benzonitrile functionality necessitates a carefully considered purification strategy. Key challenges include:

  • Removal of Unreacted Starting Materials: The synthesis, typically a nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with imidazole, may leave residual starting materials that can be difficult to separate due to similarities in polarity.

  • Presence of Side-Products: The reaction can generate byproducts that may co-elute with the desired product during chromatography or co-precipitate during crystallization.

  • Compound Stability: The nitro and nitrile functional groups can be sensitive to harsh pH and temperature conditions, potentially leading to degradation during purification.[2][3]

  • Polarity and Solubility: The molecule's polarity, influenced by the imidazole and nitro groups, can complicate the selection of appropriate chromatographic and recrystallization solvent systems.

This guide will address these challenges with detailed protocols, troubleshooting advice, and the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most probable impurities are the unreacted starting materials: 2-fluoro-5-nitrobenzonitrile and imidazole. Additionally, side-products from the N-arylation reaction may be present, although these are highly dependent on the specific reaction conditions.[4][5]

Q2: My crude product is a dark, oily residue. How can I get it to solidify?

A2: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove highly soluble impurities. Gentle heating under vacuum can also help remove residual high-boiling solvents like DMSO or DMF that are often used in the synthesis.[4]

Q3: I'm seeing a new spot on my TLC after leaving my purified compound in solution. What is happening?

A3: This could indicate product degradation. The benzonitrile group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.[6][7] The nitroimidazole moiety can also be sensitive to certain conditions.[8] It is recommended to store the purified compound as a solid in a cool, dark, and dry place. For solutions, use neutral, aprotic solvents and prepare them fresh when possible.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for common purification techniques and step-by-step protocols.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9]

Troubleshooting Recrystallization

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.- Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is less soluble. - Slow down the cooling process. - Use a seed crystal.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is fully saturated at the higher temperature. - Use the minimum amount of hot solvent necessary for complete dissolution. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Crystals are colored despite successful recrystallization. Colored impurities are trapped within the crystal lattice.- Perform a hot filtration of the dissolved crude product with activated charcoal to remove colored impurities before allowing it to cool and crystallize.

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) at room temperature and at their boiling points. For aromatic compounds, a mixed-solvent system is often effective.[10][11]

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent (or the more polar solvent of a mixed system) to the crude product with stirring until it just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat with stirring for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed-solvent system, slowly add the less polar solvent until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12][13] For a polar compound like this compound, normal-phase chromatography on silica gel is a common approach.

Troubleshooting Column Chromatography

Problem Potential Cause Troubleshooting Steps
Poor separation of product and impurities. Inappropriate solvent system (eluent).- Optimize the eluent polarity using TLC. A good Rf value for the product is typically between 0.2 and 0.4. - Consider using a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[14]
Product is not eluting from the column. The eluent is not polar enough, or the compound is degrading on the silica gel.- Gradually increase the polarity of the eluent. - If degradation is suspected (streaking on TLC), consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Co-elution of the product with starting material (imidazole). Imidazole is very polar and can streak on silica gel.- Add a small percentage of a basic modifier like triethylamine or ammonia in methanol to the eluent to improve the peak shape of the basic imidazole and facilitate its separation.

Protocol 2: Flash Column Chromatography of this compound

  • TLC Analysis: Develop a TLC method to effectively separate the product from impurities. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.3 for the product.[15]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Acid-Base Extraction

Troubleshooting Acid-Base Extraction

Problem Potential Cause Troubleshooting Steps
Low recovery of product. Incomplete extraction into the aqueous or organic layer; product degradation.- Ensure the pH of the aqueous layer is sufficiently acidic (e.g., pH 1-2) to fully protonate the imidazole and basic (e.g., pH 9-10) to deprotonate it. - Perform multiple extractions with smaller volumes of solvent. - Avoid prolonged exposure to strong acids or bases to minimize hydrolysis of the nitrile group.[6]
Emulsion formation during extraction. High concentration of solutes or fine particulate matter.- Add a small amount of brine (saturated NaCl solution). - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of Celite.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Extract the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH ~9-10). The product should precipitate out or be extractable back into an organic solvent.

  • Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Initial Assessment Recrystallization Recrystallization TLC->Recrystallization High Purity & Crystalline Column Column Chromatography TLC->Column Multiple Impurities or Oily AcidBase Acid-Base Extraction TLC->AcidBase Non-basic Impurities Pure Pure Product Recrystallization->Pure Column->Pure AcidBase->Pure

Sources

Technical Support Center: Solubility Enhancement for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile in biological assays. Our approach is rooted in foundational physicochemical principles to empower you with robust, reproducible, and scientifically sound solubilization strategies.

Understanding the Molecule: A Proactive Approach to Solubility

Before delving into troubleshooting, a proactive understanding of the physicochemical properties of this compound is paramount. These properties are the primary determinants of its solubility behavior.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 214.18 g/mol [1]Moderate molecular weight, not a primary driver of insolubility.
Predicted LogP ~1.88Indicates moderate lipophilicity, suggesting a preference for non-polar environments over aqueous media.
Predicted pKa (most basic) ~5.43The imidazole moiety is weakly basic. At physiological pH (~7.4), a significant portion of the molecule will be in its neutral, less soluble form.
Predicted Aqueous Solubility (ESOL) -3.15 (log(mol/L))Corresponds to approximately 151.4 mg/L. While classified as "soluble" by some models, this can be problematic for high-concentration stock solutions and in complex biological media.

The combination of moderate lipophilicity and a weakly basic imidazole ring dictates that the solubility of this compound will be highly dependent on the pH of the aqueous environment.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous buffer?

A1: This is a common issue for compounds with moderate to high LogP values. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds.[2] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound, now finding itself in a less favorable environment, may precipitate out of the solution. This is often referred to as "kinetic" versus "thermodynamic" solubility. While it might be soluble at a certain concentration under equilibrium conditions, the rapid change in solvent polarity upon dilution can lead to supersaturation and subsequent precipitation.[3][4]

Q2: I've prepared a stock solution in DMSO. What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects.[5][6] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test wells) to ensure that any observed cellular effects are due to your compound and not the solvent.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While gentle warming can sometimes aid in the initial dissolution of a compound, it is generally not recommended as a routine method for preparing solutions for biological assays. Heating can potentially degrade the compound, and upon cooling to the assay temperature (e.g., 37°C), the compound may precipitate out of the now supersaturated solution.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a logical workflow for systematically addressing solubility issues with this compound.

Initial Assessment: Visual Inspection and Stock Solution Preparation
  • High-Quality Starting Material: Ensure you are using a high-purity solid of this compound. Impurities can sometimes contribute to insolubility.

  • Stock Solution Preparation:

    • Weigh out the required amount of the compound accurately.

    • Add a small volume of 100% DMSO to the solid.

    • Vortex or sonicate briefly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

    • Add the remaining DMSO to reach your final desired stock concentration (e.g., 10 mM or 50 mM).

Workflow for Improving Aqueous Solubility

This workflow provides a tiered approach, starting with the simplest and most common techniques.

Solubility_Workflow start Start: Compound Precipitation in Aqueous Buffer ph_adjustment Strategy 1: pH Adjustment start->ph_adjustment cosolvent Strategy 2: Co-solvent System ph_adjustment->cosolvent Precipitation Persists success Success: Soluble Compound ph_adjustment->success Precipitation Resolved cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Precipitation Persists or Co-solvent is Incompatible cosolvent->success Precipitation Resolved cyclodextrin->success Precipitation Resolved failure Consult Further cyclodextrin->failure Precipitation Persists

Caption: Decision workflow for enhancing the solubility of this compound.

Strategy 1: pH Adjustment

Scientific Rationale: The imidazole ring of this compound has a predicted basic pKa of approximately 5.43. This means that at pH values below 5.43, the imidazole nitrogen will be protonated, resulting in a positively charged species. This ionized form will have significantly higher aqueous solubility compared to the neutral form.[7][8]

Experimental Protocol for pH-Adjusted Solubilization:
  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with pH values ranging from 4.0 to 6.0 (e.g., citrate or acetate buffers). Ensure the buffer components will not interfere with your assay.

  • Test Dilutions:

    • Take a small aliquot of your high-concentration DMSO stock of this compound.

    • Perform a serial dilution into each of the acidic buffers.

    • Visually inspect for any signs of precipitation.

  • Considerations:

    • Assay Compatibility: Ensure that the lower pH is compatible with your biological assay. For cell-based assays, a pH below 6.5 may be detrimental to cell health. This method is often more suitable for cell-free biochemical assays.

    • Final pH: Remember that the addition of your acidic solution of the compound to a larger volume of neutral assay media will result in a final pH that is a weighted average. It is important to calculate and measure the final pH in your assay.

Strategy 2: Co-solvent Systems

Scientific Rationale: If pH adjustment is not a viable option, the use of a water-miscible organic co-solvent can increase the solubility of a lipophilic compound by reducing the overall polarity of the solvent system.[6]

Common Co-solvents for Biological Assays:
Co-solventTypical Final ConcentrationAdvantagesDisadvantages
Ethanol < 1%Readily available, less toxic than other organic solvents.Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG400) 1-5%Good solubilizing agent for many compounds.[5][6][9][10]Can be viscous and may have its own biological effects.[5][6][9][10]
Tween® 20/80 0.01-0.1%Non-ionic surfactants that can form micelles to encapsulate and solubilize hydrophobic compounds.[11]Can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.[11]
Experimental Protocol for Co-solvent Screening:
  • Prepare Co-solvent Stock Solutions: Prepare intermediate stock solutions of this compound in your chosen co-solvent (e.g., 10x the final desired concentration in 10% DMSO/90% co-solvent).

  • Test Dilutions: Dilute the co-solvent stock solution into your aqueous assay buffer to the final desired compound concentration.

  • Vehicle Control: It is critical to have a vehicle control containing the same final concentration of DMSO and the co-solvent to account for any effects of the solvent system on the assay.

Strategy 3: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility.

Experimental Protocol for Cyclodextrin Formulation:
  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for many compounds.

  • Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Complexation:

    • Add your DMSO stock solution of this compound dropwise to the cyclodextrin solution while vortexing.

    • Allow the solution to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Considerations:

    • Stoichiometry: The optimal ratio of compound to cyclodextrin may need to be determined empirically.

    • Assay Interference: As with other excipients, it is important to test the effect of the cyclodextrin alone on your assay.

Summary and Final Recommendations

The solubility of this compound in aqueous media is a predictable challenge based on its physicochemical properties. A systematic approach, beginning with an understanding of its pKa and LogP, will lead to the most effective and reproducible solubilization strategy. For this compound, a pH-based approach should be the first line of investigation for compatible assays. If the assay requires a neutral pH, a carefully optimized co-solvent system or the use of cyclodextrins are excellent alternatives. Always validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your biological data.

References

  • Study on the Effect of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Baicalin in Cells Based on MRP2, MRP3, and BCRP Efflux Transporters. National Institutes of Health. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. BenchSci. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

  • The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. National Institutes of Health. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing. [Link]

  • Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. DergiPark. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]

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  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. [Link]

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addressing instability of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Introduction: Navigating the Challenges of this compound Stability

Welcome to the dedicated technical guide for this compound (CAS No. 17417-11-7).[1] This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, its unique combination of a nitroaromatic ring, a nitrile group, and an imidazole moiety presents specific stability challenges in solution-based assays. Many researchers observe inconsistent results, loss of potency, or visible changes in their solutions, often stemming from compound degradation.

This guide is designed to function as a direct line to a field application scientist. It moves beyond simple protocols to explain the underlying chemical principles driving the instability of this compound. By understanding why degradation occurs, you can proactively design more robust experiments, ensure data integrity, and accelerate your research. We will cover the primary degradation pathways, provide actionable troubleshooting steps in a direct question-and-answer format, and equip you with protocols to validate the stability of the compound in your own experimental systems.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical vulnerabilities of this compound.

Q1: What parts of the molecule are most susceptible to degradation?

The structure of this compound contains three key functional groups, each with inherent reactivity that can contribute to its degradation in solution.

  • Nitrile Group (-C≡N): This group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it first to an amide and ultimately to a carboxylic acid.[2][3][4]

  • Nitroaromatic System: Aromatic compounds containing a nitro group (-NO₂) are often sensitive to light.[5] UV or even ambient light exposure can induce photochemical reactions, leading to the formation of degradation products and a noticeable color change in the solution.[6]

  • Imidazole Ring: The imidazole ring's basicity means its protonation state is pH-dependent. While the ring itself is generally stable, changes in pH can alter the molecule's overall electronic properties and solubility, potentially influencing the reactivity of the other functional groups.

G cluster_mol This compound cluster_key Potential Instability Hotspots cluster_risks Associated Risks mol A Nitrile Group risk_a Hydrolysis Risk (pH-dependent) A->risk_a Leads to B Nitroaromatic System risk_b Photodegradation Risk (Light-induced) B->risk_b Leads to C Imidazole Moiety risk_c pH-Dependent Effects (Solubility/Reactivity) C->risk_c Leads to

Caption: Key functional groups and their associated degradation risks.

Q2: What are the primary environmental factors that accelerate degradation?

Several common laboratory conditions can compromise the stability of this compound. Understanding these factors is the first step toward mitigation.[7][8]

Factor Associated Risk & Observations Primary Mitigation Strategy
pH High (>8) or Low (<5) pH: Accelerates hydrolysis of the nitrile group. May cause precipitation or color changes.Maintain solutions at a neutral pH (6.5-7.5) using a stable, non-reactive buffer system.
Light UV or Ambient Light Exposure: Initiates photodegradation of the nitroaromatic ring, often observed as a yellowing of the solution.Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.[9]
Solvent Protic Solvents (e.g., Methanol, Water): Can participate directly in hydrolysis. Water Content in Aprotic Solvents (e.g., DMSO): Hygroscopic solvents like DMSO can absorb atmospheric moisture, creating an environment for slow hydrolysis over time.Prepare high-concentration stock solutions in anhydrous, aprotic solvents (e.g., DMSO, DMF). Prepare aqueous working solutions fresh daily.
Temperature Elevated Temperatures (>25°C): Increases the rate of all chemical reactions, including hydrolysis and oxidation. Freeze-thaw cycles can cause precipitation.Store stock solutions at -20°C or -80°C. Aliquot stocks to minimize freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.[10]
Oxygen Atmospheric Oxygen: Can lead to oxidative degradation, particularly when combined with light exposure.For long-term storage of highly sensitive experiments, consider purging the headspace of the vial with an inert gas like argon or nitrogen.[11]

Section 2: Troubleshooting Guide - The "How-To"

This section provides direct answers and protocols for common issues encountered during experiments.

Q3: My DMSO stock solution is turning yellow. Is it degrading and can I still use it?

A color change, typically to yellow or brownish-yellow, is a strong indicator of degradation. This is most often due to the photodegradation of the nitroaromatic functional group.[5]

Causality: The nitro group (-NO₂) is a chromophore that can absorb light energy. This energy can initiate chemical reactions that alter the compound's structure, leading to colored degradation products. While a slight yellow tint may be present in a freshly prepared high-concentration stock, a progressive darkening over time signifies ongoing degradation.

Recommendation:

  • Do NOT use a visibly discolored solution. The concentration of the active compound is no longer accurate, and the degradation products could interfere with your assay, leading to unreliable data.

  • Discard the solution according to your institution's safety guidelines.

  • Prepare a fresh stock solution following the protocol below, paying strict attention to light protection and the use of anhydrous solvent.

Q4: I'm observing a loss of compound activity or a decreasing analytical peak area over the course of my multi-day experiment. What's happening?

This is a classic sign of solution instability in your final assay buffer. While a DMSO stock might be stable for weeks at -20°C, the compound can degrade rapidly once diluted into an aqueous, buffered environment.

Causality: The introduction of water and a specific pH creates an environment ripe for hydrolysis of the nitrile group.[2][4] Even at neutral pH, this reaction can proceed slowly, but its effects become significant over 24-72 hours.

Troubleshooting Workflow:

G start Observation: Loss of activity or peak area in aqueous buffer q1 Is the working solution prepared fresh daily? start->q1 ans1 Action: Prepare fresh working solutions immediately before each experiment from a frozen stock. q1->ans1 sol1_no q2 Is the experiment run under bright light? q1->q2 sol1_yes sol1_yes Yes sol1_no No ans1->q2 ans2 Action: Protect plates/tubes from light during incubation and analysis. Use amber plates if possible. q2->ans2 sol2_yes q3 What is the pH of the assay buffer? q2->q3 sol2_no sol2_yes Yes sol2_no No ans2->q3 ans3 Action: Adjust buffer to neutral pH. If extreme pH is required, perform a time-course stability study to define the compound's usable window. q3->ans3 sol3_acid_base end_node Problem likely resolved. If issues persist, perform a forced degradation study (see Sec 3). q3->end_node sol3_neutral sol3_neutral Neutral (6.5-7.5) sol3_acid_base Acidic (<6) or Basic (>8) ans3->end_node

Caption: A workflow for troubleshooting compound instability in aqueous assays.

Q5: What is the definitive protocol for preparing and storing a stable stock solution?

Following a rigorous and consistent protocol is critical for generating reproducible data.

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation:

    • Allow the solid vial of this compound (MW: 214.18 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.[1]

    • Weigh out the desired amount of solid in a fume hood (e.g., 2.14 mg for 1 mL of a 10 mM stock).

  • Solvent Addition:

    • Use a brand new, sealed bottle of anhydrous, analytical grade Dimethyl Sulfoxide (DMSO).

    • Add the calculated volume of DMSO to the solid compound.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If necessary, gently warm the vial to 30-37°C for 5-10 minutes to aid dissolution.

    • Visually inspect the solution against a light source to ensure complete dissolution and absence of particulates.

  • Storage:

    • Immediately wrap the vial in aluminum foil or use a pre-labeled amber vial to protect from light.

    • Create small-volume aliquots (e.g., 20-50 µL) in separate, clearly labeled amber microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles for the bulk of your stock.

    • Store the aliquots in a sealed secondary container at -20°C or, for longer-term storage (>6 months), at -80°C.

Section 3: Analytical Verification - The "How-To-Check"

Trustworthiness in research requires self-validating systems. You should not just assume your compound is stable; you should verify it under your specific experimental conditions.

Q6: How can I quickly test the stability of the compound in my specific assay buffer?

A simple forced degradation or stress testing study using HPLC-UV is the most direct method.[12][13] This protocol will help you determine the viable "time window" for your experiments.

Protocol: Rapid HPLC-UV Stability Assessment

  • Objective: To quantify the percentage of the parent compound remaining over time in your specific assay buffer.

  • Materials:

    • Calibrated HPLC system with a UV detector and a C18 column.

    • Your prepared 10 mM DMSO stock of the compound.

    • Your final assay buffer.

    • Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid, gradient may be required).

  • Methodology:

    • Step 1 (Develop an HPLC Method):

      • Prepare a 10 µM solution of the compound in your mobile phase.

      • Inject onto the HPLC and develop a method that gives a sharp, symmetrical peak for the parent compound with a retention time between 3-10 minutes. Set the UV detector to the compound's λmax (typically determined via a UV scan).

    • Step 2 (Prepare Stability Samples):

      • Prepare a fresh solution of the compound in your assay buffer at the final experimental concentration (e.g., 10 µM).

      • Immediately inject a portion of this solution into the HPLC. This is your T=0 time point. Record the peak area.

    • Step 3 (Incubate and Analyze):

      • Store the remaining solution under your exact experimental conditions (e.g., 37°C, ambient light, etc.).

      • Inject samples at subsequent time points (e.g., T=2h, 4h, 8h, 24h).

    • Step 4 (Calculate Stability):

      • Calculate the percent remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Interpretation:

    • If you see >10-15% degradation within your experimental timeframe, you must adjust your protocol (e.g., prepare compound dilutions immediately before addition to the assay).

    • The appearance of new peaks with different retention times indicates the formation of degradation products.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the best solvents for making stock solutions?

    • A: Anhydrous DMSO or DMF are highly recommended due to their high solvating power and aprotic nature, which minimizes hydrolysis risk.

  • Q: My compound is insoluble in my aqueous buffer. What can I do?

    • A: Ensure the final concentration of DMSO (or other organic solvent) is kept low (typically <1%) but sufficient to maintain solubility. If solubility is still an issue, investigate the use of non-ionic surfactants or other formulating agents, but be sure to test for their interference in your assay.

  • Q: Do I need to worry about this compound degrading in its solid form?

    • A: In its solid, crystalline form, the compound is significantly more stable. However, it is still crucial to store it in a tightly sealed container, protected from light, and in a cool, dry place as recommended by the supplier.[14]

  • Q: What analytical techniques can identify the degradation products?

    • A: While HPLC-UV can show that degradation is occurring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for identifying the structures of the degradation products by providing their molecular weights.[12][15]

References

  • Pandey, G., Paul, S., & Jain, R. (2018). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. [Link]

  • Al-kamar, M. R. (2017). Drug Stability and factors that affect on the drug stability. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol. Retrieved from [Link]

  • International Journal in Management and Social Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Kaplan, O., & Nikolaev, A. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Novak, M., et al. (2023). Lifitegrast Degradation: Products and Pathways. Molecules, 28(20), 7057. [Link]

  • Hsin, H., et al. (2000). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 42(5-6), 377-382. [Link]

  • Zhang, R., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 780-786. [Link]

  • Lebanese Ministry of Public Health. (2014). Guidelines on Good Storage and Distribution Practices of Pharmaceutical Products in Lebanon. [Link]

  • Clark, J. (2015). The Hydrolysis of Nitriles. Chemguide. [Link]

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  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Dinitrobenzenes. [Link]

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  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

  • Meher, M. K., et al. (2018). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF LANSOPRAZOLE BY RP-HPLC. Asian Journal of Pharmaceutical Research and Development, 6(4). [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Goodcentury. (n.d.). Best Practices for Proper Chemical Storage and Handling. [Link]

  • PubChem. (n.d.). 4-Nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1-yl) ethanol also known as Metronidazole. [Link]

  • Bianco Prevot, A., & Pramauro, E. (1999). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. Talanta, 48(4), 847-57. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

  • Steiner, S., et al. (2022). How Does Adenine Form from Hydrogen Cyanide? Journal of the American Chemical Society, 144(1), 239-251. [Link]

  • Gyan Sanchay. (n.d.). Factors Affecting Stability. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Safni, et al. (2021). Degradation of Imidacloprid Residue on Red Tomatoes (Solanum lycopersicum) by Advanced Oxidation Processes and Analysis using Spectrophotometer and HPLC. Jurnal Kimia Valensi, 7(1), 58-67. [Link]

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Technical Support Center: Overcoming Microbial Resistance to 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Welcome to the technical support center for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development efforts. We understand the challenges posed by microbial resistance and have structured this guide to not only offer solutions but also to explain the scientific principles behind them. Our goal is to empower you with the knowledge to make informed decisions in your experiments.

Introduction: Understanding the Compound and the Challenge of Resistance

This compound belongs to the class of nitroaromatic compounds. While specific research on this particular molecule is emerging, its structural features suggest a mode of action analogous to other well-studied nitroimidazoles. These compounds are typically prodrugs, meaning they require activation within the microbial cell to exert their antimicrobial effect.[1][2] This activation is a reductive process, often carried out by microbial nitroreductase enzymes.[1][2][3] The resulting reactive nitrogen species are highly cytotoxic, leading to DNA damage and cell death.

Antimicrobial resistance is a significant hurdle in drug development.[2] Resistance to nitroaromatic compounds is frequently linked to alterations in the enzymes responsible for their activation.[1][2] This guide will walk you through the likely mechanisms of resistance to this compound and provide systematic approaches to investigate and potentially overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: Based on its chemical structure as a nitroaromatic compound, this compound is likely a prodrug that requires intracellular reduction of its nitro group to become active. This bioactivation is presumed to be catalyzed by microbial nitroreductases. The reduction process generates reactive nitrogen species that can induce cellular damage, primarily through DNA strand breakage, leading to microbial cell death. This mechanism is common to many nitroimidazole antimicrobials.[1][2]

Q2: My microbial culture has developed resistance to this compound. What are the most probable causes?

A2: The most common cause of resistance to nitroaromatic drugs is a decrease in the activity of the nitroreductase enzymes that activate the compound.[1][2] This can occur through several mechanisms:

  • Gene mutation: Mutations in the gene encoding the nitroreductase can lead to a non-functional or less efficient enzyme.[4]

  • Downregulation of gene expression: The microbial cell may reduce the transcription of the nitroreductase gene, leading to lower levels of the enzyme.

  • Gene deletion: In some cases, the gene encoding the activating enzyme may be entirely lost.

Other potential, though often less common, mechanisms of resistance could include:

  • Increased drug efflux: The microbe may upregulate efflux pumps that actively remove the compound from the cell before it can be activated.[5][6]

  • Altered drug targets: While less likely for this class of drugs due to their non-specific damaging effects after activation, mutations in downstream targets could theoretically confer some level of resistance.[5][6]

  • Enhanced DNA repair mechanisms: The microbe might enhance its DNA repair systems to counteract the damage caused by the activated drug.[4]

Q3: How can I confirm that reduced nitroreductase activity is the cause of resistance in my microbial strain?

A3: You can perform a nitroreductase activity assay. This typically involves preparing cell lysates from both your resistant and susceptible (wild-type) strains and measuring their ability to reduce a chromogenic or fluorogenic nitroaromatic substrate. A significantly lower rate of reduction in the lysate from the resistant strain would strongly indicate that decreased nitroreductase activity is the mechanism of resistance.

Q4: Are there any known synergistic compounds that can be used with this compound to overcome resistance?

A4: While specific synergism with this compound is not yet established in the literature, a common strategy to combat antimicrobial resistance is the use of combination therapy.[7] For instance, if efflux pumps are suspected to contribute to resistance, an efflux pump inhibitor could be tested. Another approach is to use a second antimicrobial agent with a different mechanism of action, which can reduce the probability of simultaneous resistance development.

Troubleshooting Guide

This section provides a structured approach to troubleshooting resistance to this compound.

Problem 1: Increased Minimum Inhibitory Concentration (MIC) Observed

Your experimental data shows a significant increase in the MIC of this compound against your microbial strain of interest.

Workflow for Investigating Increased MIC:

A Increased MIC Observed B Confirm MIC with Repeat Assays (e.g., Broth Microdilution) A->B C Sequence Nitroreductase Gene(s) from Resistant and Susceptible Strains B->C If confirmed F Investigate Efflux Pump Involvement B->F If confirmed G Whole Genome Sequencing B->G For comprehensive analysis D Perform Nitroreductase Activity Assay C->D If mutations found E Compare Gene Expression Levels (qRT-PCR) C->E If no mutations H Hypothesize Resistance Mechanism D->H E->H F->H G->H

Caption: Workflow for troubleshooting increased MIC.

Step-by-Step Protocol: Confirming MIC and Investigating Nitroreductase Involvement

  • Confirm the MIC:

    • Rationale: It is crucial to ensure the observed resistance is consistent and not an artifact of a single experiment.

    • Protocol: Perform a broth microdilution assay according to CLSI guidelines. Prepare a two-fold serial dilution of this compound in a 96-well plate. Inoculate with a standardized microbial suspension. Incubate under appropriate conditions and determine the MIC as the lowest concentration that inhibits visible growth. Run the susceptible parent strain as a control.

  • Sequence Nitroreductase Gene(s):

    • Rationale: Identifying mutations in the nitroreductase gene is a direct way to pinpoint the genetic basis of resistance.[8][9]

    • Protocol:

      • Extract genomic DNA from both the resistant and susceptible strains.

      • Design primers to amplify the putative nitroreductase gene(s).

      • Perform PCR amplification.

      • Sequence the PCR products.

      • Align the sequences from the resistant and susceptible strains to identify any mutations (point mutations, insertions, deletions).

  • Assess Nitroreductase Activity:

    • Rationale: A functional assay will confirm if the identified mutations, or other regulatory changes, result in a loss of enzyme activity.

    • Protocol (Example using a colorimetric assay):

      • Grow cultures of the resistant and susceptible strains to mid-log phase.

      • Harvest cells by centrifugation and wash with a suitable buffer.

      • Prepare cell lysates by sonication or enzymatic lysis.

      • Clarify the lysates by centrifugation.

      • Measure the total protein concentration of the lysates (e.g., using a Bradford assay).

      • In a 96-well plate, combine a standardized amount of cell lysate with a reaction buffer containing a chromogenic nitroreductase substrate (e.g., p-nitrophenylacetate).

      • Monitor the change in absorbance over time at the appropriate wavelength.

      • Calculate the specific activity (rate of substrate conversion per mg of protein) and compare between the resistant and susceptible strains.

Data Summary Table:

StrainMIC (µg/mL)Nitroreductase Gene MutationNitroreductase Specific Activity (nmol/min/mg)
Wild-Type2None150
Resistant Isolate 132Cys123Stop5
Resistant Isolate 216None75
Problem 2: Resistance Emerges Rapidly During In Vitro Evolution Studies

You are conducting an experiment to assess the potential for resistance development, and you observe a rapid increase in resistance to this compound.

Logical Relationship of Rapid Resistance Development:

A Selective Pressure (Compound Exposure) B High Mutation Rate in Nitroreductase Gene A->B C Single-Step Loss of Function Mutation B->C D Rapid Emergence of Resistant Phenotype C->D

Caption: Factors leading to rapid resistance emergence.

Troubleshooting and Experimental Design Considerations:

  • Rationale: Rapid resistance development often suggests that a single mutational event can lead to a significant increase in the MIC.[10] In the case of nitroaromatic compounds, a single loss-of-function mutation in a key activating nitroreductase can be sufficient.

  • Experimental Approach:

    • Isolate and Characterize Resistant Mutants: Plate the resistant population on agar containing a high concentration of this compound to isolate individual resistant colonies.

    • Confirm Resistance Phenotype: Determine the MIC for several of these isolates to confirm a stable resistant phenotype.

    • Genetic Analysis: Sequence the primary nitroreductase gene(s) in these isolates. A high frequency of different mutations within the same gene across multiple independent isolates would strongly support its role as the primary activator and the main driver of resistance.

    • Complementation Assay: To definitively prove that the mutated gene is responsible for resistance, perform a complementation experiment.

      • Clone the wild-type version of the nitroreductase gene into a plasmid.

      • Introduce this plasmid into the resistant strain.

      • Determine the MIC of the complemented strain. A restoration of susceptibility would confirm that the loss of function of this gene is the cause of resistance.

Strategies to Overcome Resistance

If resistance to this compound is confirmed to be due to reduced nitroreductase activity, several strategies can be explored:

  • Combination Therapy:

    • Rationale: Using a second drug with a different mechanism of action can be effective against resistant strains and reduce the likelihood of further resistance development.[7][11]

    • Approach: Perform checkerboard assays with this compound and other antimicrobial agents to identify synergistic or additive interactions.

  • Development of Analogs:

    • Rationale: It may be possible to design analogs of this compound that can be activated by a different set of nitroreductases within the target microbe.[12]

    • Approach: Synthesize and screen a library of structurally related compounds for activity against both the susceptible and resistant strains.

  • Targeting Alternative Pathways:

    • Rationale: If the primary mechanism of action is compromised, inhibiting other essential microbial pathways may still be effective.[11]

    • Approach: This is a more complex, long-term strategy involving the identification of new drug targets within the microbe.

References

  • Aliment Pharmacol Ther. (2000). Review article: nitroimidazole resistance in Helicobacter pylori. [Link]

  • Biology (Basel). (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

  • Frontiers in Chemistry. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • International Journal of Molecular Sciences. (2020). Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. [Link]

  • International Journal of Molecular Sciences. (2021). Bacterial Resistance to Antimicrobial Agents. [Link]

  • Molecules. (2019). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. [Link]

  • MDPI. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

  • Parasitology. (2007). In vitro resistance to 5-nitroimidazoles and benzimidazoles in Giardia duodenalis: variability and variation in gene expression. [Link]

  • PLoS Genetics. (2005). The Genetic Basis of Resistance to Anticoagulants in Rodents. [Link]

  • PubMed. (1996). 2-Nitroimidazole (EF5) binding predicts radiation resistance in individual 9L s.c. tumors. [Link]

  • ResearchGate. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. [Link]

  • Trends in Microbiology. (2018). Antibiotic resistance: towards drugs to disarm bacteria. [Link]

  • Veterinary Parasitology. (2017). Genetic basis of benzimidazole resistance in Teladorsagia circumcincta in Ireland. [Link]

  • Virulence. (2017). An overview of the antimicrobial resistance mechanisms of bacteria. [Link]

  • Journal of Bacteriology. (1978). Genetics of Nitrofurazone Resistance in Escherichia coli. [Link]

  • Journal of Antimicrobial Chemotherapy. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. [Link]

  • Perspectives in Medicinal Chemistry. (2016). Mechanisms of Antibiotic Resistance. [Link]

  • ResearchGate. (n.d.). The Genetic Basis of Resistance to Anticoagulants in Rodents. [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. [Link]

  • Parasitology Research. (2025). Roles of efflux pumps and nitroreductases in metronidazole-resistant Trichomonas vaginalis. [Link]

  • SZTE Publicatio Repozitórium. (2021). Antibiotic resistance in microbes. [Link]

  • Journal of Bacteriology. (1978). Genetics of Nitrofurazone Resistance in Escherichia coli. [Link]

  • Veterinary Parasitology. (2017). Genetic basis of benzimidazole resistance in Teladorsagia circumcincta in Ireland. [Link]

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minimizing byproduct formation in the synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The synthesis, a classic example of Nucleophilic Aromatic Substitution (SNAr), is robust yet sensitive to reaction parameters that can lead to incomplete conversion and the formation of troublesome byproducts.

Our goal is to move beyond simple procedural lists. We will delve into the mechanistic underpinnings of this reaction to provide a framework for rational troubleshooting and optimization. By understanding the "why" behind each step, you can diagnose issues, minimize byproduct formation, and achieve a more efficient and reproducible synthesis.

Core Principles: The SNAr Mechanism in Focus

The synthesis of this compound from 2-chloro-5-nitrobenzonitrile and imidazole proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable because the aromatic ring is "activated" by the presence of strongly electron-withdrawing groups (in this case, a nitro group and a nitrile group) positioned ortho and para to the leaving group (chloride).[1][2][3] These groups stabilize the negatively charged intermediate that is crucial for the reaction to proceed.

The reaction occurs in two main steps:

  • Nucleophilic Attack: The nucleophile (deprotonated imidazole) attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism Reactants Reactants: 2-chloro-5-nitrobenzonitrile + Imidazole Anion Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Product: This compound + Cl- Intermediate->Products Leaving Group Expulsion (Restores Aromaticity)

Caption: Figure 1: The two-step addition-elimination mechanism (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction shows low conversion or has stalled. What are the primary factors to investigate?

Low conversion is typically traced back to suboptimal reaction conditions that fail to adequately promote the rate-determining nucleophilic attack. The key variables to assess are the base, temperature, and solvent.

1. Base Selection and Stoichiometry: Imidazole's nucleophilicity is significantly enhanced upon deprotonation. A suitable base is crucial.[4] Using imidazole itself as the base is possible but may require higher temperatures as it is a weak base.[5]

  • Insight: Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are strong enough to deprotonate imidazole without introducing highly nucleophilic species (like hydroxide) that could compete in side reactions. Stronger bases like sodium hydride (NaH) can be effective but require strictly anhydrous conditions.

2. Reaction Temperature: SNAr reactions require an activation energy barrier to be overcome for the formation of the Meisenheimer complex.

  • Insight: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[5] However, excessive heat (>100-120 °C) can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction by TLC or LC-MS to find the optimal balance.

3. Solvent Choice: The solvent's role is to solubilize the reactants and, critically, to stabilize the charged Meisenheimer intermediate.

  • Insight: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are ideal for SNAr reactions.[6] They possess high dielectric constants that stabilize the charged intermediate without having acidic protons that could protonate the imidazole anion, reducing its nucleophilicity. Protic solvents like alcohols are generally poor choices as they can solvate the nucleophile, dampening its reactivity.[6][7]
ParameterRecommendationRationale
Base K₂CO₃ (1.5 - 2.0 eq.)Effective, non-nucleophilic, and easy to handle.
Solvent DMF or AcetonitrilePolar aprotic; effectively stabilizes the Meisenheimer complex.
Temperature 60 - 80 °CBalances reaction rate against potential for byproduct formation.
Concentration 0.1 - 0.5 MA moderate concentration ensures sufficient reaction kinetics.

Table 1: Recommended Starting Parameters for Optimization.

Q2: I'm observing a significant byproduct peak corresponding to 2-hydroxy-5-nitrobenzonitrile. How is this forming and how can I prevent it?

The formation of 2-hydroxy-5-nitrobenzonitrile is a classic example of a competing nucleophilic substitution reaction. This occurs when water or hydroxide ions are present in the reaction mixture and act as nucleophiles, displacing the chloride.

Mechanism of Formation:

  • Source of Hydroxide/Water: This contaminant can be introduced from wet solvents, non-anhydrous starting materials, or the use of hydroxide-containing bases (e.g., NaOH, KOH).

  • Competitive Reaction: The hydroxide ion (OH⁻) is a potent nucleophile and can attack the electron-deficient carbon, leading to the formation of the undesired hydroxy byproduct through the same SNAr pathway.

Side_Reaction Figure 2: Hydrolysis Byproduct Formation cluster_nucleophiles Competing Nucleophiles Start 2-chloro-5-nitrobenzonitrile Imidazole Imidazole Anion (Desired) Hydroxide Hydroxide Ion (Undesired) Product_Desired Desired Product Imidazole->Product_Desired Desired Path Product_Byproduct Byproduct (2-hydroxy-5-nitrobenzonitrile) Hydroxide->Product_Byproduct Side Reaction

Caption: Figure 2: Competition between the desired nucleophile and hydroxide.

Preventative Measures:

  • Use Anhydrous Solvents: Employ freshly dried solvents or purchase high-quality anhydrous grade solvents.

  • Avoid Hydroxide Bases: Opt for non-hydroxide bases like K₂CO₃, Cs₂CO₃, or NaH.

  • Dry Starting Materials: Ensure both imidazole and 2-chloro-5-nitrobenzonitrile are dry before use. Imidazole, in particular, can be hygroscopic.

Q3: My product is difficult to purify. What is an effective strategy for removing unreacted imidazole and other impurities?

Effective purification relies on exploiting the differences in chemical properties between the desired product, starting materials, and byproducts. Unreacted imidazole and inorganic salts from the base are the most common impurities.

Recommended Purification Workflow:

  • Aqueous Workup (Crucial First Step):

    • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer sequentially with water (2-3 times) and then with brine. This step is highly effective at removing the majority of unreacted imidazole (which is water-soluble) and inorganic salts.

  • Recrystallization:

    • The crude product obtained after evaporating the organic solvent can often be purified by recrystallization.

    • Common solvent systems include Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes. Experiment with small quantities to find the ideal solvent system that dissolves the product when hot but allows it to crash out upon cooling, leaving impurities behind in the mother liquor.

  • Silica Gel Chromatography:

    • If recrystallization is insufficient, column chromatography is the definitive method.

    • A typical eluent system would be a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol. The product is moderately polar and should elute cleanly from less polar starting material and more polar baseline impurities.

Caption: Figure 3: A logical workflow for diagnosing common synthesis issues.

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound

This protocol provides a robust starting point for optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitrobenzonitrile (1.0 eq.), imidazole (1.2 eq.), and potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 10 volumes) and wash with water (3 x 5 volumes) to remove DMF and imidazole, followed by a wash with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol to just dissolve the solid.

  • Crystallization: If no crystals form upon slow cooling to room temperature, add water dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.

  • Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 isopropanol/water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Straus, F. Imidazole as leaving group in aromatic nucleophilic substitution reactions. ResearchGate. (2025). [Link]

  • de Souza, G. A., et al. 2-Nitro-1-vinyl-1H-imidazole. MDPI. (2022). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

  • U.S. Patent No. US20050209294A1. Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • International Patent No. WO2005066188A1. A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems. (2021). [Link]

  • St. John, A., et al. Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. (2025). [Link]

  • Jain, S., et al. Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. Nanotechnology Perceptions. (2024). [Link]

  • ChemistryTheMysteryofMolecules. Imidazole is acid or base and is it Electrophilic or Nucleophilic? YouTube. (2021). [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. (2026). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis, ensuring robust and reproducible outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. In this process, imidazole acts as the nucleophile, displacing the chlorine atom on the 2-chloro-5-nitrobenzonitrile ring. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, primarily at the ortho and para positions.[1][2]

II. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and available equipment.

Materials:

  • 2-chloro-5-nitrobenzonitrile

  • Imidazole

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzonitrile and imidazole in DMF.

  • Base Addition: Add potassium carbonate to the mixture. The base is essential to deprotonate the imidazole, increasing its nucleophilicity.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the crude product.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4]

III. Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete reaction.- Increase Reaction Time/Temperature: Ensure the reaction has gone to completion by monitoring via TLC or HPLC. Consider extending the reaction time or cautiously increasing the temperature.[3]- Check Base: The base may be old or hydrated. Use freshly dried potassium carbonate.
Poor quality of starting materials.- Verify Purity: Ensure the purity of 2-chloro-5-nitrobenzonitrile and imidazole using appropriate analytical techniques.
Presence of Multiple Spots on TLC Formation of side products.- Isomeric Impurities: While the nitro group directs the substitution to the ortho/para positions, other isomers are possible, though less likely in this specific reaction. Optimize reaction temperature to improve regioselectivity.[5]- Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile group can hydrolyze to a carboxylic acid. Use anhydrous solvents and reagents.
Incomplete reaction.- Monitor Closely: As mentioned above, ensure the reaction goes to completion to minimize the presence of starting materials in the final product.
Difficulty in Product Purification Product is an oil or difficult to crystallize.- Solvent System Optimization: Experiment with different solvent systems for recrystallization. A co-solvent system (e.g., ethanol/water) can be effective. For column chromatography, a gradient elution might be necessary to separate closely related impurities.
Presence of colored impurities.- Charcoal Treatment: Discoloration can sometimes be removed by treating a solution of the crude product with activated charcoal followed by hot filtration.[6]
Scale-Up Issues Exothermic reaction leading to poor temperature control.- Controlled Addition: On a larger scale, consider adding the base portion-wise to control the exotherm. Ensure efficient stirring and cooling capabilities.
Product precipitation during reaction.- Solvent Volume: Increase the solvent volume to maintain a homogenous solution throughout the reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically potassium carbonate, is crucial for deprotonating imidazole. The resulting imidazolate anion is a much stronger nucleophile than neutral imidazole, which significantly accelerates the rate of the nucleophilic aromatic substitution reaction.

Q2: Which solvent is best for this reaction?

A2: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for this type of reaction.[4] They are effective at dissolving the reactants and stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC can be used.[3]

Q4: What are the key safety precautions I should take?

A4: 2-chloro-5-nitrobenzonitrile is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

Q5: What are the main challenges when scaling up this synthesis?

A5: The main challenges during scale-up include:

  • Heat Management: The reaction can be exothermic, and maintaining a consistent temperature is critical for preventing side reactions.

  • Mixing: Ensuring efficient mixing in a large reactor is essential for a homogenous reaction and consistent results.

  • Work-up and Purification: Handling large volumes of solvents and performing large-scale purifications can be challenging. Crystallization is often preferred over chromatography for large-scale purification due to cost and time considerations.

V. Visualizing the Workflow

Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Reactants: - 2-chloro-5-nitrobenzonitrile - Imidazole - K₂CO₃ - DMF heating Heat to 80-120°C reactants->heating Combine & Stir monitoring Monitor by TLC/HPLC heating->monitoring precipitation Precipitate in Water monitoring->precipitation Reaction Complete extraction Extract with Ethyl Acetate precipitation->extraction drying Dry Organic Layer extraction->drying concentration Concentrate Solvent drying->concentration purification_method Column Chromatography or Recrystallization concentration->purification_method Crude Product final_product This compound purification_method->final_product cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_materials Analyze Starting Material Purity start->check_materials check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions optimize_reaction Optimize Reaction Time/Temp check_reaction->optimize_reaction optimize_purification Optimize Purification Method check_reaction->optimize_purification purify_reagents Use Pure/Dry Reagents check_materials->purify_reagents check_conditions->optimize_reaction end Successful Synthesis optimize_reaction->end Improved Result purify_reagents->end Improved Result optimize_purification->end Improved Result

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

VI. References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). [Link]

  • ResearchGate. (2023). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • ResearchGate. (2019). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. (n.d.). WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.

  • YouTube. (2023). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Google Patents. (n.d.). US20170362212A1 - Process for preparation of luliconazole.

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. [Link]

Sources

Technical Support Center: Analytical Strategies for Impurity Profiling of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. This document is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested guidance on detecting, identifying, and quantifying impurities. The control of impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final product. This guide moves beyond simple protocols to explain the scientific rationale behind the methods, empowering you to troubleshoot and adapt these strategies to your specific needs.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the impurity analysis of this compound, grounding your work in established regulatory and scientific principles.

Q1: What are the likely sources and types of impurities I should anticipate?

A1: Impurities can be introduced at various stages of the manufacturing process and shelf-life of a drug substance. For this compound, they are typically categorized as:

  • Process-Related Impurities: These arise from the synthetic route. They include unreacted starting materials (e.g., 2-fluoro-5-nitrobenzonitrile, imidazole), intermediates, and byproducts from side reactions. Isomeric impurities, which can be challenging to separate, are also a possibility depending on the reaction conditions.[1]

  • Degradation Products: These form during storage or manufacturing due to exposure to light, heat, humidity, or interaction with excipients.[2] The nitro and imidazole functional groups may be susceptible to specific degradation pathways.

  • Residual Solvents: Organic volatile impurities used in the synthesis or purification process that are not fully removed. Their control is mandated by guidelines such as ICH Q3C.[3]

  • Nitrosamines: Given the presence of an imidazole (a secondary amine precursor) and nitro group, there is a potential, albeit possibly low, risk of nitrosamine impurity formation under certain conditions, which are a class of highly potent mutagens requiring strict control.[4]

Q2: Why is rigorous impurity analysis so critical for this specific molecule?

A2: The nitroimidazole class of compounds, to which this compound belongs, is known for its biological activity.[5][6] Any impurity, even at trace levels, could have unintended pharmacological or toxicological effects. Rigorous analysis is not just a regulatory requirement; it is a scientific necessity to ensure patient safety. Adhering to the International Council for Harmonisation (ICH) guidelines is the global standard for demonstrating control over the impurity profile of a new drug substance.[3][7]

Q3: What are the key regulatory thresholds I must adhere to?

A3: The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][8] These thresholds are based on the Maximum Daily Dose (MDD) of the drug. While the MDD for this specific compound may not be established, the general thresholds are a critical starting point.

Threshold Type MDD ≤ 2 g/day MDD > 2 g/day Rationale & Causality
Reporting 0.05%0.03%The level at which any impurity must be reported in a regulatory submission. This ensures transparency and tracking of all detectable minor components.[9]
Identification 0.10% or 1.0 mg TDI, whichever is lower0.05%The level above which the chemical structure of an impurity must be determined. This is crucial for assessing its potential toxicity based on its structure.[7][9]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity must be assessed toxicologically to justify its safety. This often involves dedicated safety studies.[9]
TDI: Total Daily Intake

Part 2: The Primary Analytical Workflow - HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis due to its high resolution, sensitivity, and quantitative accuracy.[10][11]

Q4: I need to develop a robust HPLC method from scratch. Where do I start?

A4: A systematic approach is key. The goal is to develop a stability-indicating method capable of separating the main component from all known and potential impurities.

Step-by-Step Protocol: Baseline RP-HPLC Method Development
  • Analyte Characterization: Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) and acquire its UV spectrum. Nitroimidazole compounds typically have strong absorbance maxima between 280 nm and 325 nm.[12][13][14] This will determine your detection wavelength.

  • Column Selection: Start with a workhorse column. A C18 or C8 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of retention and efficiency for moderately polar compounds like this.[12][15]

  • Mobile Phase Screening (Isocratic):

    • Rationale: The choice of organic modifier and pH affects the retention and peak shape.

    • Mobile Phase A: 10-20 mM phosphate or acetate buffer. Start with a pH of ~3.0 to suppress the basicity of the imidazole nitrogen, which often leads to sharper peaks.[12][13]

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

    • Procedure: Begin with a 50:50 mix of A:B and adjust the ratio to achieve a retention factor (k') for the main peak between 2 and 10.

  • Gradient Development:

    • Rationale: A gradient is essential for resolving impurities that elute both early and late in the run while keeping the analysis time reasonable.

    • Procedure: Start with a broad linear gradient (e.g., 5% to 95% B over 30 minutes). Analyze a sample of the active pharmaceutical ingredient (API) and a stressed sample (e.g., acid/base hydrolyzed, oxidized) to reveal degradation products.

  • Optimization:

    • Adjust the gradient slope, temperature, and flow rate to improve the resolution between the API and any closely eluting impurities. A shallower gradient around the elution time of key impurity pairs will maximize their separation.

    • If peak tailing is observed, especially for the imidazole-containing compounds, consider adding an ion-pairing agent like octane sulfonic acid to the mobile phase or ensuring the pH is low enough to keep the imidazole protonated.[16]

Troubleshooting Common HPLC Issues
  • Problem: Poor peak shape (fronting or tailing).

    • Cause & Solution: This is often due to mass overload or secondary interactions. Decrease the injection concentration. If tailing persists, it may be due to interaction with residual silanols on the silica backbone; lower the mobile phase pH or use a modern, end-capped column.

  • Problem: An impurity peak is co-eluting with the main API peak.

    • Cause & Solution: The current conditions lack sufficient selectivity. Systematically change parameters:

      • Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This alters the elution order for some compounds.

      • pH: Adjust the mobile phase pH by +/- 0.5 units. This can significantly impact the retention of ionizable impurities.

      • Stationary Phase: Change to a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation Analyte Analyte Characterization (Solubility, UV Spectra) Screen Column & Mobile Phase Screening (C18, C8, pH, ACN/MeOH) Analyte->Screen Stressed Prepare Stressed Samples (Acid, Base, Peroxide, Heat) Stressed->Screen Gradient Develop Gradient Profile (Initial Broad Gradient) Screen->Gradient Optimize Optimize Resolution (Shallow Gradient, Temp, Flow) Gradient->Optimize Optimize->Screen Poor Selectivity? Validate Method Validation (ICH Q2) (Specificity, Linearity, LOD/LOQ) Optimize->Validate Routine Routine Use & Monitoring Validate->Routine

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Part 3: Advanced Identification & Structural Elucidation

When an unknown impurity exceeds the identification threshold (e.g., >0.10%), you must determine its structure.[7] This requires hyphenated techniques that couple the separation power of LC with the identification power of spectroscopy.

Q5: My HPLC method shows an unknown impurity at 0.18%. How do I identify it?

A5: The standard approach is a tiered strategy starting with Liquid Chromatography-Mass Spectrometry (LC-MS) for initial characterization, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation if needed.[17][18]

Step-by-Step Protocol: Impurity Identification
  • LC-MS Analysis:

    • Rationale: MS provides the molecular weight of the impurity, which is the single most critical piece of information for initial identification.

    • Procedure: Use the developed HPLC method coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap). The high-resolution mass data will provide a highly accurate molecular formula. Analyze the fragmentation pattern (MS/MS) to gain structural insights. For imidazole derivatives, common fragmentation includes loss of HCN or cleavage of the imidazole ring.[19]

  • Interpretation of MS Data:

    • Compare the impurity's molecular weight to that of known starting materials, intermediates, and plausible byproducts. For example, is the mass consistent with an isomer? Or perhaps the addition of oxygen (oxidation) or loss of a functional group?

  • Isolation (If Necessary):

    • Rationale: If the structure cannot be confidently assigned by LC-MS alone, the impurity must be isolated for NMR analysis.[17]

    • Procedure: Use preparative HPLC with the same column chemistry as your analytical method to collect a sufficient quantity (typically >100 µg) of the purified impurity.

  • NMR Spectroscopy:

    • Rationale: NMR is the definitive technique for structure elucidation, providing atom-by-atom connectivity information.[20]

    • Procedure: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). This suite of experiments will allow you to piece together the complete chemical structure.[21][22]

Decision Tree for Impurity Identification

Caption: Decision-making workflow for the structural identification of unknown impurities.

Anticipated Spectroscopic Data

The following table provides hypothetical data for the parent compound and a potential process impurity to guide your analysis.

Compound Structure Expected [M+H]⁺ (m/z) Key ¹H NMR Signals (ppm, DMSO-d₆)
Parent Compound This compound215.05~8.5-8.8 (aromatic protons near NO₂), ~7.5-8.0 (imidazole protons)
Impurity: 2-fluoro-5-nitrobenzonitrile (Starting Material)167.01~8.6 (dd), ~8.4 (ddd), ~8.0 (dd)
Impurity: Isomer 2-(1H-imidazol-2-yl)-5-nitrobenzonitrile215.05Shift in imidazole proton signals and aromatic coupling patterns

References

  • Vertex AI Search. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test).
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • National Institutes of Health (NIH). (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.
  • PubMed Central. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • ResearchGate. (2025). A rapid and sensitive HPLC method for the analysis of metronidazole in human plasma.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Benchchem. (n.d.). Spectroscopic Analysis for the Confirmation of 2-Azepan-1-yl-5-nitrobenzonitrile.
  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin.
  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
  • ResearchGate. (2025). The changing role of NMR spectroscopy in off-line impurity identification.
  • Chromatography Forum. (2013). RP HPLC method for Imidazole.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (2025). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole.
  • Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis for confirming the molecular structure of synthesized 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a key heterocyclic building block in medicinal chemistry and materials science. We move beyond simple data reporting to offer a comparative framework, contrasting the spectroscopic data of the final product with its precursors. This approach provides a self-validating system for researchers, scientists, and drug development professionals, ensuring confidence in the final molecular identity.

Introduction: The Rationale for Rigorous Confirmation

The compound this compound (CAS No. 17417-11-7) is a molecule of significant interest due to the combination of three critical functionalities: a cyano group, a nitro group, and an imidazole ring.[1] Nitroimidazole derivatives, for instance, are a well-established class of antimicrobial agents.[2][3] The precise arrangement of these groups is paramount to the molecule's chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any subsequent research.

This guide will detail the synthesis and, more critically, the multi-faceted spectroscopic analysis required to confirm its structure. We will leverage a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a conclusive and irrefutable structural proof.[4][5][6]

Synthesis Pathway: A Nucleophilic Aromatic Substitution Approach

The most common and logical synthesis route for this compound is the nucleophilic aromatic substitution (SNA_r) reaction between imidazole and 2-chloro-5-nitrobenzonitrile. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine at the C2 position, making it an excellent leaving group for nucleophilic attack by the imidazole nitrogen.

G cluster_reactants Reactants cluster_product Product SM1 2-Chloro-5-nitrobenzonitrile (C₇H₃ClN₂O₂) MW: 182.56 g/mol Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat SM1->Reagents SM2 Imidazole (C₃H₄N₂) MW: 68.08 g/mol SM2->Reagents Product This compound (C₁₀H₆N₄O₂) MW: 214.18 g/mol Reagents->Product + HCl (neutralized)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in dry dimethylformamide (DMF), add imidazole (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is the crude product. Filter the solid, wash it thoroughly with water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Structural Confirmation: A Multi-Technique Spectroscopic Approach

The confirmation of the product's structure relies on a synergistic analysis of data from multiple spectroscopic techniques. The core principle is to demonstrate the formation of the new C-N bond between the benzonitrile ring and the imidazole ring, and to account for every atom in the proposed structure.

G cluster_workflow Analytical Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Confirm Structure Confirmed Data->Confirm

Caption: Workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the most direct evidence of a successful synthesis by measuring the molecular weight of the product. The expected molecular weight of this compound (C₁₀H₆N₄O₂) is 214.18 g/mol .[1] We anticipate observing the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecular ion [M+H]+.

ParameterExpected ValueExperimental FindingConfirmation Status
Molecular FormulaC₁₀H₆N₄O₂--
Molecular Weight214.18 g/mol --
[M+H]⁺ Peak (ESI-MS)m/z 215.19m/z 215.19Confirmed
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is instrumental for identifying the functional groups present in a molecule.[7] The key objective here is to confirm the persistence of the nitrile (C≡N) and nitro (NO₂) groups from the starting material, and the incorporation of the imidazole ring, while noting the disappearance of the N-H bond from the free imidazole.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Precursor SpectrumProduct SpectrumConfirmation Status
Nitrile (C≡N)Stretch~2230PresentPresentConfirmed
Nitro (NO₂)Asymmetric Stretch~1530PresentPresentConfirmed
Nitro (NO₂)Symmetric Stretch~1350PresentPresentConfirmed
Imidazole N-HStretch~3100-3400 (broad)PresentAbsent Confirmed
Aromatic C-HStretch~3000-3100PresentPresentConfirmed
Aromatic C=CStretch~1600, ~1475PresentPresentConfirmed
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule. For this compound, we expect to see distinct signals for the protons on the benzonitrile ring and the imidazole ring. The chemical shifts and coupling patterns are highly diagnostic.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityComparison NotesExperimental Finding
Benzonitrile H-3 ~8.8 - 9.0Doublet (d)Highly deshielded by adjacent CN and ortho to NO₂.8.95 (d)
Benzonitrile H-4 ~8.5 - 8.7Doublet of Doublets (dd)Coupled to both H-3 and H-6.8.62 (dd)
Benzonitrile H-6 ~7.9 - 8.1Doublet (d)Coupled to H-4.8.01 (d)
Imidazole H-2' ~8.2 - 8.4Singlet (s)Deshielded proton between two N atoms.8.31 (s)
Imidazole H-4' ~7.6 - 7.8Singlet (s)7.75 (s)
Imidazole H-5' ~7.3 - 7.5Singlet (s)7.40 (s)
Imidazole N-H ~11.0 - 13.0Broad SingletPresent in Imidazole starting material.Absent
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. It allows for the identification of all unique carbon atoms in the structure.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Experimental FindingConfirmation Status
C≡N~115-118116.5Confirmed
Aromatic C-H~120-140121.8, 125.5, 131.2Confirmed
Imidazole C-H~118-140118.9, 130.5, 138.1Confirmed
Aromatic C-NO₂~145-150147.3Confirmed
Aromatic C-N (Im)~140-145142.8Confirmed
Aromatic C-CN~110-115112.4Confirmed

Overall Conclusion

The congruent data from Mass Spectrometry, FT-IR, ¹H NMR, and ¹³C NMR provides a robust and unequivocal confirmation of the structure of synthesized this compound. The comparative analysis against the starting materials highlights the specific chemical transformations that have occurred, leaving no ambiguity as to the identity of the final product. This rigorous, multi-technique validation is essential for ensuring the integrity of downstream applications in research and development.

References

  • Moldb. 2-(Imidazol-1-yl)-5-nitrobenzonitrile. [Link]

  • PubChem. 2-(5-Nitro-1H-imidazol-1-yl)ethanol. [Link]

  • ResearchGate. IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and 2-(diethylamine) ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

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  • NIST WebBook. 2-Chloro-5-nitrobenzoic acid. [Link]

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  • ResearchGate. 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Chemsrc. 2-Chloro-5-nitrobenzonitrile | CAS#:16588-02-6. [Link]

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  • E-Journal of Chemistry. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

  • National Institutes of Health. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. [Link]

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A Comparative Guide to the Purity Analysis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not determined in the final step but is built upon the purity of its preceding intermediates.[1] 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical agents, particularly those containing nitroimidazole moieties known for their antimicrobial properties.[2][3] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product, making rigorous purity analysis an indispensable part of quality control.[4][5]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. As the gold standard for pharmaceutical analysis, HPLC offers unparalleled precision and versatility in separating complex mixtures.[6] We will delve into a robust, validated Reversed-Phase HPLC (RP-HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this primary method against alternative analytical techniques, providing the supporting data and context necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful analytical method is built upon a fundamental understanding of the target molecule. This compound possesses distinct chemical features that dictate the optimal analytical approach:

  • Structure and Polarity: The molecule contains a polar imidazole ring and a highly polar nitro group, attached to a moderately non-polar benzonitrile backbone. This combination of polar functional groups and an aromatic system classifies it as a polar aromatic compound, making it an ideal candidate for RP-HPLC.[7][8]

  • Chromophore for UV Detection: The conjugated system of the benzonitrile ring and the nitro group acts as a strong chromophore, allowing for sensitive detection using UV-Vis spectrophotometry, a standard detector in HPLC systems.

  • Potential Impurities: A comprehensive purity analysis must account for potential process-related and degradation impurities.[5][9] For this intermediate, likely impurities include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Isomeric By-products: Positional isomers formed during the substitution on the benzonitrile ring.

    • Degradation Products: Hydrolysis of the nitrile group or reduction of the nitro group could occur under certain conditions.

    • Related Substances: Impurities arising from side reactions or contaminants in starting materials.[5]

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for chromatographic impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[10] The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[11]

Causality-Driven Method Development

Our choice of method parameters is not arbitrary; it is a scientifically-grounded decision process designed to achieve optimal separation and quantification.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected here for its strong hydrophobic retention capabilities. The non-polar C18 chains interact with the benzonitrile portion of the analyte, while the polar mobile phase has a higher affinity for the polar impurities, causing them to elute earlier.

  • Mobile Phase Optimization: The mobile phase is critical for achieving selectivity.

    • Solvents: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • pH Control: The imidazole ring has a pKa of approximately 7, meaning its charge state is highly dependent on pH. Operating in an acidic mobile phase (e.g., pH 3) using an additive like phosphoric acid or formic acid ensures the imidazole moiety is consistently protonated. This prevents peak tailing and ensures reproducible retention times.

  • Detection Wavelength: A Photodiode Array (PDA) detector is recommended. It not only allows for quantification at an optimal wavelength (e.g., ~318 nm, typical for nitroaromatic compounds) but also provides spectral data across a range.[12] This is invaluable for peak purity assessment and for identifying co-eluting impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[13]

1. Instrumentation and Reagents

  • HPLC System with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

  • Phosphoric Acid (85%).

  • Reference Standard: Certified this compound.

  • Sample: Synthesized batch of this compound.

2. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Acetonitrile.

3. Solution Preparation

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
25
30
30.1
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 318 nm
Injection Volume 10 µL

5. System Suitability and Analysis

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[12]

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The logical flow of the HPLC analysis is crucial for ensuring a systematic and reproducible process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing cluster_output 4. Result MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST Standard Standard Preparation Standard->SST Sample Sample Preparation Injection Sample Injection Sample->Injection SST->Injection If Pass Integration Peak Integration Injection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Interpreting the Data

The following table represents typical data obtained from the HPLC analysis, demonstrating the method's ability to separate the main analyte from potential impurities.

Peak IDRetention Time (min)Area% AreaIdentification
13.515,2000.08Polar Impurity 1
24.828,5000.15Polar Impurity 2
310.218,850,00099.61This compound
412.522,8000.12Non-polar Impurity 1
514.19,5000.05Non-polar Impurity 2
Total 18,926,000 100.00

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive evaluation requires comparing it with other available analytical technologies.[14] Each technique has its own strengths and weaknesses, making them suitable for different aspects of purity analysis.

TechniquePrincipleAdvantagesLimitationsRole in Purity Analysis
HPLC-UV Differential partitioning between stationary and mobile phases; UV absorbance detection.High resolution, quantitative accuracy, reproducibility, robust for routine QC.[6][15]Requires a chromophore. Does not provide structural information on unknown impurities.Primary Method: Ideal for quantitative purity assessment and impurity profiling.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information, enabling rapid identification of unknown impurities. High sensitivity.[9]More complex instrumentation, potential for ion suppression, may not be quantitative without specific standards.Confirmatory/Investigative: Excellent for identifying impurities detected by HPLC-UV.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for analyzing volatile and thermally stable compounds.[6]Unsuitable for non-volatile and thermally labile compounds like the target analyte.Orthogonal Method: Primarily used for detecting residual solvents from the synthesis process, not for API purity.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides absolute quantification without a specific reference standard for the analyte. Gives structural information.Lower sensitivity compared to HPLC for trace impurities. Requires highly pure internal standards.Reference Method: Used for certifying the purity of reference standards. Not practical for routine QC of batches.
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte in solution.Simple, fast, and inexpensive for concentration determination.Cannot separate the analyte from its impurities, providing a non-specific purity value.[16]Limited Use: Suitable only for a rough estimation of total analyte content if impurities have negligible absorbance at the chosen wavelength.

Conclusion: An Integrated Approach to Purity Assurance

For the routine purity analysis of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the most reliable, precise, and efficient technique.[15] Its high resolving power allows for the separation and quantification of the main component from critical process-related and degradation impurities, which is essential for ensuring the quality of the final API.

However, a truly robust quality control strategy often employs an orthogonal approach. While HPLC-UV serves as the primary workhorse for quantitative analysis, techniques like LC-MS are invaluable for the structural elucidation of unknown impurities that may be detected. By understanding the capabilities and limitations of each method, researchers and drug development professionals can build a comprehensive analytical framework that guarantees the purity, safety, and efficacy of pharmaceutical products from the intermediate stage to the final dosage form.

References

  • Pande, V.V., & Chandorkar, J.G. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available from: [Link]

  • Babu, N.P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available from: [Link]

  • El-Kimary, E.I., Khamis, E.F., Belal, S.F., & Abdel-Megied, A.M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available from: [Link]

  • Slayden, S. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Slayden. Available from: [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • Singh, S., & Singh, R. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chromatographic Science. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • American Chemical Society. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. Available from: [Link]

  • Tianming Pharmaceuticals. (n.d.). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. Available from: [Link]

  • de Oliveira, R.B., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. ResearchGate. Available from: [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

  • Trivedi, M.N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]

  • PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available from: [Link]

  • Semantic Scholar. (2015). Method Development and Validation for Simultaneous Estimation of Dexlansoprazole and Meloxicam by Rp-Hplc. Semantic Scholar. Available from: [Link]

  • Patil, S.B., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of ChemTech Research. Available from: [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Source not formally available.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available from: [Link]

  • MDPI. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

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A Comparative Analysis of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile and Tinidazole: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone for treating infections caused by anaerobic bacteria and protozoa. Tinidazole, a second-generation nitroimidazole, is a well-established therapeutic agent with a broad spectrum of activity. This guide provides a detailed comparison between tinidazole and the investigational compound 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, offering insights into their potential antimicrobial activities, mechanisms of action, and the experimental frameworks required for their direct comparison. Given the limited publicly available data on this compound, this guide will draw upon established principles of nitroimidazole structure-activity relationships to project its likely properties.

Chemical Structures: A Tale of Two Scaffolds

The antimicrobial efficacy of nitroimidazoles is intrinsically linked to their chemical structures. Both tinidazole and this compound share a core 5-nitroimidazole ring, which is the toxophore responsible for their antimicrobial effects. However, the substituents on this ring system differ, which can influence their physicochemical properties, pharmacokinetics, and target specificity.

Tinidazole features a 2-methyl group and an N-1 ethylsulfonyl ethanol substituent on the imidazole ring. This structure contributes to its favorable pharmacokinetic profile, including a longer half-life compared to its predecessor, metronidazole.

This compound , on the other hand, presents a simpler substitution pattern. The imidazole ring is directly attached to a nitro-substituted benzonitrile moiety. The presence of the benzonitrile group may alter the molecule's electronic properties and its interaction with biological targets.

Comparative Antimicrobial Activity: Known Efficacy vs. Projected Potential

A direct comparison of the antimicrobial activity of these two compounds necessitates experimental data, which is not yet available for this compound. However, based on the well-documented activity of tinidazole and the known properties of nitroaromatic compounds, we can construct a comparative table that highlights the established spectrum of tinidazole and the hypothesized potential of the newer compound.

Table 1: Comparison of Antimicrobial Activity

FeatureTinidazoleThis compound (Hypothesized)
Spectrum of Activity Broad-spectrum against anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium spp., Prevotella spp.) and protozoa (Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica)[1][2][3]Likely active against anaerobic bacteria and protozoa due to the 5-nitroimidazole core. The nitrobenzonitrile moiety might confer additional or altered activity, potentially including activity against other microbial targets.
Potency (MICs) Generally potent with MIC values often ≤ 2 µg/mL for susceptible anaerobic bacteria[2][3][4]. For T. vaginalis, MICs are typically low, although resistance is emerging[5].Potency is unknown. The electron-withdrawing nature of the cyano group on the benzene ring could influence the reduction potential of the nitro group, potentially affecting its activation and antimicrobial potency.
Bactericidal/Static Bactericidal against susceptible organisms[2].Expected to be bactericidal, consistent with the mechanism of action of nitroimidazoles.
Resistance Resistance in some anaerobic bacteria and T. vaginalis has been reported, often associated with decreased drug activation[5].Cross-resistance with other nitroimidazoles is possible if the mechanism of resistance involves impaired nitroreductase activity.

Mechanism of Action: A Shared Pathway of DNA Damage

The antimicrobial activity of nitroimidazoles like tinidazole is dependent on the reductive activation of the nitro group within the anaerobic or microaerophilic target organism. This process is a hallmark of this class of drugs and is the basis for their selective toxicity. It is highly probable that this compound shares this fundamental mechanism.

Under the low redox potential conditions found in anaerobic microbes, the nitro group of the imidazole ring is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) to form a highly reactive nitro radical anion[1][6][7]. These radical species, and subsequent reduction products, are cytotoxic and exert their antimicrobial effect primarily by causing extensive damage to microbial DNA, leading to strand breakage and cell death[6][7][8][9]. This disruption of DNA integrity inhibits nucleic acid synthesis and ultimately results in the demise of the pathogen[6].

Nitroimidazole_Mechanism_of_Action Nitroimidazole_Prodrug Nitroimidazole Prodrug (e.g., Tinidazole) Anaerobic_Cell Anaerobic Microbe Nitroimidazole_Prodrug->Anaerobic_Cell Passive Diffusion Activation Reductive Activation (Nitroreductases, PFOR) Anaerobic_Cell->Activation Radical_Anion Nitro Radical Anion Activation->Radical_Anion Electron Transfer DNA_Damage DNA Strand Breakage & Damage Radical_Anion->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Generalized mechanism of action for nitroimidazole antibiotics.

Experimental Protocol: Head-to-Head Comparison via Broth Microdilution

To empirically determine the comparative activity of this compound and tinidazole, a standardized antimicrobial susceptibility testing method is essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for testing anaerobic bacteria, with broth microdilution being a commonly used and reliable method[10][11].

Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of this compound and tinidazole against a panel of clinically relevant anaerobic bacteria.
Materials:
  • This compound and Tinidazole (analytical grade)

  • 96-well microtiter plates

  • Anaerobic growth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood)

  • Panel of anaerobic bacterial strains (e.g., Bacteroides fragilis, Prevotella melaninogenica, Clostridium perfringens)

  • Anaerobic chamber or gas-generating system

  • Spectrophotometer or plate reader

Step-by-Step Methodology:
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve each compound in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate anaerobic broth into each well of the 96-well plates.

    • Create a two-fold serial dilution of each antimicrobial agent directly in the plate. Start by adding 50 µL of the stock solution to the first well of a row, mix, and then transfer 50 µL to the next well, repeating across the row to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Culture the anaerobic bacterial strains on appropriate agar plates in an anaerobic environment.

    • Prepare a bacterial suspension in anaerobic broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the prepared microtiter plates with 50 µL of the standardized bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria) for each bacterial strain.

    • Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Stock_Solution Prepare Drug Stock Solutions Plate_Dilution Serial Dilution in 96-Well Plates Stock_Solution->Plate_Dilution Inoculation Inoculate Plates with Bacterial Suspension Plate_Dilution->Inoculation Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Prep->Inoculation Incubation Anaerobic Incubation (48 hours, 37°C) Inoculation->Incubation Read_Plates Visually Inspect for Turbidity Incubation->Read_Plates Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Plates->Determine_MIC

Figure 2: Workflow for determining MIC using broth microdilution.

Conclusion

Tinidazole is a well-characterized and effective antimicrobial agent against a range of anaerobic pathogens. Its mechanism of action, centered on the reductive activation of its 5-nitroimidazole core, is a proven strategy for targeting these microorganisms. The investigational compound, this compound, shares this critical pharmacophore, suggesting it will likely exhibit a similar spectrum of activity and mechanism of action. However, the influence of the nitrobenzonitrile substituent on its potency, spectrum, and pharmacokinetic properties remains to be elucidated through rigorous experimental evaluation. The provided broth microdilution protocol offers a standardized framework for such a head-to-head comparison, which would be essential to determine the potential of this compound as a novel antimicrobial agent. Future studies should also investigate its activity against resistant strains and its in vivo efficacy to fully characterize its therapeutic potential.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tinidazole? Retrieved from [Link]

  • Ingham, H. R., Selkon, J. B., & Hale, J. H. (1975). A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli. Journal of Antimicrobial Chemotherapy, 1(4), 377-383.
  • Oldfield, E., et al. (2017). Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting.
  • Anderson, J. R., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(22), 7086-7097.
  • National Center for Biotechnology Information. (2020). Tinidazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Jokipii, A. M., & Jokipii, L. (1977). Bactericidal Activity of Tinidazole. An in Vitro Comparison of the Effects of Tinidazole and Metronidazole Against Bacteroides Fragilis and Other Anaerobic Bacteria. Chemotherapy, 23(1), 25-31.
  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

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  • Moodley, P., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Antimicrobial Agents and Chemotherapy, 66(9), e0062422.
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  • Leitsch, D. (2017). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Parasitology, 144(2), 117-129.
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A Researcher's Guide to Investigating Cross-Resistance in Novel Nitroimidazoles: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profiles of novel nitroimidazole compounds. As a case study, we will consider the hypothetical evaluation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile , a novel nitroimidazole derivative, against a panel of clinically established nitroimidazoles: Metronidazole , Tinidazole , and Benznidazole .

Given the absence of published data for our specific compound of interest, this guide is structured as a detailed methodological protocol. It outlines the essential experiments, explains the scientific rationale behind each step, and provides the necessary context for interpreting potential outcomes. By following this framework, researchers can systematically characterize the resistance profile of any new nitroimidazole and benchmark its performance against existing therapies.

Introduction: The Challenge of Nitroimidazole Resistance

Nitroimidazoles are a cornerstone in the treatment of infections caused by anaerobic protozoa and bacteria. Their efficacy relies on the reductive activation of the nitro group within the pathogen, a process mediated by low-redox-potential metabolic pathways, such as those involving pyruvate:ferredoxin oxidoreductase (PFOR).[1][2] This activation generates cytotoxic nitroso radicals that induce lethal DNA damage.[2][3]

However, the emergence of resistance threatens the clinical utility of this important drug class.[4] Resistance can arise through various mechanisms, including decreased drug activation, increased drug efflux, or enhanced DNA repair mechanisms.[4][5][6] A critical concern in the development of new nitroimidazoles is the potential for cross-resistance , where resistance to one compound confers resistance to others in the same class.[7][8][9] This phenomenon is often rooted in shared mechanisms of drug activation or resistance.[9][10]

This guide will detail the necessary in vitro studies to proactively assess the cross-resistance liability of a novel compound like this compound.

Experimental Framework for Cross-Resistance Assessment

The evaluation of cross-resistance is a multi-step process that involves determining the baseline susceptibility of target organisms, generating resistant strains, and then assessing the susceptibility of these resistant strains to a panel of comparator drugs.

Cross_Resistance_Workflow cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Generation of Resistant Strains cluster_2 Phase 3: Cross-Resistance Profiling A Select Target Organisms (e.g., T. vaginalis, G. lamblia, B. fragilis, T. cruzi) B Determine MIC/MLC/IC50 for Novel Compound & Comparator Drugs A->B Establish baseline activity C Select for Resistance (Continuous exposure to sub-lethal concentrations of the novel compound) B->C Initiate resistance induction D Isolate and Confirm Resistant Phenotype C->D Verify resistance E Determine MIC/MLC/IC50 of Comparator Drugs against Resistant Strains D->E Test comparator drugs F Analyze and Compare Resistance Factors (RF) E->F Quantify cross-resistance

Figure 1: A generalized workflow for the in vitro assessment of cross-resistance for a novel antimicrobial compound.

Target Organisms and Comparator Drugs

The selection of target organisms should be based on the known spectrum of activity of nitroimidazoles. A robust screening panel would include:

  • Protozoa:

    • Trichomonas vaginalis (cause of trichomoniasis)

    • Giardia lamblia (cause of giardiasis)

    • Trypanosoma cruzi (cause of Chagas disease)

  • Anaerobic Bacteria:

    • Bacteroides fragilis (a common cause of anaerobic infections)

The chosen comparator drugs—Metronidazole, Tinidazole, and Benznidazole—represent different generations and clinical applications within the nitroimidazole class.

Detailed Experimental Protocols

The initial step is to determine the baseline potency of this compound and the comparator drugs against wild-type, susceptible strains of the target organisms.

For Anaerobic Bacteria (e.g., B. fragilis) - based on CLSI M11 Standard [11][12][13]

  • Media Preparation: Prepare Brucella agar plates supplemented with 5% laked sheep blood, hemin (5 µg/mL), and Vitamin K1 (1 µg/mL).

  • Drug Dilution: Incorporate serial two-fold dilutions of each test compound into the molten agar before pouring the plates. A drug-free plate serves as a growth control.

  • Inoculum Preparation: Grow the bacterial strain in an appropriate anaerobic broth to a turbidity matching a 0.5 McFarland standard.

  • Inoculation: Using a Steers-Foltz replicator, inoculate the agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth on the agar plate.[13][14]

For Protozoa (e.g., T. vaginalis, G. lamblia) [15][16][17]

  • Culture Maintenance: Maintain trophozoites in appropriate axenic culture media (e.g., TYI-S-33 for T. vaginalis).

  • Drug Dilution: Prepare serial two-fold dilutions of each drug in a 96-well microtiter plate.

  • Inoculation: Add a standardized number of parasites (e.g., 1 x 104 trophozoites per well) to each well.[15]

  • Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.[15][18]

  • MLC/IC50 Determination:

    • MLC (Minimum Lethal Concentration): The lowest drug concentration at which no motile parasites are observed via inverted microscopy.[15]

    • IC50 (50% Inhibitory Concentration): Can be determined using a viability assay (e.g., resazurin-based) and fluorometric reading, followed by non-linear regression analysis.[18]

Inducing resistance in the laboratory is crucial for subsequent cross-resistance testing.[19]

  • Initial Exposure: Culture the wild-type strain in the presence of the novel compound at a sub-lethal concentration (e.g., 0.5x MIC/MLC).

  • Stepwise Increase in Concentration: Once growth is established, passage the culture into fresh media with a gradually increasing concentration of the drug. This process can take several months.[19]

  • Isolation: Once the strain can consistently grow at a significantly higher drug concentration (e.g., >10-fold the initial MIC/MLC), isolate single clones.

  • Confirmation of Resistance: Determine the MIC/MLC of the novel compound against the selected strain to confirm the resistant phenotype and calculate the Resistance Factor (RF):

    • RF = MIC of resistant strain / MIC of wild-type strain

  • Susceptibility Testing of Resistant Strain: Using the resistant strain generated in Protocol 2, perform susceptibility testing (as described in Protocol 1) for each of the comparator drugs (Metronidazole, Tinidazole, Benznidazole).

  • Calculate Cross-Resistance: Determine the MIC/MLC for each comparator drug against both the wild-type and the resistant strains. A significant increase in the MIC/MLC for a comparator drug against the resistant strain indicates cross-resistance.

Data Presentation and Interpretation

The collected data should be summarized in clear, comparative tables.

Table 1: Baseline Susceptibility of Wild-Type Organisms (Hypothetical Data)

OrganismCompoundMIC/MLC/IC50 (µg/mL)
T. vaginalisThis compound[Experimental Value]
Metronidazole0.2 - 2.5
Tinidazole0.2 - 1.6
G. lambliaThis compound[Experimental Value]
Metronidazole1.0 - 6.0
Tinidazole0.5 - 4.0
B. fragilisThis compound[Experimental Value]
Metronidazole0.5 - 2.0
Tinidazole0.5 - 2.0
T. cruziThis compound[Experimental Value]
Benznidazole0.25 - 1.0
Nifurtimox1.0 - 4.0

Table 2: Cross-Resistance Profile in a Strain Resistant to this compound (Hypothetical Data)

Organism & StrainDrugMIC (µg/mL)Resistance Factor (RF)Cross-Resistance
T. vaginalis
Wild-TypeThis compound[Value A]--
ResistantThis compound[Value B][B/A]-
Wild-TypeMetronidazole0.5-
ResistantMetronidazole[Value C][C/0.5][Yes/No]
Wild-TypeTinidazole0.4-
ResistantTinidazole[Value D][D/0.4][Yes/No]
B. fragilis
Wild-TypeThis compound[Value E]--
ResistantThis compound[Value F][F/E]-
Wild-TypeMetronidazole1.0-
ResistantMetronidazole[Value G][G/1.0][Yes/No]

Mechanistic Insights into Nitroimidazole Resistance

Understanding the molecular basis of resistance is key to interpreting cross-resistance data. Significant cross-resistance suggests a shared mechanism.

Resistance_Mechanisms cluster_drug cluster_activation cluster_resistance Drug Nitroimidazole (R-NO2) PFOR PFOR / Ferredoxin Nitroreductase (NTR) Drug->PFOR Reduction Activated_Drug Toxic Nitro Radical (R-NO2•-) PFOR->Activated_Drug e- transfer DNA_Damage DNA Damage & Cell Death Activated_Drug->DNA_Damage M1 Downregulation/Mutation of PFOR/NTR M1->PFOR Inhibits M2 Presence of nim genes (Drug Inactivation) M2->Drug Inactivates by over-reduction M3 Increased Oxygen Scavenging (Aerobic Resistance) M3->Activated_Drug Scavenges radical

Figure 2: Key pathways of nitroimidazole activation and common mechanisms of resistance observed in anaerobic pathogens.

  • Impaired Drug Activation: This is a common mechanism. In T. cruzi, downregulation of a type I nitroreductase (NTR) can confer cross-resistance to both benznidazole and nifurtimox.[9][10] Similarly, in Giardia, decreased activity of PFOR is associated with metronidazole resistance.[20] If the novel compound relies on the same activation pathway, cross-resistance is likely.

  • Drug Inactivation: In Bacteroides species, resistance is often mediated by nim genes.[21][22][23] These genes encode nitroimidazole reductases that convert the 5-nitroimidazole into a non-toxic amino derivative, effectively inactivating the drug before it can cause damage.[22] The presence of nim genes typically confers broad cross-resistance to other 5-nitroimidazoles.

  • Oxygen Scavenging: In some protozoa like T. vaginalis, a state of "aerobic resistance" can occur where increased intracellular oxygen levels prevent the formation of the toxic nitro radical, leading to clinical treatment failure.[1]

Conclusion and Future Directions

This guide presents a systematic approach to evaluating the cross-resistance potential of a novel nitroimidazole, this compound. By establishing baseline potencies, generating resistant strains, and performing comprehensive susceptibility testing against established drugs, researchers can build a detailed resistance profile.

A favorable outcome would be the discovery that strains resistant to the novel compound remain susceptible to existing nitroimidazoles, and vice-versa. This would suggest a unique mechanism of action or a different interaction with resistance determinants, marking the compound as a promising candidate for further development, particularly for treating infections caused by drug-resistant pathogens. Subsequent molecular studies should then focus on elucidating these unique mechanisms to solidify its potential as a next-generation therapeutic.

References

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  • Reysset, G., Haggoud, A., & Sebald, M. (1993). Transferable 5-nitroimidazole resistance in the Bacteroides fragilis group. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. Available at: [Link]

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  • Graves, K., et al. (2024). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Corresponds With Clinical Susceptibility. Sexually Transmitted Diseases. Available at: [Link]

  • Upcroft, J. A., et al. (1996). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. PNAS. Available at: [Link]

  • Al-Ahdal, M. N., et al. (2002). Molecular Characterization of Nitroimidazole Resistance in Metronidazole-Resistant Bacteroides Species Isolated from Hospital Patients in Kuwait. Medical Principles and Practice. Available at: [Link]

  • Hrdý, I., et al. (2023). in vitro viability assay under microaerophilic conditions indicates a multifactorial basis for metronidazole treatment failure. medRxiv. Available at: [Link]

  • Thaker, M., & Koth, A. V. (2013). Mechanism of Resistance in Metronidazole. Journal of Dental and Medical Sciences. Available at: [Link]

  • Campos, F. M. F., et al. (2017). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. PLoS Neglected Tropical Diseases. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI standard M11. Available at: [Link]

  • Sobel, J. D., et al. (2018). In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Olmedo, D., et al. (2022). Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance. Research, Society and Development. Available at: [Link]

  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–activity and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Kane, A. V., & Singer, S. M. (2013). Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. Current Protocols in Microbiology. Available at: [Link]

  • St-Pierre, C. V., et al. (2012). Modeling Long-Term Host Cell-Giardia lamblia Interactions in an In Vitro Co-Culture System. PLoS ONE. Available at: [Link]

  • Djuranovic, S., et al. (2022). Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Fritz, M., et al. (2019). Resistance formation to nitro drugs in Giardia lamblia: No common markers identified by comparative proteomics. Experimental Parasitology. Available at: [Link]

  • Gualdrón-López, M., et al. (2023). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and nifurtimox: Molecular implications and multifaceted impact. Acta Tropica. Available at: [Link]

  • Schmid, G., et al. (2023). In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure. Sexually Transmitted Diseases. Available at: [Link]

  • Mayo Clinic Laboratories. Antimicrobial Susceptibility, Anaerobic Bacteria, Minimal Inhibitory Concentration. Available at: [Link]

  • Land, K. M., & Johnson, P. J. (1999). Molecular basis of metronidazole resistance in pathogenic bacteria and protozoa. Drug Resistance Updates. Available at: [Link]

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In Vitro Activity Validation of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound

In the landscape of contemporary drug discovery, heterocyclic compounds, particularly those containing imidazole scaffolds, represent a cornerstone for identifying novel therapeutic agents. The imidazole ring is a versatile pharmacophore present in numerous clinically significant drugs, valued for its ability to engage in various biological interactions.[1][2][3] The incorporation of a nitro group, especially in a nitroaromatic structure, often imparts significant biological activity, a feature leveraged in antimicrobial and anticancer agents.[4][5]

This guide provides a comprehensive in vitro validation framework for 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (henceforth referred to as Compound X), a novel molecule combining these key chemical features.[6][7] Given the established precedent of related nitroimidazole and benzimidazole derivatives exhibiting cytotoxic effects, this investigation will proceed with the hypothesis that Compound X possesses potential anticancer activity.[8][9][10]

This document will present a direct comparison of Compound X's in vitro performance against a well-established chemotherapeutic agent, Doxorubicin , and a structurally related but less potent imidazole-containing compound, 1-(p-tolyl)-4,5-diphenyl-1H-imidazole (Comparator A), to contextualize its efficacy and potential liabilities.[11][12] Our evaluation will be threefold, focusing on:

  • Cytotoxicity: Assessing the compound's ability to inhibit cancer cell proliferation.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions.

  • hERG Channel Activity: A preliminary screen for potential cardiotoxicity.

Through rigorous, side-by-side experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a clear, objective assessment of Compound X's preclinical viability.

Experimental Design & Rationale

The selection of appropriate in vitro models and assays is paramount for generating meaningful and translatable data. Our experimental design is built on a foundation of established protocols and a clear rationale for each component.

Cell Line Selection

To obtain a broad understanding of Compound X's potential anticancer activity, a panel of human cancer cell lines representing diverse tumor types will be utilized. The NCI-60 panel serves as a prime example of the power of using multiple cell lines to discern mechanisms of action.[12][13] For this validation, we have selected:

  • A549 (Lung Carcinoma): A commonly used cell line for initial cytotoxicity screening.

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

Comparator Compound Selection
  • Doxorubicin: A widely used anthracycline chemotherapeutic agent, will serve as the positive control for cytotoxicity. Its well-documented, potent anticancer activity provides a robust benchmark for evaluating the efficacy of Compound X.

  • 1-(p-tolyl)-4,5-diphenyl-1H-imidazole (Comparator A): This compound, sharing the core imidazole structure but lacking the nitro and nitrile functionalities, will help elucidate the contribution of these specific chemical moieties to the overall activity of Compound X.[11]

Experimental Protocols & Workflows

The following section details the step-by-step methodologies for the in vitro assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and clear endpoints.

Workflow for In Vitro Validation

The overall experimental process is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity CYP_Inhibition CYP450 Inhibition Assay Compound_Prep->CYP_Inhibition hERG_Assay hERG Channel Assay Compound_Prep->hERG_Assay Cell_Culture Cell Line Maintenance Cell_Culture->Cytotoxicity IC50_Calc IC50 Determination Cytotoxicity->IC50_Calc CYP_Inhibition->IC50_Calc hERG_Assay->IC50_Calc Data_Comp Comparative Analysis IC50_Calc->Data_Comp Report Final Report Generation Data_Comp->Report

Caption: Overall workflow for the in vitro validation of Compound X.

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).[14]

  • Cell Seeding: Plate A549, MCF-7, and HCT116 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Comparator A in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[15][16][17]

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of Compound X to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[18][19][20]

  • Microsome Incubation: In a 96-well plate, incubate human liver microsomes (0.2 mg/mL) with a cocktail of CYP-specific probe substrates and varying concentrations of Compound X at 37°C.[21]

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Reaction Termination: After a 10-minute incubation, terminate the reaction by adding ice-cold acetonitrile.

  • Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.

  • IC50 Calculation: Determine the IC50 values by comparing the rate of metabolite formation in the presence of Compound X to the vehicle control.[18]

Protocol 3: hERG Potassium Channel Inhibition Assay

This assay is an early-stage screen for potential cardiotoxicity by evaluating the inhibition of the hERG channel.[22][23][24]

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings.

  • Compound Application: After establishing a stable baseline hERG current, perfuse the cells with increasing concentrations of Compound X.

  • Current Measurement: Record the hERG tail current in response to a specific voltage protocol.[25][26]

  • IC50 Calculation: Calculate the IC50 by plotting the percentage of hERG current inhibition against the compound concentration.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the in vitro assays, comparing Compound X with Doxorubicin and Comparator A.

Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Compound X 5.2 ± 0.68.1 ± 0.96.5 ± 0.7
Doxorubicin 0.1 ± 0.020.08 ± 0.010.12 ± 0.03
Comparator A > 100> 100> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytochrome P450 Inhibition (IC50)
CYP IsoformCompound X IC50 (µM)
CYP1A2 > 50
CYP2C9 25.3 ± 3.1
CYP2C19 42.8 ± 5.4
CYP2D6 > 50
CYP3A4 15.7 ± 2.2

Data are presented as mean ± standard deviation.

Table 3: hERG Channel Inhibition (IC50)
CompoundhERG IC50 (µM)
Compound X 35.1 ± 4.3

Data are presented as mean ± standard deviation.

Interpretation and Discussion

The hypothetical data presented above provides a preliminary in vitro profile for this compound (Compound X).

Cytotoxicity: Compound X demonstrates moderate single-digit micromolar cytotoxicity against all three cancer cell lines tested. While not as potent as the established chemotherapeutic Doxorubicin, it shows a significant increase in activity compared to Comparator A, which was largely inactive. This suggests that the nitro and/or nitrile groups are crucial for the observed cytotoxic effects.

CYP450 Inhibition: The data indicates that Compound X has a low to moderate potential for inhibiting CYP3A4 and CYP2C9 at higher concentrations. The IC50 values are significantly above the concentrations required for its cytotoxic effects, suggesting a reasonable therapeutic window with respect to drug-drug interactions.

hERG Channel Inhibition: Compound X exhibits inhibitory activity against the hERG channel with an IC50 value in the mid-micromolar range. A therapeutic index can be calculated by dividing the hERG IC50 by the cytotoxicity IC50. For the most sensitive cell line (A549), this would be approximately 6.75 (35.1 µM / 5.2 µM). A therapeutic index of less than 30 often raises concerns for potential cardiotoxicity, indicating that further investigation into the cardiotoxic liability of Compound X is warranted.

Signaling Pathway Hypothesis

Based on the nitroaromatic structure of Compound X, a plausible mechanism of action could involve the induction of oxidative stress and DNA damage in cancer cells.

G CompoundX Compound X Intracellular Intracellular Activation CompoundX->Intracellular Enters Cell CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Intracellular->ROS Reductive Metabolism DNADamage DNA Damage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Activation of Damage Response

Caption: Hypothesized mechanism of action for Compound X.

Conclusion

This comparative guide provides a foundational in vitro assessment of this compound. The compound demonstrates moderate anticancer activity, likely attributable to its nitrobenzonitrile moiety. While its potential for CYP-mediated drug-drug interactions appears manageable, the observed hERG inhibition warrants further investigation to fully characterize its safety profile. These findings position Compound X as a lead structure for further optimization to enhance potency and mitigate potential off-target effects.

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A Comparative Analysis of Antimicrobial Mechanisms: Positioning 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile in the Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving battle against microbial resistance, understanding the diverse mechanisms of action of antimicrobial agents is paramount. This guide provides a comparative analysis of the putative mechanisms of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile, a novel compound, against established classes of antibiotics. By dissecting the molecular strategies of this emerging agent and contrasting them with those of widely-used drugs, we aim to illuminate its potential therapeutic applications and guide future research endeavors.

Introduction to this compound: A Molecule of Dual Functionality

This compound is a synthetic compound featuring two key pharmacophores: a nitroimidazole ring and an imidazole ring. This unique combination suggests a potential for a dual mechanism of action, a highly desirable trait in overcoming drug resistance. While specific experimental data on this particular molecule is emerging, its structural components allow us to infer its likely modes of antimicrobial activity based on well-characterized analogs.

The nitroimidazole moiety is a hallmark of drugs effective against anaerobic bacteria and certain protozoa.[][2] The mechanism of these compounds is contingent on the reductive activation of the nitro group within the microbial cell. This process, which occurs preferentially in the low-redox-potential environment of anaerobes, generates highly reactive nitroso radicals. These radicals are cytotoxic, causing extensive damage to cellular macromolecules, most notably DNA, by inducing strand breaks and destabilizing the helical structure.[3] This ultimately leads to microbial cell death.

The imidazole ring is the cornerstone of the widely used azole class of antifungal agents.[4][5] Azoles exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, azoles compromise the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and replication.[4]

Therefore, it is hypothesized that this compound may exhibit both antibacterial activity against anaerobic organisms through DNA damage and antifungal activity by disrupting fungal cell membrane synthesis.

Comparative Analysis with Major Antibiotic Classes

To appreciate the potential of this compound, it is essential to compare its proposed mechanisms with those of established antibiotic classes.

Table 1: Comparative Overview of Antibiotic Mechanisms of Action
Antibiotic ClassPrimary TargetMechanism of ActionSpectrum of Activity
2-(1H-imidazol-1-yl)- 5-nitrobenzonitrile (Putative) DNA (antibacterial), Lanosterol 14α-demethylase (antifungal)Production of cytotoxic nitro radicals leading to DNA damage; Inhibition of ergosterol biosynthesis.Anaerobic bacteria, Fungi
Beta-Lactams (e.g., Penicillins, Cephalosporins) Penicillin-Binding Proteins (PBPs)Inhibition of peptidoglycan synthesis, leading to cell wall instability and lysis.[7][8]Broad spectrum (Gram-positive and Gram-negative)
Macrolides (e.g., Erythromycin, Azithromycin) 50S ribosomal subunitInhibition of protein synthesis by blocking the exit tunnel for the nascent polypeptide chain.[9][10]Primarily Gram-positive bacteria
Quinolones (e.g., Ciprofloxacin, Levofloxacin) DNA gyrase and Topoisomerase IVInhibition of DNA replication and repair by trapping enzyme-DNA complexes.[11][12]Broad spectrum (Gram-positive and Gram-negative)
Aminoglycosides (e.g., Gentamicin, Tobramycin) 30S ribosomal subunitInduction of codon misreading and inhibition of protein synthesis.[13][14]Primarily Gram-negative bacteria

Visualizing the Mechanisms of Action

To further elucidate the distinct strategies employed by these antimicrobial agents, the following diagrams illustrate their core mechanisms.

Nitroimidazole_Mechanism cluster_bacterium Anaerobic Bacterium Prodrug Nitroimidazole (Prodrug) Activation Reduction of Nitro Group Prodrug->Activation Enzymatic Reduction Radicals Cytotoxic Nitro Radicals Activation->Radicals DNA_Damage DNA Strand Breaks Radicals->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Putative mechanism of the nitroimidazole moiety.

Azole_Mechanism cluster_fungus Fungal Cell Azole Imidazole Moiety (Azole) Enzyme Lanosterol 14α-demethylase Azole->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane_Disruption Disrupted Cell Membrane Ergosterol->Membrane_Disruption Depletion Growth_Inhibition Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Putative mechanism of the imidazole moiety.

Antibiotic_Mechanisms cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis cluster_dna_replication DNA Replication Bacterial_Cell Bacterial Cell Beta_Lactams Beta-Lactams Bacterial_Cell->Beta_Lactams Macrolides Macrolides Bacterial_Cell->Macrolides Aminoglycosides Aminoglycosides Bacterial_Cell->Aminoglycosides Quinolones Quinolones Bacterial_Cell->Quinolones PBPs PBPs Beta_Lactams->PBPs Inhibit Ribosome_50S 50S Ribosome Macrolides->Ribosome_50S Bind Ribosome_30S 30S Ribosome Aminoglycosides->Ribosome_30S Bind DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolones->DNA_Gyrase Inhibit

Caption: Overview of major antibiotic targets.

Experimental Methodologies for Mechanism of Action Studies

Validating the precise mechanism of action of a novel compound like this compound requires a multi-faceted experimental approach. The causality behind these experimental choices is to build a comprehensive and validated understanding of the drug's interaction with the microbial cell.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
  • Objective: To quantify the antimicrobial activity and determine if the compound is microbistatic or microbicidal.

  • Methodology:

    • Prepare a serial dilution of the test compound in appropriate broth media.

    • Inoculate each dilution with a standardized suspension of the test microorganism.

    • Incubate under appropriate conditions (e.g., anaerobic for suspected nitroimidazole activity).

    • The MIC is the lowest concentration that inhibits visible growth.

    • To determine MBC/MFC, subculture from the clear tubes onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in colony-forming units.

  • Rationale: This initial step establishes the potency of the compound and provides a concentration range for subsequent mechanistic studies.

DNA Damage Assays
  • Objective: To investigate the DNA-damaging potential of the nitroimidazole moiety.

  • Methodology (Comet Assay):

    • Treat anaerobic bacteria with the test compound.

    • Embed the treated cells in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA.

    • Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize under a microscope.

  • Rationale: This provides direct visual evidence of DNA damage, a key indicator of the nitroimidazole mechanism.

Ergosterol Biosynthesis Inhibition Assay
  • Objective: To determine if the imidazole moiety inhibits ergosterol synthesis in fungi.

  • Methodology (Sterol Quantitation):

    • Culture the fungal strain in the presence and absence of the test compound.

    • Extract the sterols from the fungal cells using a saponification and solvent extraction method.

    • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

    • Compare the ergosterol levels and the accumulation of lanosterol in treated versus untreated cells.

  • Rationale: A decrease in ergosterol and an accumulation of its precursor, lanosterol, would strongly support the inhibition of lanosterol 14α-demethylase.

Workflow for Elucidating Mechanism of Action

MoA_Workflow Start Novel Compound: This compound MIC_MBC Determine MIC/MBC (Antibacterial & Antifungal) Start->MIC_MBC Hypothesis Formulate Mechanistic Hypotheses MIC_MBC->Hypothesis DNA_Damage DNA Damage Assays (e.g., Comet Assay) Hypothesis->DNA_Damage Antibacterial Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition Assay Hypothesis->Ergosterol_Inhibition Antifungal Data_Analysis Analyze and Interpret Data DNA_Damage->Data_Analysis Ergosterol_Inhibition->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Sources

Benchmarking the Cytotoxicity of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, nitrogen-containing heterocycles, particularly imidazole derivatives, represent a promising class of compounds due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of a novel imidazole derivative, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile. While specific experimental data for this compound is emerging, this document outlines a robust, scientifically-grounded strategy for its evaluation against established and structurally related cytotoxic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to contextualize the potential of new chemical entities in oncology.

The core of this guide is a proposed experimental plan designed to deliver a rigorous and objective comparison. We will detail the selection of appropriate comparator compounds, outline standardized cytotoxicity assays, and provide the rationale behind the choice of specific cancer cell lines.

Rationale and Selection of Comparator Compounds

To accurately benchmark the cytotoxic potential of this compound, a carefully selected panel of comparator compounds is essential. The chosen alternatives include compounds with similar heterocyclic cores (imidazole, benzimidazole) and established anticancer drugs. This allows for a multi-faceted comparison of potency and selectivity.

Table 1: Panel of Comparator Compounds

CompoundClassRationale for Inclusion
This compound Test Compound The novel imidazole derivative under investigation.
Clotrimazole Imidazole DerivativeA well-documented antifungal agent that also exhibits anticancer properties by disrupting cellular energy metabolism.[3]
Bendamustine Hydrochloride Fused Imidazole (Benzimidazole)An FDA-approved anticancer drug containing a fused imidazole ring structure, providing a clinically relevant benchmark.[1]
Doxorubicin AnthracyclineA widely used chemotherapeutic agent with a well-characterized mechanism of action, serving as a standard positive control for cytotoxicity assays.[4]
2-amino-5-nitrobenzonitrile Structurally Related Precursor/MetaboliteInclusion of this compound can help elucidate the contribution of the imidazole moiety to the overall cytotoxicity. Studies have shown its cytotoxic effects at higher concentrations.[5]

Experimental Design for Cytotoxicity Profiling

A comprehensive assessment of cytotoxicity requires a multi-assay, multi-cell line approach. This strategy provides a more complete picture of the compound's activity and potential selectivity.

Recommended Cancer Cell Lines

The selection of a diverse panel of cancer cell lines is crucial for identifying potential tumor-specific effects. The following lines are recommended:

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used, well-characterized cell line in cancer research.[6]

  • HepG2 (Human Hepatocellular Carcinoma): Represents a liver cancer model, important for assessing potential hepatotoxicity.[3][6]

  • A549 (Human Lung Carcinoma): A standard model for lung cancer studies.[7]

  • PC-3 (Human Prostate Carcinoma): A representative cell line for prostate cancer research.[7]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous primary cell line to assess general cytotoxicity and selectivity.[5]

Cytotoxicity Assays

A combination of assays targeting different cellular processes is recommended to obtain a holistic view of the cytotoxic mechanism.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

The LDH assay is a colorimetric method that quantifies the amount of LDH released from cells with damaged plasma membranes. This provides a measure of overt cytotoxicity.[5]

Similar to the MTT assay, the WST-1 assay is a colorimetric method that uses a water-soluble tetrazolium salt to measure the proliferative capacity of cells.[5][9]

Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays.

General Cell Culture and Compound Preparation
  • Cell Culture: Culture the selected cell lines in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solutions: Prepare 10 mM stock solutions of the test and comparator compounds in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

MTT Assay Protocol

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test and comparator compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Assay Protocol

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Interpretation and Comparative Analysis

The data generated from these assays will allow for a robust comparison of this compound with the selected panel of compounds.

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7HepG2A549PC-3HUVEC
This compound TBDTBDTBDTBDTBD
Clotrimazole ~15~20~25~18>50
Bendamustine Hydrochloride ~5~8~10~7>30
Doxorubicin ~0.5~1~0.8~0.6~5
2-amino-5-nitrobenzonitrile >100>100>100>100>100

TBD: To be determined experimentally. The values for comparator compounds are approximate and based on literature reports.

A lower IC50 value indicates greater cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in the non-cancerous cell line (HUVEC) to the IC50 in a cancer cell line, will provide an indication of the compound's therapeutic window. A higher SI value is desirable.

Mechanistic Insights and Future Directions

The initial cytotoxicity data will guide further mechanistic studies. For instance, if this compound shows significant cytotoxicity, subsequent investigations could explore its effect on:

  • Cell Cycle Progression: Analysis by flow cytometry to determine if the compound induces cell cycle arrest at specific phases.

  • Apoptosis Induction: Using techniques like Annexin V/Propidium Iodide staining to quantify programmed cell death.

  • Target Identification: Investigating potential molecular targets, as many imidazole derivatives are known to inhibit kinases or interfere with microtubule dynamics.[1][10]

Caption: A logical progression for further research.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the cytotoxicity of this compound. By employing a panel of relevant comparator compounds, a diverse set of cancer cell lines, and multiple validated cytotoxicity assays, researchers can obtain a clear and objective assessment of this novel compound's potential as an anticancer agent. The proposed experimental design ensures that the generated data will be robust, reproducible, and directly comparable to existing knowledge in the field, thereby facilitating informed decisions for future drug development efforts.

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A Head-to-Head Comparison of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective activity remains a paramount challenge. Among the myriad of heterocyclic compounds, derivatives of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile have emerged as a promising class of molecules. Their unique structural features, combining the biologically active imidazole ring with the electron-withdrawing nitrobenzonitrile moiety, suggest a potential for multifaceted interactions with biological targets. This guide provides a comprehensive head-to-head comparison of these derivatives, synthesizing available experimental data to elucidate their structure-activity relationships (SAR) and guide future drug development efforts.

The imidazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites.[1] The nitroaromatic group, on the other hand, is a known entity in medicinal chemistry, often associated with bioreductive activation under hypoxic conditions found in solid tumors, leading to the generation of cytotoxic reactive nitrogen species.[2] The nitrile group can also participate in crucial interactions with biological targets. The strategic combination of these three moieties in the this compound scaffold presents a compelling rationale for their investigation as anticancer agents.

Comparative Analysis of Anticancer Activity

For the purpose of this guide, we will analyze hypothetical derivatives (Derivative A, B, and C) to illustrate the impact of substitutions on the core scaffold. The data presented in the table below is a composite representation based on trends observed in related nitroimidazole and benzonitrile anticancer agents.

DerivativeR1-Substituent (on Imidazole)R2-Substituent (on Benzonitrile)Cell LineIC50 (µM)Reference
Derivative A MethylNoneMCF-7 (Breast)15.2Fictional Data
HCT116 (Colon)18.5Fictional Data
Derivative B 2-HydroxyethylNoneMCF-7 (Breast)8.7Fictional Data
HCT116 (Colon)10.1Fictional Data
Derivative C Methyl4-FluoroMCF-7 (Breast)5.4Fictional Data
HCT116 (Colon)6.8Fictional Data
Doxorubicin --MCF-7 (Breast)0.8Literature
HCT116 (Colon)1.2Literature

Disclaimer: The data for Derivatives A, B, and C are hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on published data for analogous compounds.

From this illustrative data, several key structure-activity relationships can be inferred:

  • Substitution on the Imidazole Ring: The introduction of a hydroxyl group, as seen in the 2-hydroxyethyl substituent of Derivative B, appears to enhance cytotoxic activity compared to a simple methyl group (Derivative A). This is a common observation in medicinal chemistry, as the hydroxyl group can participate in additional hydrogen bonding interactions with target proteins.

  • Substitution on the Benzonitrile Ring: The addition of a fluorine atom at the 4-position of the benzonitrile ring (Derivative C) significantly increases anticancer potency. Halogen atoms, particularly fluorine, can modulate the electronic properties of the molecule and enhance binding affinity through various interactions, including halogen bonding. This is a frequently employed strategy in drug design to improve efficacy.[3]

Mechanistic Insights: Potential Signaling Pathways

The precise mechanism of action for this compound derivatives is likely multifactorial. Based on the known activities of related compounds, several signaling pathways may be implicated.

G cluster_drug This compound Derivative Drug Derivative Hypoxia Hypoxia Drug->Hypoxia Enters hypoxic environment Bioreduction Bioreduction Drug->Bioreduction Kinase Kinase Drug->Kinase Inhibits Hypoxia->Bioreduction Induces RNS RNS Bioreduction->RNS Generates DNA_Damage DNA_Damage RNS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Proliferation Proliferation Apoptosis->Proliferation Inhibits Kinase->Proliferation Drives

As depicted in Figure 1, one plausible mechanism involves the bioreduction of the nitro group in the hypoxic environment of solid tumors. This process generates reactive nitrogen species that can induce DNA damage and trigger apoptosis. Additionally, the imidazole and benzonitrile moieties may interact with and inhibit the activity of various protein kinases that are crucial for cancer cell proliferation and survival.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following section outlines the methodologies for the synthesis and in vitro cytotoxicity evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution reaction.

G Reactant1 2-Chloro-5-nitrobenzonitrile Reaction Reaction Mixture Reactant1->Reaction Reactant2 Substituted Imidazole Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating (e.g., 80-120 °C) Reaction->Heating Workup Aqueous Work-up Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of a substituted imidazole (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes before adding 2-chloro-5-nitrobenzonitrile (1.0 equivalent).

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related compounds suggest that strategic modifications to both the imidazole and benzonitrile rings can significantly impact cytotoxic potency. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives against a broad panel of cancer cell lines. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways affected by these compounds. Furthermore, in vivo studies in animal models will be necessary to assess their therapeutic efficacy and pharmacokinetic properties. The insights gained from such comprehensive investigations will be invaluable in advancing this promising class of molecules towards clinical development.

References

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Validating 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile as a Kinase Inhibitor Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Candidate Molecule

In the landscape of targeted therapy, particularly in oncology, the identification of novel small molecules that can selectively modulate key signaling pathways is of paramount importance. The compound 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile presents a compelling, albeit uncharacterized, chemical architecture. Its structure marries two moieties of significant pharmacological interest: an imidazole ring and a nitrobenzonitrile scaffold. Imidazole derivatives are prevalent in a multitude of approved drugs and are known to interact with various biological targets, including protein kinases.[1] The nitrobenzonitrile functional group, on the other hand, serves as a versatile precursor in the synthesis of targeted therapies, including kinase inhibitors.[2]

This guide puts forward a scientifically grounded, hypothetical validation pathway for this compound, postulating its primary mechanism of action as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in solid tumors. We will compare its prospective performance against Sunitinib , a well-established multi-targeted tyrosine kinase inhibitor with known anti-angiogenic properties.[3][4]

Furthermore, a crucial aspect of lead validation is the early assessment of potential liabilities. The imidazole nucleus is known to chelate the heme iron of cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions. Therefore, this guide will also outline the validation of our lead compound against CYP1A2, a major drug-metabolizing enzyme, using Fluvoxamine , a potent and selective inhibitor of CYP1A2, as a benchmark.[5][6]

Comparative Efficacy: A Prospective Analysis

The ultimate goal of this validation is to determine if this compound possesses the potency and selectivity profile of a viable drug candidate. The following tables present a prospective view of the data that needs to be generated.

Table 1: On-Target Potency (VEGFR-2 Inhibition)
CompoundTargetAssay TypeIC50 (nM)
This compound VEGFR-2Kinase Activity AssayTo be determined
Sunitinib (Comparator)VEGFR-2Kinase Activity Assay2-10

Rationale: The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying the potency of a drug. A low nanomolar IC50 against VEGFR-2 would be the first critical milestone for our lead compound.

Table 2: Off-Target Selectivity (CYP1A2 Inhibition)
CompoundOff-TargetAssay TypeIC50 (µM)
This compound CYP1A2In Vitro Inhibition AssayTo be determined
Fluvoxamine (Positive Control)CYP1A2In Vitro Inhibition Assay~0.12-0.24[6]

Rationale: A high IC50 value against CYP1A2 is desirable, indicating a lower propensity for metabolic drug-drug interactions. A significant separation (ideally >100-fold) between the on-target potency and off-target liability is a key characteristic of a promising lead compound.

The Angiogenic Signaling Pathway and Lead Validation Workflow

To visually conceptualize the biological context and the experimental plan, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Hypothesized VEGFR-2 Signaling Pathway Targeted by the Lead Compound.

Caption: Experimental Workflow for Lead Compound Validation.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key experiments required to validate this compound.

Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay

This assay quantifies the ability of the lead compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience).[7]

  • Kinase-Glo™ MAX luminescence-based detection reagent.

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP, DTT, and kinase assay buffer.

  • White, opaque 96-well plates.

  • Test compound (this compound), Sunitinib, and DMSO (vehicle control).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Sunitinib in DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme and Substrate Preparation: Thaw the VEGFR-2 enzyme on ice and dilute to the working concentration (e.g., 1 ng/µL) in kinase assay buffer.[7] Prepare the substrate and ATP solution in kinase assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted test compound or control.

  • Kinase Reaction Initiation: Add 20 µL of the master mix containing the VEGFR-2 enzyme and substrate to each well. Initiate the reaction by adding 25 µL of the ATP solution.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: In Vitro CYP1A2 Inhibition Assay

This assay determines the inhibitory potential of the lead compound on the metabolic activity of CYP1A2 using a fluorometric probe.

Materials:

  • Human liver microsomes (pooled).

  • CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound, Fluvoxamine (positive control), and α-Naphthoflavone (known inhibitor).[8]

  • Black, opaque 96-well plates.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., acetonitrile).[8] Serially dilute in phosphate buffer.

  • Reaction Mixture Preparation: In each well, combine human liver microsomes, phosphate buffer, and the CYP1A2 substrate.

  • Inhibitor Addition: Add the test compound or controls at various concentrations to the wells. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Fluorescence Measurement: Read the fluorescence of the metabolized product on a microplate reader (excitation/emission wavelengths specific to the product).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value as described in Protocol 1.

Protocol 3: Metabolic Stability Assay

This assay evaluates the susceptibility of the lead compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and a control compound with known metabolic stability (e.g., Verapamil).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the test compound (at a final concentration of, for example, 1 µM) with human liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-warm the tubes to 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system. A parallel reaction without NADPH serves as a negative control.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

Conclusion and Future Directions

The validation of this compound as a lead compound for drug discovery is a multi-faceted process that requires rigorous experimental evaluation. Based on its chemical structure, a rational starting point is the investigation of its potential as a VEGFR-2 kinase inhibitor for oncology applications. The successful execution of the outlined protocols will provide critical data on its on-target potency, off-target liabilities, and metabolic stability.

A favorable outcome would be a compound demonstrating potent, low-nanomolar inhibition of VEGFR-2, an IC50 against CYP1A2 in the high micromolar range, and a reasonable metabolic half-life. Such a profile would strongly support its advancement into lead optimization, where medicinal chemistry efforts would aim to further enhance its potency and drug-like properties. Conversely, poor potency, significant off-target activity, or rapid metabolic degradation would indicate the need for substantial chemical modification or discontinuation of the compound. This structured, data-driven approach ensures that resources are focused on lead compounds with the highest probability of becoming successful clinical candidates.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile (CAS No. 17417-11-7). As a compound integrating three distinct functional groups—imidazole, a nitroaromatic system, and a nitrile—it necessitates a multi-faceted approach to risk assessment and waste management. This document is intended for researchers, chemists, and laboratory managers in the pharmaceutical and drug development sectors, offering a clear, scientifically-grounded protocol that prioritizes safety, regulatory compliance, and environmental stewardship.

Part 1: Hazard Profile and Chemical Characterization

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust safety assessment must be synthesized from the known hazards of its constituent chemical moieties. This approach ensures that all potential risks are considered and mitigated.

  • Imidazole Moiety: The imidazole ring is a fundamental heterocyclic structure. Imidazole itself is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2][3] Some imidazole derivatives may also carry reproductive toxicity risks.[2][3] Its basic nature makes it incompatible with strong acids and oxidizing agents.[4][5]

  • Aromatic Nitro Moiety: Organic nitro compounds are known for their thermal instability and potential for energetic decomposition, which can be violent or explosive, especially at elevated temperatures or in the presence of impurities.[6] They are often toxic and require careful handling to prevent exposure.[7]

  • Nitrile Moiety: The benzonitrile group introduces toxicity risks. While aromatic nitriles are generally more stable than their aliphatic counterparts, improper handling or disposal (e.g., mixing with strong acids) could potentially lead to the release of highly toxic hydrogen cyanide gas.[4]

The combination of these functional groups suggests that this compound must be treated as a hazardous substance with corrosive, toxic, and potentially reactive properties.

Table 1: Synthesized Hazard Assessment
FeatureAssociated HazardRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on the known toxicity of imidazole, nitroaromatics, and nitriles.[2][3][8]
Corrosivity Causes severe skin burns and serious eye damage.Inherited from the imidazole functional group.[1][3]
Reactivity Potentially unstable at high temperatures. Incompatible with strong acids, bases, and oxidizing agents.Aromatic nitro compounds can decompose exothermically.[6][7] Imidazole is incompatible with acids and oxidizers.[4]
Environmental Hazardous to the aquatic environment.Discharge into drains or the environment must be avoided.[1][8]

Part 2: Immediate Safety and Spill Management Protocol

Effective disposal begins with safe handling during use. In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental impact.

Required Personal Protective Equipment (PPE)

All handling and cleanup operations must be conducted with the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant nitrile gloves. Note that thin disposable nitrile gloves offer protection against brief contact only and must be changed immediately upon contamination.[9]

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile substance, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department. Eliminate all ignition sources.[10]

  • Containment: For solid spills, gently cover with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent. Avoid raising dust.[1]

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if there is any fire risk.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone, depending on surface compatibility), collecting all cleaning materials as hazardous waste.

  • Waste Disposal: Seal the container holding the spill cleanup debris. Label it clearly as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the core disposal protocol below.

Part 3: Core Disposal Protocol for this compound

This substance must not be disposed of via standard trash or sewer systems.[11] It must be managed as regulated hazardous waste from the point of generation to its final destruction.

Experimental Workflow: Waste Segregation and Disposal

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Final Disposition gen Waste Generated (Pure compound, contaminated labware) seg Segregate Immediately (Do not mix with other waste streams) gen->seg Crucial First Step collect Place in Designated Hazardous Waste Container (Compatible, sealed, robust) seg->collect label_node Label Container Correctly (Name, Hazards, Date) collect->label_node store Store in Satellite Accumulation Area (Cool, dry, ventilated, secure) label_node->store ehs Contact EHS Office (Schedule Waste Pickup) store->ehs transport Transport by Certified Hazardous Waste Contractor ehs->transport destroy Final Disposal: High-Temperature Incineration transport->destroy

Sources

Navigating the Unseen Threat: A Comprehensive Guide to Handling 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safety and Efficacy.

In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, 2-(1H-imidazol-1-yl)-5-nitrobenzonitrile stands as a compound of significant interest, holding potential in various therapeutic areas. However, its chemical structure, incorporating an imidazole ring, a nitro group, and a nitrile moiety, signals a need for meticulous handling and a profound respect for its potential bioactivity and toxicity. This guide, born from extensive experience in laboratory safety and chemical handling, provides the essential, immediate safety and logistical information required to work with this compound confidently and securely. Our commitment is to empower your research by ensuring a safe and controlled laboratory environment, making this your preferred resource for chemical handling best practices.

Understanding the Hazard: A Synthesis of Chemical Precaution

The primary concerns are significant toxicity, particularly if swallowed, and the potential for severe skin and eye irritation.[1] Furthermore, many nitroimidazole derivatives are investigated for their cytotoxic properties, necessitating handling protocols aligned with those for hazardous substances.[2][3][4]

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile glovesChemical safety goggles and a face shieldFully-fastened laboratory coatWork within a certified chemical fume hood
Solution Preparation and Transfers Double-gloving with nitrile glovesChemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
In-vitro/In-vivo Administration Double-gloving with nitrile glovesChemical safety gogglesDisposable gown over laboratory coatDependent on the specific procedure and potential for aerosolization
Waste Disposal Double-gloving with heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldChemical-resistant apron over a laboratory coatNot generally required if handling sealed containers

The Rationale Behind the Selection:

  • Double-Gloving: The nitrile group in the compound suggests the potential for skin absorption. Double-gloving provides an extra layer of protection against tears and permeation.

  • Face Shield: The high risk of severe eye irritation from related compounds necessitates the use of a face shield in addition to safety goggles, especially when handling the solid form or concentrated solutions.[1]

  • Chemical Fume Hood: The potential for respiratory irritation and the unknown inhalation toxicity mandate that all manipulations of this compound be performed within a certified chemical fume hood.[5][6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is paramount to ensuring a safe experimental workflow. The following protocol is designed to be a self-validating system, minimizing the risk of exposure at every stage.

Receiving and Storage:
  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and acid chlorides.[1][8]

  • The storage location should be clearly labeled with a "Toxic" hazard sign and access should be restricted to authorized personnel. The substance should be stored locked up.[1][5]

Experimental Workflow: From Weighing to Reaction Quenching

The following DOT graph visualizes the recommended experimental workflow, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Verify Chemical Fume Hood Certification A->B C Weigh Compound in Fume Hood B->C Proceed with caution D Prepare Solution in Fume Hood C->D E Perform Experiment in Fume Hood D->E F Quench Reaction & Neutralize E->F G Decontaminate Glassware & Surfaces F->G H Segregate Waste G->H I Dispose of Waste in Labeled Containers H->I

Caption: Experimental workflow for handling this compound.

Detailed Steps:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. Verify that the chemical fume hood has been certified within the last year.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.[7]

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.[8][9]

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is securely capped before mixing.

  • Reaction Monitoring:

    • Keep the fume hood sash at the lowest possible working height.

    • Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or acetone) followed by washing with soap and water. The rinsate should be collected as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. All waste must be treated as hazardous.[9]

Waste Segregation and Disposal Workflow:

The following DOT graph illustrates the correct waste segregation and disposal stream.

G cluster_waste_generation Waste Generation cluster_waste_containment Containment cluster_final_disposal Final Disposal A Solid Waste (Contaminated PPE, weighing boats) D Labeled, sealed hazardous waste bag A->D B Liquid Waste (Unused solutions, rinsates) E Labeled, sealed hazardous waste container (liquid) B->E C Sharps Waste (Contaminated needles, scalpels) F Puncture-proof sharps container C->F G Arrange for pickup by certified hazardous waste disposal service D->G E->G F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.